molecular formula C24H30ClN7O4S B1671109 Edoxaban CAS No. 480449-70-5

Edoxaban

Cat. No.: B1671109
CAS No.: 480449-70-5
M. Wt: 548.1 g/mol
InChI Key: HGVDHZBSSITLCT-JLJPHGGASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edoxaban is a direct, selective, and reversible inhibitor of coagulation Factor Xa (FXa), a key serine protease in the coagulation cascade . By binding to the active site of FXa, this compound inhibits the conversion of prothrombin to thrombin, thereby reducing thrombin generation and thrombus formation . This mechanism of action is independent of antithrombin III and also suppresses thrombin-induced platelet aggregation . As a member of the direct oral anticoagulant (DOAC) class, it offers a valuable research tool with a predictable pharmacokinetic profile, including rapid absorption and a half-life of 10 to 14 hours . Its primary elimination occurs renally, with approximately 50% of the drug excreted unchanged in urine, while the remainder is cleared via biliary and intestinal pathways . This compound is well-characterized in major clinical trials for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), as well as for reducing the risk of stroke and systemic embolism in non-valvular atrial fibrillation (NVAF) . This makes it an essential compound for in vitro and in vivo studies focused on thrombosis, hemostasis, and the development of antithrombotic strategies. Researchers can utilize this compound to investigate specific pathways in the coagulation cascade and to explore novel therapeutic approaches. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-JLJPHGGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197398
Record name Edoxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

White to pale yellowish-white crystalline powder

CAS No.

480449-70-5
Record name Edoxaban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480449-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edoxaban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edoxaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09075
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edoxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EDOXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDU3J18APO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Edoxaban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Crystals as monohydrate from ethanol + water. MP: 245-48 (decomposes) /Edoxaban tosylate/
Record name Edoxaban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide on the Binding Affinity and Kinetics of Edoxaban to Factor Xa

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the binding affinity and kinetics of edoxaban to its therapeutic target, Factor Xa (FXa). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of this compound's mechanism of action, quantitative binding parameters, and the detailed experimental methodologies used for their determination.

Introduction: The Clinical Significance of this compound and the Role of Factor Xa

This compound is a direct oral anticoagulant (DOAC) that has become a cornerstone in the prevention and treatment of thromboembolic disorders, including stroke in patients with non-valvular atrial fibrillation (NVAF) and the management of deep vein thrombosis (DVT) and pulmonary embolism (PE).[1][2] Unlike traditional anticoagulants such as warfarin, this compound offers a more predictable pharmacokinetic and pharmacodynamic profile, obviating the need for routine coagulation monitoring.

The efficacy of this compound lies in its targeted inhibition of Factor Xa, a critical serine protease in the blood coagulation cascade. FXa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin. Thrombin, in turn, is the key enzyme responsible for the formation of fibrin clots. By directly inhibiting FXa, this compound effectively attenuates thrombin generation and, consequently, thrombus formation.[3][4][5]

This guide will provide a detailed exploration of the molecular interactions that govern this compound's potent and selective inhibition of Factor Xa, offering insights into the causality behind its clinical efficacy.

Molecular Mechanism of Action: A Direct, Competitive, and Reversible Inhibitor

This compound's mechanism of action is characterized by its direct, selective, competitive, and reversible inhibition of Factor Xa.[3][6]

  • Direct Inhibition: this compound binds directly to the active site of the FXa molecule, independent of any cofactors like antithrombin. This direct binding physically obstructs the access of FXa's natural substrate, prothrombin, to the active site.

  • Selective Inhibition: this compound exhibits high selectivity for Factor Xa, with a more than 10,000-fold greater affinity for FXa compared to thrombin and other related serine proteases.[4] This high degree of selectivity minimizes off-target effects and contributes to its favorable safety profile.

  • Competitive Inhibition: this compound competes with prothrombin for binding to the active site of Factor Xa. The outcome of this competition is dependent on the relative concentrations of the inhibitor and the substrate.

  • Reversible Inhibition: The binding of this compound to Factor Xa is reversible, meaning that the inhibitor can associate with and dissociate from the enzyme. This reversibility is a key characteristic of its pharmacokinetic and pharmacodynamic profile.

The chemical structure of this compound is integral to its high-affinity binding to the active site of Factor Xa. Specific molecular interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues within the S1 and S4 pockets of the FXa active site, anchor the this compound molecule firmly and correctly for potent inhibition.

Quantitative Analysis of Binding Affinity and Kinetics

The interaction between this compound and Factor Xa can be quantified by several key parameters that describe both the strength of the binding (affinity) and the speed at which the binding occurs (kinetics).

Binding Affinity: Inhibition Constant (Ki) and IC50

The binding affinity of this compound for Factor Xa is exceptionally high, as reflected by its low inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites at equilibrium.

ParameterTargetValue (nM)
Inhibition Constant (Ki) Free Factor Xa0.561[3]
Prothrombinase-bound Factor Xa2.98[4]
Half-maximal Inhibitory Concentration (IC50) Anti-FXa Activity~3.0[3]

The sub-nanomolar Ki value for free Factor Xa underscores the potent inhibitory capacity of this compound.[3] It is also crucial to note that this compound effectively inhibits Factor Xa when it is part of the prothrombinase complex (FXa bound to Factor Va on a phospholipid surface), albeit with a slightly higher Ki value.[4] This ability to inhibit complex-bound FXa is vital for its anticoagulant effect in a physiological setting. The IC50 value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is another measure of potency and is consistent with the high affinity of this compound for Factor Xa.[3]

Binding Kinetics: Association (Kon) and Dissociation (Koff) Rates

While the Ki value provides a measure of the overall binding affinity at equilibrium, the kinetic rate constants—the association rate constant (k_on_) and the dissociation rate constant (k_off_)—describe the dynamics of the binding process.

  • k_on_ (Association Rate Constant): This constant reflects the speed at which this compound binds to Factor Xa. A higher k_on_ value indicates a faster binding process.

  • k_off_ (Dissociation Rate Constant): This constant represents the rate at which the this compound-FXa complex breaks apart. A lower k_off_ value signifies a more stable complex and a longer duration of inhibition.

Currently, specific, peer-reviewed, and publicly available data detailing the precise k_on_ and k_off_ values for the this compound-Factor Xa interaction are limited in the readily accessible scientific literature. While such studies have been published for other Factor Xa inhibitors, the specific kinetic profile of this compound's binding remains a subject for more detailed public disclosure. The rapid onset of action of this compound observed in clinical settings suggests a relatively fast association rate.

Experimental Methodologies for Determining Binding Affinity and Kinetics

The characterization of this compound's binding to Factor Xa relies on robust and validated experimental techniques. The chromogenic anti-Xa assay is the most widely used method for quantifying the anticoagulant effect of this compound.

Chromogenic Anti-Xa Assay: Principle and Workflow

The chromogenic anti-Xa assay is a functional assay that measures the inhibitory activity of this compound in plasma. The principle is based on the residual activity of a known amount of exogenous Factor Xa after its inhibition by this compound in the test sample.

Diagram: Workflow of the Chromogenic Anti-Xa Assay

Chromogenic_Anti_Xa_Assay cluster_prep Sample Preparation cluster_reaction Inhibition Reaction cluster_detection Detection cluster_analysis Data Analysis Sample Patient Plasma (Platelet-Poor) Mix1 Incubation Sample->Mix1 Buffer Buffer Buffer->Mix1 Cleavage Substrate Cleavage by Residual FXa Mix1->Cleavage FXa Excess Factor Xa FXa->Mix1 Substrate Chromogenic Substrate Substrate->Cleavage Color Color Development (Yellow) Cleavage->Color p-nitroaniline release Readout Spectrophotometric Reading (405 nm) Color->Readout Curve Standard Curve (Known this compound Conc.) Readout->Curve Result Determination of This compound Concentration Curve->Result

Caption: Workflow of the chromogenic anti-Xa assay for this compound.

Detailed Protocol: Chromogenic Anti-Xa Assay

This protocol provides a generalized framework for the determination of this compound concentration using a commercially available chromogenic anti-Xa assay kit on an automated coagulation analyzer. It is imperative to consult and adhere to the specific instructions provided by the manufacturer of the chosen reagent kit and instrument.

I. Specimen Collection and Processing:

  • Collect whole blood in a light-blue top tube containing 3.2% sodium citrate anticoagulant.

  • Mix the sample gently by inverting the tube 3-4 times to ensure proper anticoagulation.

  • Centrifuge the sample at 1,500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).

  • Carefully aspirate the supernatant (PPP), avoiding the buffy coat, and transfer it to a clean polypropylene tube.

  • For optimal accuracy, perform a second centrifugation of the collected plasma under the same conditions to further deplete platelets.

  • Store the plasma at room temperature if the assay is to be performed within 4 hours. For longer storage, freeze at -20°C or colder.

II. Reagent and Sample Preparation:

  • Reconstitute the lyophilized Factor Xa reagent, chromogenic substrate, this compound calibrators, and quality controls according to the manufacturer's instructions, typically with sterile water or a provided buffer.

  • Allow all reagents to come to room temperature before use.

  • Prepare a standard curve by performing serial dilutions of the this compound calibrators to cover the expected range of clinical concentrations.

III. Assay Procedure (Automated Analyzer):

  • Program the automated coagulation analyzer with the specific assay parameters for the this compound anti-Xa assay as defined in the reagent kit's package insert.

  • Load the reconstituted reagents, calibrators, quality controls, and patient plasma samples onto the analyzer.

  • Initiate the assay run. The analyzer will automatically perform the following steps:

    • Pipette a defined volume of patient plasma, calibrator, or control into a reaction cuvette.

    • Add a defined volume of the Factor Xa reagent and incubate for a specified time to allow for the inhibition of FXa by this compound.

    • Add the chromogenic substrate.

    • Monitor the change in absorbance at 405 nm over a specified time as the residual FXa cleaves the substrate, releasing the chromophore.

  • Data Analysis: The analyzer's software will calculate the anti-Xa activity, which is inversely proportional to the this compound concentration. By plotting the absorbance values of the calibrators against their known concentrations, a standard curve is generated. The this compound concentration in the patient samples is then interpolated from this curve.

IV. Quality Control:

  • Run at least two levels of quality control samples (low and high) with each batch of patient samples to ensure the accuracy and precision of the assay.

  • The results of the quality control samples must fall within the manufacturer's specified acceptable ranges for the patient results to be considered valid.

Conclusion

This compound is a highly potent and selective direct inhibitor of Factor Xa, with a well-characterized binding affinity in the sub-nanomolar range. Its direct, competitive, and reversible mechanism of action underpins its predictable anticoagulant effect. While the precise kinetic rate constants (k_on_ and k_off_) are not as widely reported in the public domain, the overall binding profile is consistent with a rapid onset and effective inhibition of Factor Xa. The chromogenic anti-Xa assay serves as a reliable and standardized method for quantifying the pharmacodynamic effect of this compound, providing a valuable tool for researchers and clinicians in specific scenarios. This in-depth understanding of this compound's binding to Factor Xa is fundamental for its continued successful application in the prevention and treatment of thromboembolic diseases.

References

  • Ogata, K., Mendell-Harary, J., Tachibana, M., Masumoto, H., Oguma, T., & Ishizuka, N. (2014). Clinical safety, tolerability, pharmacokinetics, and pharmacodynamics of the novel factor Xa inhibitor this compound in healthy volunteers. Journal of Clinical Pharmacology, 54(9), 995-1003.
  • Salazar, D. E., Mendell, J., Kastrissios, H., Green, M., Carrothers, T. J., & Ogata, K. (2012). A randomized trial of the safety, pharmacokinetics and pharmacodynamics of this compound, an oral factor Xa inhibitor, following a switch from warfarin. British Journal of Clinical Pharmacology, 74(6), 966–978.
  • Bounameaux, H., & Camm, A. J. (2014). This compound: a new oral direct factor Xa inhibitor. Drugs, 74(5), 557–567.
  • Camm, A. J., & Bounameaux, H. (2011). This compound: a new oral direct factor Xa inhibitor.
  • Fuji, K., & Kunitada, S. (2012). Preclinical and clinical pharmacology of this compound, a novel, direct, oral factor Xa inhibitor. Journal of Pharmacological Sciences, 120(3), 147-154.
  • Parasrampuria, D. A., & Truitt, K. E. (2016). Pharmacokinetics and pharmacodynamics of this compound, a non-vitamin K antagonist oral anticoagulant that inhibits clotting factor Xa. Clinical Pharmacokinetics, 55(6), 641–655. [Link]

  • Weitz, J. I., Eikelboom, J. W., Samama, M. M., & American College of Chest Physicians. (2012). New antithrombotic drugs: Antithrombotic Therapy and Prevention of Thrombosis, 9th ed: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines. Chest, 141(2 Suppl), e120S–e151S.
  • Giugliano, R. P., Ruff, C. T., Braunwald, E., Murphy, S. A., Wiviott, S. D., Halperin, J. L., ... & Antman, E. M. (2013). This compound versus warfarin in patients with atrial fibrillation. New England Journal of Medicine, 369(22), 2093-2104.
  • Büller, H. R., Décousus, H., Grosso, M. A., Mercuri, M., Middeldorp, S., Prins, M. H., ... & Hokusai-VTE Investigators. (2013). This compound versus warfarin for the treatment of symptomatic venous thromboembolism. New England Journal of Medicine, 369(15), 1406-1415.
  • Labcorp. (n.d.). This compound, Anti-Xa. Labcorp Test Menu. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). This compound, Anti-Xa, Plasma. Mayo Clinic Laboratories Test Catalog. Retrieved from [Link]

  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]

  • Yin, O. Q., Antman, E. M., Braunwald, E., Mercuri, M. F., Miller, V., Weitz, J. I., & Ruff, C. T. (2018). Linking endogenous factor Xa activity, a biologically relevant pharmacodynamic marker, to this compound plasma concentrations and clinical outcomes in the ENGAGE AF-TIMI 48 trial. Circulation, 138(18), 1963–1973. [Link]

  • Zotz, R. B., & Kauschat-Brüning, D. (2014). Laboratory measurement of the anticoagulant activity of this compound: a systematic review. Thrombosis Journal, 12(1), 23.
  • Hylek, E. M. (2013). This compound, the newest oral factor Xa inhibitor. The New England journal of medicine, 369(22), 2154–2155.
  • Fareed, J., Hoppensteadt, D., & Fareed, D. (2017). Factor Xa inhibitory profile of apixaban, betrixaban, this compound, and rivaroxaban does not fully reflect their biologic spectrum. Clinical and Applied Thrombosis/Hemostasis, 23(8), 906-917.
  • Steffel, J., & Braunwald, E. (2014). A new chapter for oral anticoagulation: this compound. European Heart Journal, 35(28), 1839-1842.

Sources

The Preclinical Pharmacological Profile of Edoxaban: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban is a member of the direct oral anticoagulant (DOAC) class of drugs, which have emerged as a significant advancement in antithrombotic therapy, offering more predictable pharmacokinetic and pharmacodynamic profiles compared to traditional anticoagulants like warfarin.[1][2] As a highly selective, direct, and reversible inhibitor of Factor Xa (FXa), this compound plays a critical role in preventing and treating thromboembolic disorders.[2][3] Understanding its pharmacological profile in preclinical models is paramount for researchers and drug development professionals to effectively design and interpret non-clinical studies, predict clinical outcomes, and explore new therapeutic applications. This guide provides a comprehensive technical overview of this compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties in relevant preclinical species, and detailed methodologies for its evaluation in established thrombosis models.

Mechanism of Action: Direct Inhibition of Factor Xa

This compound exerts its anticoagulant effect by directly, selectively, and reversibly binding to the active site of Factor Xa, a critical enzyme in the coagulation cascade.[3] This inhibition occurs independently of antithrombin III and effectively blocks the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[3]

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X to Factor Xa. Factor Xa then forms the prothrombinase complex with Factor Va, calcium ions, and phospholipids, which proteolytically cleaves prothrombin to generate thrombin. Thrombin, in turn, converts soluble fibrinogen into insoluble fibrin monomers, which polymerize and are cross-linked by Factor XIIIa to form a stable clot. By targeting Factor Xa, this compound effectively attenuates the amplification of the coagulation cascade.

G This compound's Mechanism of Action cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa, Ca2+, PL TF_VII TF_VII TF_VIIa TF_VIIa TF_VII->TF_VIIa Tissue Factor TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Prothrombinase (Xa, Va, Ca2+, PL) Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa Inhibits G Preclinical Thrombosis Models for this compound Evaluation cluster_venous Venous Thrombosis Models cluster_arterial Arterial Thrombosis Models IVC_Ligation IVC Ligation/Stenosis Efficacy_Endpoints Efficacy Endpoints - Thrombus Weight - Vessel Patency - Time to Occlusion IVC_Ligation->Efficacy_Endpoints Assessed by FeCl3_Venous Ferric Chloride (Venous) FeCl3_Venous->Efficacy_Endpoints Assessed by FeCl3_Arterial Ferric Chloride (Arterial) FeCl3_Arterial->Efficacy_Endpoints Assessed by This compound This compound This compound->IVC_Ligation Evaluated in This compound->FeCl3_Venous Evaluated in This compound->FeCl3_Arterial Evaluated in

Caption: this compound's efficacy is assessed in various venous and arterial thrombosis models.

Experimental Protocols

The following are generalized, step-by-step methodologies for key experiments used in the preclinical evaluation of this compound. It is crucial to note that specific parameters may need to be optimized for individual laboratory settings and animal models.

Chromogenic Anti-Factor Xa Assay

Principle: This assay measures the amount of Factor Xa that is inhibited by this compound in a plasma sample. A known amount of Factor Xa is added to the plasma, and the residual, uninhibited Factor Xa cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the this compound concentration. [4] Protocol:

  • Sample Preparation: Collect blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

  • Assay Procedure (Automated or Manual):

    • Pre-warm plasma samples and reagents to 37°C.

    • In a cuvette, add a specific volume of patient plasma.

    • Add a known excess of Factor Xa. Incubate for a defined period.

    • Add the chromogenic substrate.

    • Measure the change in absorbance at 405 nm over time.

  • Quantification: The concentration of this compound is determined by comparing the result to a standard curve prepared with known concentrations of this compound.

Prothrombin Time (PT) Assay

Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium. It assesses the integrity of the extrinsic and common pathways.

Protocol:

  • Sample Preparation: Prepare platelet-poor plasma as described for the anti-Xa assay.

  • Assay Procedure (Automated or Manual):

    • Pre-warm the plasma sample and PT reagent (containing thromboplastin and calcium) to 37°C.

    • Add the PT reagent to the plasma sample.

    • Measure the time until clot formation is detected (optically or mechanically).

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin) and a phospholipid substitute (partial thromboplastin) to a plasma sample, followed by the addition of calcium. It evaluates the intrinsic and common pathways.

Protocol:

  • Sample Preparation: Prepare platelet-poor plasma as described above.

  • Assay Procedure (Automated or Manual):

    • Pre-warm the plasma sample, aPTT reagent (containing activator and phospholipid), and calcium chloride solution to 37°C.

    • Incubate the plasma with the aPTT reagent for a specified time.

    • Add calcium chloride to initiate clotting.

    • Measure the time until a clot is formed.

G Workflow for In Vitro Pharmacodynamic Evaluation of this compound cluster_sample Sample Collection & Preparation cluster_assays Coagulation Assays Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifugation Centrifugation (1500 x g, 15 min) Blood_Collection->Centrifugation PPP Platelet-Poor Plasma (PPP) Centrifugation->PPP Anti_Xa Anti-Xa Assay PPP->Anti_Xa PT Prothrombin Time (PT) PPP->PT aPTT Activated Partial Thromboplastin Time (aPTT) PPP->aPTT

Caption: A generalized workflow for preparing plasma samples for coagulation assays.

Conclusion

The preclinical pharmacological profile of this compound demonstrates its potent and selective inhibition of Factor Xa, leading to predictable and dose-dependent anticoagulant effects. Its favorable pharmacokinetic properties across various preclinical species have supported its successful clinical development. A thorough understanding of the methodologies used to evaluate its efficacy and safety in preclinical models is essential for researchers in the field of thrombosis and hemostasis. This guide provides a foundational framework for designing and interpreting preclinical studies of this compound and other direct Factor Xa inhibitors.

References

  • Comparison of this compound and enoxaparin in a rat model of AlCl3-induced thrombosis of the superior sagittal sinus. PMC. [Link]

  • Pharmacology of oral anticoagulant this compound and clinical implications. PACE-CME. [Link]

  • Pharmacokinetics and Pharmacodynamics of this compound, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. PMC. [Link]

  • This compound. StatPearls - NCBI Bookshelf. [Link]

  • This compound: Review of Pharmacology and Key Phase I to III Clinical Trials. ResearchGate. [Link]

  • An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research. ResearchGate. [Link]

  • This compound: a focused review of its clinical pharmacology. PubMed. [Link]

  • Pharmacology of oral anticoagulant this compound and clinical implications. PACE-CME. [Link]

  • A review of venous thromboembolism risk assessment models for different patient populations: What we know and don't!. PubMed Central. [Link]

  • Laboratory measurement of the anticoagulant activity of this compound: a systematic review. PMC. [Link]

  • A review of animal models utilized in preclinical studies of approved gene therapy products. PubMed Central. [Link]

  • A universal anti-Xa assay for rivaroxaban, apixaban, and this compound measurements: method validation. ZLM. [Link]

  • Critical Review of Mouse Models of Venous Thrombosis. PMC. [Link]

  • 206316Orig1Orig2s000. accessdata.fda.gov. [Link]

  • Venous Thromboembolism: Review of Clinical Challenges, Biology, Assessment, Treatment, and Modeling. Université de Montpellier. [Link]

  • Determination of Anti-Xa Inhibitor Plasma Concentrations Using a Universal this compound Calibrator. BORIS Portal. [Link]

  • Preclinical Species Selection. ITR Laboratories Canada Inc.. [Link]

  • ADLM guidance document on coagulation testing in patients using direct oral anticoagulants. adlm.org. [Link]

  • Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

  • Critical Review of Mouse Models of Venous Thrombosis. ahajournals.org. [Link]

  • This compound: pharmacological principles, preclinical and early-phase clinical testing. PubMed. [Link]

  • In vitro and ex vivo Flow Models for Arterial Thrombosis: A Systematic Review. Cardiology. [Link]

  • Role of animal models in biomedical research: a review. PMC. [Link]

  • A universal anti-Xa assay for rivaroxaban, apixaban, and this compound measurements: method validation, diagnostic accuracy and external validation. PMC. [Link]

  • Chapter: 6 Assessing Safety and Toxicology. nap.nationalacademies.org. [Link]

  • Screening Tests in Haemostasis: The APTT. practical-haemostasis.com. [Link]

  • Anti-Xa Assays. Practical-Haemostasis.com. [Link]

  • Arterial and Venous Thrombosis. Mackman Lab - UNC School of Medicine. [Link]

  • NOACs-DOACs Coagulation Tests. thrombosiscanada.ca. [Link]

  • Practical guidance on the use of laboratory testing in the management of bleeding in patients receiving direct oral anticoagulants. PMC. [Link]

Sources

Edoxaban's effects on the intrinsic and extrinsic coagulation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Edoxaban's Effects on the Intrinsic and Extrinsic Coagulation Pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Mechanistic Precision of this compound

This compound (Savaysa/Lixiana) represents a paradigm shift from non-specific vitamin K antagonism to precision target inhibition. As a direct, reversible, and highly selective inhibitor of Factor Xa (FXa), this compound operates at the pivotal convergence point of the intrinsic and extrinsic coagulation pathways.[1]

For the drug development scientist, understanding this compound is not merely about its anticoagulant efficacy, but about navigating the complex interference it introduces into standard hemostasis assays. This guide dissects the pharmacokinetic-pharmacodynamic (PK/PD) relationships of this compound, establishing a technical framework for accurate quantification and functional assessment in a research setting.

Mechanistic Foundation: The Convergence Blockade

To understand this compound’s varying effects on screening assays, one must visualize the coagulation cascade not as a linear sequence, but as a threshold-dependent amplification loop.

The Target: Factor Xa

Factor Xa is the rate-limiting enzyme in thrombin generation.[1] It is the sole physiological activator of prothrombin (Factor II) to thrombin (Factor IIa).

  • Stoichiometry of Inhibition: One molecule of FXa generates approximately 1,000 molecules of thrombin. By inhibiting one molecule of FXa, this compound prevents the formation of a massive quantity of thrombin.[1][2][3]

  • Binding Dynamics: this compound binds competitively to the active site of FXa.[1] Crucially, it inhibits both free FXa in plasma and prothrombinase-bound FXa within the clot, a distinction that grants it superior efficacy in preventing thrombus extension compared to indirect inhibitors like Fondaparinux.

Pathway Modulation
  • Extrinsic Pathway (PT/INR): Triggered by Tissue Factor (TF) complexing with Factor VIIa.[4] This complex directly activates Factor X. Because this compound inhibits the product of this reaction (FXa), it prolongs the Prothrombin Time (PT).[3]

  • Intrinsic Pathway (aPTT): Triggered by contact activation (FXII -> FXI -> FIX). Factor IXa, with cofactor VIIIa, activates Factor X. This compound inhibits the resulting FXa, prolonging the Activated Partial Thromboplastin Time (aPTT).[3]

Critical Insight: While this compound affects both pathways, the sensitivity of routine reagents varies drastically.[5] The PT is generally more sensitive to this compound than the aPTT, but neither is reliable for quantification.

Visualization: Pathway Inhibition

The following diagram illustrates the precise intervention point of this compound at the Common Pathway, highlighting why it affects both intrinsic and extrinsic screening tests.

Edoxaban_Mechanism Figure 1: this compound inhibition at the convergence of Intrinsic and Extrinsic pathways. cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII Factor XII XI Factor XIa XII->XI IX Factor IXa XI->IX X Factor X IX->X Tenase Complex VIII Cofactor VIIIa VIII->X TF Tissue Factor VII Factor VIIa TF->VII VII->X Extrinsic Tenase Xa Factor Xa (Active Site) X->Xa Activation II Prothrombin (II) Xa->II Prothrombinase Thrombin Thrombin (IIa) II->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin This compound This compound This compound->Xa Direct Inhibition (Ki = 0.561 nM)

Pharmacodynamics & Analytical Methodologies

Accurate assessment of this compound requires moving beyond clotting times to chromogenic specificity.

Comparative Sensitivity of Assays

The following table summarizes how this compound concentration correlates with various assay outputs. Note the "Reagent Dependence" for PT and aPTT.[5][6]

Assay TypeSensitivityLinearitySuitability for QuantificationNotes
Chromogenic Anti-Xa High Linear (r² > 0.95) Gold Standard Requires this compound-specific calibrators. Unaffected by FVIII/Lupus Anticoagulant.[7]
PT (Prothrombin Time) ModerateVariablePoorSensitivity varies by thromboplastin reagent (ISI). Can be normal at therapeutic levels.
aPTT LowPoorNoneHighly variable.[8][9] Often normal even at peak plasma concentrations.
Thrombin Generation (TGA) HighNon-LinearResearch OnlyShows prolonged lag time and reduced Peak Thrombin. Lacks standardization.[6]
Protocol A: Chromogenic Anti-Xa Assay (Quantitative)

This is the only validated method for quantifying this compound plasma levels in a clinical or research setting.

Principle: this compound in the sample inhibits a known excess of Factor Xa.[7] The residual Factor Xa cleaves a chromogenic substrate (paranitroaniline), causing a color change inversely proportional to the this compound concentration.

Workflow Diagram:

AntiXa_Assay Figure 2: Chromogenic Anti-Xa Assay Principle. Step1 1. Patient Plasma (Contains this compound) Step2 2. Add Excess FXa (Reagent) Step1->Step2 Step3 3. Incubation (this compound binds FXa) Step2->Step3 Step4 4. Add Substrate (Chromogen) Step3->Step4 Step5 5. Measure OD (405 nm) Step4->Step5 Inverse Relationship: High Drug = Low Color

Step-by-Step Protocol:

  • Sample Preparation (Critical):

    • Collect blood in 3.2% sodium citrate (light blue top).

    • Double Centrifugation: Centrifuge at 2,000 x g for 15 minutes. Remove plasma, avoiding the buffy coat. Centrifuge plasma again at 2,500 x g for 15 minutes to ensure Platelet-Poor Plasma (PPP) (<10,000 platelets/µL). Rationale: Platelets contain PF4 which can interfere with some assays, though less critical for direct Xa inhibitors than Heparin, it ensures consistency.

  • Calibration:

    • Use This compound-specific calibrators (0, 20, 100, 250, 500 ng/mL). Do not use LMWH or Rivaroxaban hybrid curves for precise PK data.

  • Reaction:

    • Add 50 µL of sample to cuvette.

    • Add 100 µL of Reagent 1 (Excess Factor Xa). Incubate for 120 seconds at 37°C.

    • Add 100 µL of Reagent 2 (Chromogenic Substrate).

  • Measurement:

    • Measure change in optical density (OD) at 405 nm over 60-120 seconds (Kinetic method) or after stopping with acetic acid (End-point method).

  • Calculation:

    • Plot Absorbance vs. Concentration. Interpolate sample values.

Protocol B: Thrombin Generation Assay (Global Function)

While Anti-Xa gives concentration, TGA provides a global functional assessment of the coagulation potential.

Key Parameters Affected by this compound:

  • Lag Time: Prolonged (Delayed initiation of clot).

  • Peak Thrombin: Reduced (Slower propagation).

  • Endogenous Thrombin Potential (ETP): Reduced (Total thrombin generated).[10]

Step-by-Step Protocol (Calibrated Automated Thrombogram - CAT):

  • Reagents:

    • PPP reagent (Low Tissue Factor 1pM + Phospholipids 4µM). Low TF is required to make the assay sensitive to the intrinsic pathway amplification loop.

    • Fluorescent substrate (Z-Gly-Gly-Arg-AMC).

  • Plate Setup:

    • Well A: 80 µL Patient Plasma + 20 µL PPP Reagent.

    • Well B: 80 µL Patient Plasma + 20 µL Thrombin Calibrator (corrects for inner filter effect and substrate consumption).

  • Initiation:

    • Dispense 20 µL of FluCa (Fluorescent substrate + CaCl2) into all wells automatically.

  • Readout:

    • Monitor fluorescence intensity every 20 seconds for 60 minutes.

  • Analysis:

    • Calculate the first derivative of the fluorescence curve to obtain the Thrombin Generation Curve.

Technical Nuances & Interference

Reagent Variability in PT/aPTT

Research indicates that this compound prolongs PT in a concentration-dependent manner, but the "doubling time" (concentration required to double the baseline PT) ranges from 200 to >500 ng/mL depending on the reagent (e.g., Neoplastin vs. Innovin).

  • Implication: You cannot compare PT results across different clinical sites using different reagents.

Assay Interference

This compound is a known interferent in clot-based thrombophilia screens:

  • Lupus Anticoagulant (dRVVT): False Positive. This compound inhibits FXa in the dRVVT assay, mimicking a lupus inhibitor.

  • Protein C/S (Clot-based): Overestimation. The drug prolongs the clotting time, leading to falsely elevated Protein C/S activity levels. Solution: Use chromogenic Protein C assays.

  • Antithrombin: No interference in thrombin-based assays, but interference in Xa-based assays.

References

  • This compound: Impact on routine and specific coagulation assays. Source: PubMed / National Institutes of Health [Link]

  • Pharmacokinetics and Pharmacodynamics of this compound, a Non-Vitamin K Antagonist Oral Anticoagulant. Source: PMC / National Institutes of Health [Link]

  • Laboratory measurement of the anticoagulant activity of this compound: a systematic review. Source: PMC / National Institutes of Health [Link]

  • Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and this compound Measurements. Source: PMC / National Institutes of Health [Link]

  • This compound, Anti-Xa, Plasma - Mayo Clinic Laboratories. Source: Mayo Clinic Laboratories [Link]

Sources

Structural Activity Relationship of Edoxaban and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Factor Xa Inhibition

Edoxaban (DU-176b) represents the culmination of a strategic medicinal chemistry campaign to overcome the limitations of first-generation Factor Xa (FXa) inhibitors. Unlike its predecessor DX-9065a , which relied on a highly basic amidine group for S1 pocket affinity (resulting in poor oral bioavailability), this compound utilizes a neutral 5-chloropyridin-2-yl moiety. This structural pivot not only maintained picomolar affinity (


 nM) but also drastically improved membrane permeability and pharmacokinetic (PK) profiles.

This guide deconstructs the structural activity relationship (SAR) of this compound, analyzing how specific moieties drive potency, selectivity, and bioavailability, supported by validated experimental protocols.

Structural Deconstruction & Pharmacophore Analysis

The this compound molecule can be dissected into four critical pharmacophoric elements, each engineered for a specific interaction within the FXa active site.

MoietyChemical FragmentBiological FunctionKey Interaction (PDB: 2W26)
Scaffold cis-1,2-DiaminocyclohexaneConformational constraintDirects P1/P4 vectors; locks "L-shaped" conformation.
P1 Ligand 5-Chloropyridin-2-ylS1 Pocket specificityH-bond with Gly219 ; Cl atom fills hydrophobic S1 cleft.
P4 Ligand Tetrahydrothiazolo[5,4-c]pyridineS4 Pocket affinity

-

stacking with Trp215 (aromatic box).
Solubilizer DimethylcarbamoylBioavailability/PKSolvent exposure; modulates LogP and solubility.
The "Amidine-to-Neutral" Transition (P1 Optimization)

Early FXa inhibitors (e.g., DX-9065a) mimicked the arginine of the natural substrate, using a benzamidine group to form a salt bridge with Asp189 at the bottom of the S1 pocket. While potent, these highly basic compounds suffered from low oral absorption.

  • This compound Strategy: Replaced the basic amidine with a weakly basic chloropyridine .

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of Gly219 , while the 5-chloro substituent occupies the hydrophobic depth of the S1 pocket, compensating for the loss of the Asp189 salt bridge.

The S4 Hydrophobic Trap (P4 Optimization)

The S4 pocket of FXa is a hydrophobic "aromatic box" defined by Trp215 , Phe174 , and Tyr99 .

  • This compound Strategy: The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety was selected over simple phenyl or naphthyl groups.

  • Mechanism: The fused thiazole system provides a rigid, planar surface that optimizes

    
    -stacking interactions with Trp215, while the aliphatic portion of the ring allows for fine-tuning of the vector towards the solvent front.
    

SAR Data & Binding Logic[1]

The following table illustrates the optimization trajectory from the prototype (DX-9065a) to the optimized drug (this compound), highlighting the trade-off between basicity and bioavailability.

Table 1: Comparative SAR of this compound and Precursors
CompoundP1 Moiety (S1)P4 Moiety (S4)

(FXa)
Oral Bioavailability (Rat)Key Limitation/Advantage
DX-9065a Amidine (Basic)Naphthalene41 nM< 5%Potent but poor permeability due to charge.
Analog 3c *Pyridine (Neutral)Phenyl~10 nM~20%Improved absorption; suboptimal S4 fit.
This compound 5-Cl-PyridineTetrahydrothiazole0.56 nM ~60% Optimal balance of potency and PK properties.
Metabolite M-4 5-Cl-PyridineTetrahydrothiazole~1.8 nMN/AActive metabolite; formed by dimethylamide hydrolysis.

*Analog 3c refers to the carbamoyl intermediate described in Haginoya et al. (2004).

Visualization: this compound Binding Mode

The diagram below maps the specific molecular interactions derived from X-ray crystallography (PDB ID: 2W26).

Edoxaban_Binding cluster_S1 S1 Pocket (Specificity) cluster_Scaffold Scaffold (Geometry) cluster_S4 S4 Pocket (Affinity) P1 5-Chloropyridin-2-yl Gly219 Gly219 (Backbone NH) P1->Gly219 H-Bond Acceptor S1_Cleft Hydrophobic Cleft P1->S1_Cleft Cl Atom Occupancy Scaffold cis-1,2-Diaminocyclohexane Linker Oxamide Linker Scaffold->Linker Covalent P4 Tetrahydrothiazolo pyridine Scaffold->P4 Amide Linkage Linker->P1 Connects Trp215 Trp215 (Indole) P4->Trp215 Pi-Pi Stacking Phe174 Phe174 P4->Phe174 Hydrophobic

Caption: Interaction map of this compound within the Factor Xa active site. Red arrows indicate critical binding forces.

Synthesis & Process Chemistry Insights

The synthesis of this compound hinges on the stereoselective construction of the (1S, 2R, 4S)-1,2-diaminocyclohexane core. The cis-configuration is thermodynamically less stable than the trans-isomer, requiring kinetic control or specific "neighboring group participation" strategies.

The "New" Scalable Route (Daiichi Sankyo)

Unlike early routes utilizing hazardous sodium azide, the optimized process employs a safe, scalable rearrangement.

  • Starting Material: (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one.

  • Ring Opening: Base-catalyzed opening to form the cyclohexene intermediate.

  • Stereocontrol: Utilization of an aziridine intermediate (formed via neighboring group participation of a carbamate or urea) which is then ring-opened by a nitrogen nucleophile. This ensures the cis-1,2-diamine geometry is installed with >99% diastereomeric excess.

  • Coupling: Sequential amide couplings attach the P1 (chloropyridine-oxamate) and P4 (thiazole acid) fragments.

Experimental Protocol: Chromogenic Factor Xa Inhibition Assay

To validate the SAR of this compound analogs, a self-validating chromogenic assay is the industry standard. This protocol measures the residual activity of FXa by monitoring the cleavage of a specific substrate (e.g., S-2222) releasing p-nitroaniline (pNA).

Reagents & Setup
  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA (to prevent enzyme adsorption).

  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: S-2222 (Chromogenix) or equivalent (200 µM final).

  • Detection: Microplate reader at 405 nm .

Step-by-Step Workflow
  • Preparation: Dissolve test compounds (this compound analogs) in DMSO. Prepare serial dilutions (e.g., 0.01 nM to 10 µM) in Buffer (keep DMSO < 1% final).

  • Incubation (E-I Complex): Add 25 µL of diluted compound + 25 µL of Factor Xa enzyme to a 96-well plate. Incubate for 30 minutes at 25°C to allow equilibrium binding.

    • Control: Buffer + Enzyme (No inhibitor) = 100% Activity.

    • Blank: Buffer only (No enzyme) = 0% Activity.

  • Reaction Start: Add 50 µL of Substrate (S-2222) to all wells.

  • Kinetic Read: Measure Absorbance (405 nm) every 30 seconds for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to the Hill equation to determine

    
    .
    
    • Validation Check: The

      
       of this compound should fall within 1–3 nM under these conditions.
      

Assay_Workflow Step1 Step 1: Serial Dilution (DMSO -> Buffer) Step2 Step 2: Enzyme + Inhibitor (30 min Incubation) Step1->Step2 Pre-Equilibrium Step3 Step 3: Add Substrate (S-2222) Step2->Step3 Initiate Reaction Step4 Step 4: Kinetic Read (405 nm) Step3->Step4 pNA Release Step5 Data Analysis (Hill Equation) Step4->Step5 IC50 Calc

Caption: Workflow for the Chromogenic Factor Xa Inhibition Assay.

References

  • Furugohri, T., et al. (2008).[1] DU-176b, a potent and orally active factor Xa inhibitor: in vitro and in vivo pharmacological profiles. Journal of Thrombosis and Haemostasis, 6(9), 1542–1549. Link

  • Haginoya, N., et al. (2004). Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives.[2] Bioorganic & Medicinal Chemistry Letters, 14(11), 2935–2939. Link

  • Kaduk, J., et al. (2021).[3] Crystal structure of this compound tosylate monohydrate Form I. Powder Diffraction, 36(2), 107-113. Link

  • Protein Data Bank. (2009). Structure of Factor Xa in complex with this compound (PDB ID: 2W26). Link

  • Bathala, M. S., et al. (2012).[4] Pharmacokinetics, biotransformation, and mass balance of this compound, a selective, direct factor Xa inhibitor, in humans.[1] Drug Metabolism and Disposition, 40(12), 2250–2255. Link

Sources

An In-depth Technical Guide to the Role of P-glycoprotein in Edoxaban Transport and Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Edoxaban, a direct oral anticoagulant (DOAC), has become a cornerstone in the management of thromboembolic disorders. Its pharmacokinetic profile, particularly its oral bioavailability and disposition, is significantly influenced by the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp). This technical guide provides a comprehensive analysis of the intricate relationship between this compound and P-gp. We will dissect the molecular mechanisms of P-gp-mediated transport, present the in vitro and in vivo evidence establishing this compound as a P-gp substrate, and explore the profound clinical implications of this interaction, including drug-drug interactions (DDIs) that can alter therapeutic efficacy and safety. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical interaction to inform preclinical research, clinical trial design, and patient management strategies.

Introduction: The Key Players

This compound: A Direct Factor Xa Inhibitor

This compound is a highly selective, direct, and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Unlike traditional anticoagulants like warfarin, DOACs like this compound offer a more predictable pharmacokinetic and pharmacodynamic profile, reducing the need for frequent monitoring.[1] this compound is primarily absorbed in the upper gastrointestinal tract and has an absolute oral bioavailability of approximately 62%.[2][3] Its clearance is achieved through a dual pathway: about 50% is cleared unchanged by the kidneys, while the remainder is eliminated through metabolism and biliary secretion.[2][4] Understanding the factors that modulate its absorption and excretion is paramount for optimizing its clinical use.

P-glycoprotein (ABCB1): The Gatekeeper Efflux Transporter

P-glycoprotein, also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a 170-180 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[5][6] It is strategically expressed in tissues with excretory or barrier functions, including the apical membrane of intestinal enterocytes, the canalicular membrane of hepatocytes, the apical membrane of renal proximal tubule cells, and the luminal membrane of endothelial cells of the blood-brain barrier.[7][8] In these locations, P-gp actively transports a wide array of structurally diverse xenobiotics out of cells, thereby limiting their systemic absorption and tissue penetration while facilitating their excretion into the gut lumen, bile, and urine.[7][9][10] This protective mechanism is a critical determinant of the oral bioavailability and disposition of many clinically important drugs.[10][11]

The Mechanistic Interplay: this compound as a P-gp Substrate

The disposition of this compound is fundamentally linked to P-gp.[12] Metabolism is only a minor contributor to its overall clearance, making transporter-mediated processes, particularly P-gp efflux, a key determinant of its pharmacokinetic profile.[12][13]

P-gp's Role in Intestinal Absorption

In the intestine, P-gp acts as a counter-transport mechanism to passive diffusion. As this compound diffuses across the apical membrane into the enterocyte, P-gp recognizes it as a substrate and actively pumps it back into the intestinal lumen. This efflux process effectively reduces the net amount of this compound that reaches the systemic circulation, thereby limiting its oral bioavailability.[9]

Caption: P-gp in enterocytes limits this compound's net absorption.

Experimental Validation: Proving the Interaction

The classification of this compound as a P-gp substrate is not theoretical; it is grounded in rigorous experimental data from both in vitro and in vivo models.

In Vitro Evidence: The Caco-2 Bidirectional Transport Assay

The gold standard for identifying P-gp substrates in vitro is the bidirectional transport assay using human colon adenocarcinoma (Caco-2) cell monolayers. These cells differentiate to form a polarized monolayer with tight junctions and express key transporters, including P-gp, mimicking the intestinal barrier.[2][14]

In this assay, the transport of [¹⁴C]-labeled this compound was measured across the Caco-2 monolayer in two directions: from the apical (AP) to the basolateral (BL) side (mimicking absorption) and from the BL to the AP side (mimicking efflux).[12][13] The results demonstrated a distinct vectorial transport of this compound, with the efflux (BL→AP) being significantly higher than the absorption (AP→BL). This polarized transport was completely abrogated in the presence of verapamil, a potent P-gp inhibitor.[12][13] This confirms that the observed efflux is P-gp-mediated.

Key Metric: The Efflux Ratio (ER) The ER is calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical direction to the apical-to-basolateral direction (PappB-A / PappA-B). An ER > 2 is generally considered indicative of active efflux.

In Vivo Evidence: Mdr1a/1b Knockout Mouse Model

To confirm the in vitro findings in a living system, studies were conducted using Mdr1a/1b knockout mice, which lack functional P-gp. In these studies, the brain distribution of this compound was significantly higher in the knockout mice compared to their wild-type counterparts.[13] Since P-gp is a key component of the blood-brain barrier, its absence allows for greater penetration of its substrates into the brain. This provides compelling in vivo evidence that this compound is indeed a substrate for P-gp.[13][15]

Clinical Significance: P-gp Mediated Drug-Drug Interactions (DDIs)

Given that P-gp is the primary transporter for this compound, co-administration with drugs that inhibit P-gp can lead to clinically significant DDIs.[16][17][18] P-gp inhibitors decrease the intestinal and renal efflux of this compound, leading to increased plasma concentrations (AUC) and a heightened risk of bleeding.[11][19]

Numerous clinical studies in healthy subjects have quantified the impact of various P-gp inhibitors on this compound pharmacokinetics.[16][17][18]

Co-administered DrugP-gp Inhibitory PotencyIncrease in this compound AUCClinical Recommendation
Dronedarone Strong84.5% Dose reduction may be necessary; careful monitoring required.[16][18]
Quinidine Strong76.7% Dose reduction may be necessary; careful monitoring required.[16][18]
Verapamil Strong52.7% Dose reduction may be necessary; careful monitoring required.[16][18]
Amiodarone Moderate39.8% Dose reduction may be necessary; careful monitoring required.[16][18]
Atorvastatin Weak / NoneMinimal EffectNo dose adjustment typically required based on this interaction.[16][18]
Digoxin Weak / NoneMinimal EffectNo dose adjustment typically required based on this interaction.[16][18]
Data synthesized from drug-drug interaction studies in healthy subjects receiving a 60 mg dose of this compound.[16][17][18]

The US Food and Drug Administration (FDA) provides guidance on DDI studies, defining strong inhibitors as those that increase the AUC of a sensitive substrate by ≥5-fold and moderate inhibitors as those causing a ≥2- to <5-fold increase.[20] While the observed increases for this compound do not meet these specific thresholds, the interactions are still considered clinically relevant due to the narrow therapeutic index of anticoagulants.[21] Prescribers must be aware of these potential interactions when managing patients on this compound.[1]

DDI_Consequence start Patient on this compound Therapy inhibitor Co-administration of Strong P-gp Inhibitor (e.g., Dronedarone, Verapamil) start->inhibitor mechanism Inhibition of Intestinal and Renal P-gp Efflux inhibitor->mechanism pk_change Decreased this compound Clearance Increased Net Absorption mechanism->pk_change auc_increase Significant Increase in This compound Plasma AUC pk_change->auc_increase outcome Increased Anticoagulant Effect & Elevated Bleeding Risk auc_increase->outcome

Caption: Clinical consequences of this compound and P-gp inhibitor co-administration.

Standardized Protocols for P-gp Interaction Studies

To ensure data integrity and reproducibility, standardized protocols are essential. Below is a validated workflow for the in vitro assessment of P-gp-mediated transport.

Protocol: Caco-2 Bidirectional Permeability Assay

Objective: To determine if a test compound (e.g., this compound) is a substrate of P-gp by measuring its bidirectional transport across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture & Seeding:

    • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed cells onto permeable Transwell® filter inserts (e.g., 12-well, 0.4 µm pore size) at a high density (e.g., 6 x 10⁴ cells/cm²).

    • Culture the inserts for 21-25 days to allow for full differentiation and polarization of the monolayer.

  • Monolayer Integrity Verification (Self-Validation Step):

    • Rationale: This step is critical to ensure that observed transport is transcellular, not paracellular (i.e., through leaky cell junctions).

    • Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value > 250 Ω·cm² typically indicates a confluent, intact monolayer.

    • Additionally, assess the permeability of a paracellular marker like Lucifer Yellow. The Papp for Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s. Monolayers failing these criteria must be discarded.

  • Transport Experiment:

    • Wash the monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Prepare dosing solutions of the test compound (e.g., [¹⁴C]-Edoxaban) in the transport buffer, with and without a known P-gp inhibitor (e.g., 100 µM Verapamil) as a control.

    • A→B Transport: Add the dosing solution to the apical (AP) chamber and fresh transport buffer to the basolateral (BL) chamber.

    • B→A Transport: Add the dosing solution to the BL chamber and fresh transport buffer to the AP chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification & Data Analysis:

    • Quantify the concentration of the test compound in all samples using an appropriate analytical method (e.g., Liquid Scintillation Counting for radiolabeled compounds, LC-MS/MS for non-labeled).

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where: dQ/dt is the transport rate, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

    • Interpretation: An ER > 2 suggests the compound is a substrate for an efflux transporter. If the ER is reduced to ~1 in the presence of a specific P-gp inhibitor, the compound is confirmed as a P-gp substrate.

Caco2_Workflow step1 1. Caco-2 Cell Culture & Seeding on Transwell Inserts step2 2. Culture for 21-25 Days (Monolayer Differentiation) step1->step2 step3 3. Monolayer Integrity Check (TEER & Lucifer Yellow Assay) step2->step3 decision Integrity OK? step3->decision step4 4. Bidirectional Transport Assay (A→B and B→A) decision->step4 Yes discard Discard Plate decision->discard No step5 5. Sample Collection (Donor & Receiver) step4->step5 step6 6. LC-MS/MS or LSC Analysis step5->step6 step7 7. Calculate Papp & Efflux Ratio step6->step7 step8 8. Data Interpretation: Identify P-gp Substrate step7->step8

Caption: Experimental workflow for the Caco-2 bidirectional transport assay.

Conclusion and Future Directions

The evidence is unequivocal: P-glycoprotein is a pivotal factor in the transport and bioavailability of this compound.[12][13] Its role as an intestinal efflux pump directly limits oral absorption, and its susceptibility to inhibition is the basis for several clinically significant drug-drug interactions.[16][17][18] Drug development professionals must characterize the P-gp liability of new chemical entities early in the discovery pipeline, and clinicians must remain vigilant for potential DDIs when prescribing this compound with known P-gp inhibitors.

Future research should continue to explore the nuances of this interaction. Investigating the impact of genetic polymorphisms in the ABCB1 gene on this compound pharmacokinetics could further personalize dosing strategies.[22] Additionally, the development of physiologically-based pharmacokinetic (PBPK) models that incorporate P-gp transport dynamics can provide a more sophisticated tool for predicting DDIs and optimizing dosing in complex patient populations.[4]

References

  • Mendell, J., Zahir, H., Matsushima, N., Noveck, R., Lee, F., Chen, S., … He, L. (2013). Drug-drug interaction studies of cardiovascular drugs involving P-glycoprotein, an efflux transporter, on the pharmacokinetics of this compound, an oral factor Xa inhibitor. DukeSpace Repository. [Link]

  • Mikkaichi, T., Yoshigae, Y., Masumoto, H., Imaoka, T., Rozehnal, V., Fischer, T., ... & Izumi, T. (2014). This compound transport via P-glycoprotein is a key factor for the drug's disposition. Drug Metabolism and Disposition, 42(4), 520-528. [Link]

  • Salazar, D. E., Mendell, J., Kastrissios, H., Green, M., Carrothers, T. J., Song, S., ... & Zhang, W. (2017). Pharmacokinetics and pharmacodynamics of this compound, a non-vitamin K antagonist oral anticoagulant that inhibits clotting factor Xa. Clinical Pharmacokinetics, 56(7), 691-705. [Link]

  • Fromm, M. F. (2000). P-glycoprotein and its role in drug-drug interactions. ResearchGate. [Link]

  • Sakaeda, T., Okumura, K., & Okamura, N. (2002). Role of P-glycoprotein in drug disposition. PubMed. [Link]

  • Omote, H., & Al-Shawi, M. K. (2006). The remarkable transport mechanism of P-glycoprotein; a multidrug transporter. Channels, 1(1), 55-61. [Link]

  • Li, W., Zhang, H., & Assaraf, Y. G. (2021). Clinical perspective of FDA approved drugs with P-glycoprotein inhibition activities for potential cancer therapeutics. Frontiers in Oncology, 11, 654201. [Link]

  • Ogata, K., Mendell-Harary, J., Tachibana, M., Masumoto, H., Oguma, T., & Miller, R. (2013). Pharmacokinetic (PK) Parameters for this compound. ResearchGate. [Link]

  • Mendell, J., Zahir, H., Matsushima, N., Noveck, R., Lee, F., Chen, S., ... & He, L. (2013). Drug-Drug Interaction Studies of Cardiovascular Drugs Involving P-Glycoprotein, an Efflux Transporter, on the Pharmacokinetics of this compound, an Oral Factor Xa Inhibitor. ResearchGate. [Link]

  • Patel, R., & Tadisina, K. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]

  • Mikkaichi, T., Yoshigae, Y., Masumoto, H., Imaoka, T., Rozehnal, V., Fischer, T., ... & Izumi, T. (2014). This compound transport via P-glycoprotein is a key factor for the drug's disposition. PubMed. [Link]

  • Weinz, C., Schwarz, T., Kubitza, D., Mueck, W., & Lang, D. (2013). In vitro and in vivo P-glycoprotein transport characteristics of rivaroxaban. PubMed. [Link]

  • Yamashita, T., Koretsune, Y., Yasaka, M., Inoue, H., Akita, K., Okayama, Y., ... & Ogawa, T. (2019). Population pharmacokinetics and pharmacogenomics of this compound in Japanese adults with atrial fibrillation. Journal of Clinical Pharmacy and Therapeutics, 44(4), 586-594. [Link]

  • Mendell, J., Zahir, H., Matsushima, N., Noveck, R., Lee, F., Chen, S., ... & He, L. (2013). Drug-drug interaction studies of cardiovascular drugs involving P-glycoprotein, an efflux transporter, on the pharmacokinetics of this compound, an oral factor Xa inhibitor. PubMed. [Link]

  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Haguet, H., Douxfils, J., Mullier, F., Dogné, J. M., & Cornet, J. (2015). Role of P-glycoprotein in the uptake/efflux transport of oral vitamin K antagonists and rivaroxaban through the Caco-2 cell model. PubMed. [Link]

  • Harskamp, R. E., Bejjanki, H., & Melloni, C. (2020). The real world use of combined P-glycoprotein and moderate CYP3A4 inhibitors with rivaroxaban or apixaban increases bleeding. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA. [Link]

  • Yasuda, K., & Sugiyama, Y. (2018). Drug-Drug Interactions of P-gp Substrates Unrelated to CYP Metabolism. PubMed. [Link]

  • January, C. T., & Sinner, M. F. (2022). Drug Interactions Affecting Oral Anticoagulant Use. Circulation: Arrhythmia and Electrophysiology, 15(5), e010778. [Link]

  • Verdecchia, P., Angeli, F., & Reboldi, G. (2019). This compound and the Issue of Drug-Drug Interactions: From Pharmacology to Clinical Practice. ResearchGate. [Link]

  • Wacher, V. J., Salphati, L., & Benet, L. Z. (2001). Role of P-glycoprotein in pharmacokinetics: clinical implications. PubMed. [Link]

  • G-Standaard. (2023). This compound + P-gp-remmers MFB 1308. KNMP. [Link]

  • U.S. Food and Drug Administration. (2023). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. FDA. [Link]

  • Steffel, J., & Braunwald, E. (2014). This compound: a focused review of its clinical pharmacology. European Heart Journal, 35(28), 1839-1845. [Link]

  • Sakaeda, T., Okumura, K., & Okamura, N. (2002). Role of P-Glycoprotein in Drug Disposition. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Chen, Y., Zhang, Y., & Tang, H. (2021). Physiologically‐based pharmacokinetic pharmacodynamic parent‐metabolite model of this compound to predict drug–drug‐disease interactions: M4 contribution. CPT: Pharmacometrics & Systems Pharmacology, 10(11), 1368-1379. [Link]

Sources

Methodological & Application

Application Note: In Vitro Coagulation Assessment of Edoxaban

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Design, Assay Selection, and Technical Validation

Abstract

This technical guide outlines the methodological standards for the in vitro assessment of Edoxaban, a direct oral anticoagulant (DOAC) targeting Factor Xa. Unlike Vitamin K antagonists, this compound exhibits a predictable pharmacokinetic profile but requires specific assay selection for accurate quantification. This document details protocols for stock preparation, plasma handling (CLSI H21-A5 compliant), chromogenic anti-Xa quantification, and global hemostasis assessment via Thrombin Generation Assays (TGA). It critically evaluates the limitations of routine clotting times (PT/aPTT) to prevent experimental design errors.

Mechanism of Action & Assay Logic

This compound exerts its anticoagulant effect by selectively and reversibly inhibiting Factor Xa (FXa). By blocking the active site of FXa, it inhibits the conversion of Prothrombin (FII) to Thrombin (FIIa), thereby preventing fibrin clot formation.

  • Assay Implication: Because this compound acts upstream of Thrombin, assays measuring direct Thrombin activity (e.g., Ecarin Clotting Time) are ineffective. The Chromogenic Anti-Xa assay is the only validated method for quantification, while Thrombin Generation Assays (TGA) provide pharmacodynamic profiling.

EdoxabanMechanism TF Tissue Factor (Extrinsic) FX Factor X TF->FX Activates FXa Factor Xa (Active Enzyme) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex This compound This compound (Direct Inhibitor) This compound->FXa Inhibits Active Site Thrombin Thrombin (FIIa) Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization

Figure 1: Mechanism of Action. This compound inhibits Factor Xa, the convergence point of the intrinsic and extrinsic pathways, preventing the thrombin burst.

Sample Preparation & Stock Solutions

Scientific Integrity Note: Inaccurate stock preparation is the primary source of error in DOAC research. This compound is typically supplied as This compound Tosylate Monohydrate .[1] You must correct for the molecular weight difference to calculate the concentration of the active moiety.

2.1 Stock Solution Preparation
  • Reagent: this compound Tosylate Monohydrate (MW: ~604.63 g/mol ).

  • Active Moiety: this compound (MW: ~548.06 g/mol ).

  • Correction Factor:

    
     (Weigh 1.103 mg of salt to get 1.0 mg of active this compound).
    
  • Solvent: DMSO (Dimethyl sulfoxide). This compound has poor water solubility (BCS Class IV).[1][2]

Protocol:

  • Primary Stock (10 mM): Dissolve corrected mass of this compound Tosylate in 100% DMSO. Vortex until fully clear. Store at -80°C (stable for 6 months).

  • Working Stock (Intermediate): Dilute Primary Stock into PBS or Saline.

    • Critical: Ensure the final DMSO concentration in the plasma sample is < 0.5% . High DMSO levels can denature plasma proteins and artificially prolong clotting times.

2.2 Plasma Preparation (CLSI H21-A5 Compliant)

Platelet contamination introduces Platelet Factor 4 (PF4), which can neutralize heparin but also adds phospholipids that alter TGA results.

  • Collection: Draw blood into 3.2% Sodium Citrate (9:1 ratio).

  • First Spin: Centrifuge at 1500 x g for 15 minutes at room temperature.

  • Transfer: Pipette the top 2/3 of plasma into a plastic tube.

  • Second Spin (Hard Spin): Centrifuge the recovered plasma again at 1500 x g for 15 minutes.

  • Harvest: Collect top 2/3. This is Double-Spun Platelet-Poor Plasma (PPP) (<10,000 platelets/µL).

  • Storage: Flash freeze at -80°C if not using immediately.

Gold Standard: Chromogenic Anti-Xa Assay

This is the only assay suitable for quantifying this compound concentration.

3.1 Principle

The assay utilizes a competitive inhibition mechanism.

  • Patient/Spiked Plasma (containing this compound) is mixed with a known excess of Factor Xa.

  • This compound binds and inhibits a portion of the FXa.[3][4]

  • A chromogenic substrate (specific to FXa) is added.

  • Residual (unbound) FXa cleaves the substrate, releasing a colored paranitroaniline (pNA) compound.

  • Result: Absorbance (405 nm) is inversely proportional to this compound concentration.

3.2 Protocol Steps

Reagents: Commercial Anti-Xa kit (e.g., Biophen, Rotachrom) + This compound Specific Calibrators . Warning: Do NOT use Low Molecular Weight Heparin (LMWH) or Rivaroxaban calibrators. The inhibition constants (


) differ.
  • Calibration Curve: Reconstitute lyophilized this compound calibrators (0, 20, 100, 250, 500 ng/mL).

  • Dilution: Dilute samples 1:2 or 1:4 with assay buffer (Tris-BSA, pH 7.4) to minimize matrix effects.

  • Incubation:

    • Add 50 µL diluted plasma to cuvette/well.

    • Add 100 µL Bovine Factor Xa (excess).

    • Incubate 120 seconds at 37°C.

  • Substrate Addition: Add 100 µL FXa-specific chromogenic substrate.

  • Measurement: Measure

    
     / minute (Kinetic mode) or End-point after stopping with Acetic Acid.
    
  • Analysis: Plot OD vs. Concentration.

    
     should be 
    
    
    
    .

AntiXaWorkflow Sample Plasma Sample (w/ this compound) Incubate Incubation (this compound inhibits FXa) Sample->Incubate Reagent1 Reagent 1: Excess Factor Xa Reagent1->Incubate Reaction Cleavage of Substrate by Residual FXa Incubate->Reaction Reagent2 Reagent 2: Chromogenic Substrate Reagent2->Reaction Read Read OD 405nm (Inverse Proportionality) Reaction->Read

Figure 2: Chromogenic Anti-Xa Assay Workflow. The signal generated is from FXa that was NOT inhibited by this compound.

Advanced Pharmacodynamics: Thrombin Generation Assay (TGA)

While Anti-Xa gives concentration, TGA shows the functional effect on the coagulation potential.

4.1 Expected this compound Profile in TGA
  • Lag Time: Prolonged (Delayed initiation of thrombin burst).

  • Peak Thrombin: Reduced (Dose-dependent).

  • Endogenous Thrombin Potential (ETP): Reduced (Total thrombin generated).

4.2 Protocol (Calibrated Automated Thrombogram - CAT)
  • Trigger: Use a "Low Tissue Factor" trigger (1-5 pM TF) to ensure sensitivity. High TF concentrations (>20 pM) can overwhelm the this compound effect, masking efficacy.

  • Plate/Cup: Add 80 µL PPP + 20 µL PPP-Reagent (TF + Phospholipids).

  • Start: Dispense 20 µL FluCa (Fluorogenic substrate + CaCl2).

  • Read: Monitor fluorescence for 60 minutes.

  • Calibration: Run a parallel well with Thrombin Calibrator (Alpha2-Macroglobulin complex) to correct for inner filter effects and substrate consumption.

Limitations of Routine Assays (PT/aPTT)

Trustworthiness Alert: Do not rely on Prothrombin Time (PT) or Activated Partial Thromboplastin Time (aPTT) for quantifying this compound.[5]

AssaySensitivity to this compoundReliabilityReason for Failure
PT (Prothrombin Time) Low to ModeratePoor Highly reagent dependent. Some reagents require >100 ng/mL to show prolongation.[3] A normal PT does not exclude the presence of drug.[3]
aPTT Very LowUnacceptable This compound has minimal effect on aPTT at therapeutic levels.
Anti-Xa HighExcellent Linear correlation (

) across therapeutic range (20–500 ng/mL).

Data Insight: Studies show that to double the PT (2.0 x baseline), this compound concentrations often need to exceed 500 ng/mL, which is above the typical peak therapeutic level (~300 ng/mL).

References
  • Clinical and Laboratory Standards Institute (CLSI). Collection, Transport, and Processing of Blood Specimens for Testing Plasma-Based Coagulation Assays and Molecular Hemostasis Assays; Approved Guideline—Fifth Edition (H21-A5).[6][Link]

  • Douxfils, J., et al. "Laboratory measurement of the anticoagulant activity of this compound: a systematic review." Journal of Thrombosis and Haemostasis, 2016. [Link]

  • Morfim, M.P., et al. "Solubility and Dissolution Profile of this compound Tosylate Monohydrate." Brazilian Journal of Pharmaceutical Sciences. (Contextualizing solubility for stock prep).
  • Kitchen, S., et al. "Direct Oral Anticoagulants: Impact and Interference of DOACs on Coagulation Testing." AACC Pearls of Laboratory Medicine. [Link]

  • Daiichi Sankyo. Savaysa (this compound) Prescribing Information. (Source for mechanism and pharmacokinetics). [Link]

Sources

Edoxaban for inducing anticoagulation in animal models of thrombosis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Edoxaban for Inducing Anticoagulation in Animal Models of Thrombosis

Introduction & Mechanism of Action

This compound (DU-176b) is a rapid-acting, oral, direct Factor Xa (FXa) inhibitor. Unlike Warfarin, which inhibits the synthesis of Vitamin K-dependent clotting factors, this compound reversibly binds to the active site of FXa, inhibiting both free FXa and FXa within the prothrombinase complex. This mechanism effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby preventing fibrin clot formation.

For researchers utilizing rodent models, this compound offers a distinct advantage over other anticoagulants due to its predictable pharmacokinetics (PK) and oral bioavailability. However, species-specific metabolic rates require careful dose calibration. This guide details the formulation, dosing, and surgical protocols for evaluating this compound in murine and rat thrombosis models.[1]

Figure 1: Mechanism of Action (Coagulation Cascade)

CoagulationCascade TF Tissue Factor (Vessel Injury) FVIIa Factor VIIa TF->FVIIa Activates FX Factor X FVIIa->FX Activates FXa Factor Xa (Prothrombinase Complex) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Catalyzes This compound This compound (Direct Inhibition) This compound->FXa Blocks Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Converts to Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerizes

Caption: this compound interrupts the coagulation cascade by directly inhibiting Factor Xa, preventing the generation of Thrombin.

Compound Preparation & Dosing Strategy

This compound requires specific formulation to ensure consistent oral bioavailability in rodents. Unlike dietary admixture, oral gavage allows for precise timing relative to thrombotic induction.

Vehicle Formulation
  • Vehicle: 0.5% Methylcellulose (MC) in distilled water.

  • Preparation:

    • Heat 1/3 of the required water volume to 80°C.

    • Add Methylcellulose powder slowly while stirring to disperse.

    • Add the remaining water (cold) and stir until the solution is clear and viscous.

    • Suspend this compound tosylate powder in the vehicle to achieve the target concentration.

    • Storage: Prepare fresh daily. Sonicate for 10 minutes prior to dosing to ensure uniform suspension.

Species-Specific Dosing

Rodents eliminate this compound faster than humans. The following doses are calibrated to achieve plasma anti-Xa activity comparable to therapeutic levels in humans.

SpeciesRouteEfficacy Dose (Thrombosis Prevention)High Dose (Bleeding Risk)Tmax (Time to Peak)
Rat (Wistar/SD)PO (Gavage)1 – 10 mg/kg > 30 mg/kg0.5 – 1.0 hr
Mouse (C57BL/6)PO (Gavage)10 – 30 mg/kg > 60 mg/kg0.5 – 1.0 hr
  • Circadian Note: this compound efficacy in rats is higher when dosed at the beginning of the light phase (ZT2) due to circadian rhythms in coagulation factors [1].

  • Timing: Administer this compound 1 hour prior to inducing vascular injury for peak effect.[2]

Experimental Protocols

Protocol A: Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis

This model mimics oxidative vascular injury and is the gold standard for testing arterial efficacy.[3]

Workflow Diagram:

FeCl3Workflow Step1 1. Dosing (this compound PO, -60 min) Step2 2. Anesthesia (Ketamine/Xylazine) Step1->Step2 Step3 3. Dissection (Carotid Artery Exposure) Step2->Step3 Step4 4. Baseline Flow (Doppler Probe) Step3->Step4 Step5 5. Injury Induction (FeCl3 Filter Paper) Step4->Step5 Step6 6. Monitoring (Time to Occlusion) Step5->Step6

Caption: Step-by-step workflow for the FeCl3-induced thrombosis model.

Detailed Procedure:

  • Anesthesia: Anesthetize mouse (Ketamine 100 mg/kg + Xylazine 10 mg/kg IP) or rat (Isoflurane 2-3%). Maintain body temperature at 37°C using a heating pad.

  • Surgical Exposure: Make a midline cervical incision. Isolate the Common Carotid Artery (CCA) by blunt dissection, carefully separating the vagus nerve.

  • Instrumentation: Place a Doppler flow probe (0.5PS for mice) around the artery to record baseline blood flow.

  • Induction:

    • Cut a filter paper strip (1 x 2 mm for mice).

    • Saturate with 7.5% - 10% FeCl₃ solution.

    • Apply topically to the adventitial surface of the artery for exactly 3 minutes .

    • Note: Place a small piece of Parafilm under the vessel to protect surrounding tissue.

  • Wash: Remove filter paper and flush the area with saline.[4]

  • Measurement: Record blood flow continuously.

    • Primary Endpoint: Time to Occlusion (TTO), defined as the time from FeCl₃ removal until blood flow remains <5% of baseline for 10 minutes.

    • Cut-off: If no occlusion occurs by 30-60 minutes, censor the data point.

Protocol B: Venous Stasis (IVC Ligation) Model

This model mimics Deep Vein Thrombosis (DVT) driven by low flow and hypercoagulability.

  • Preparation: Administer this compound (PO) 1 hour pre-surgery.

  • Surgery: Expose the abdominal Inferior Vena Cava (IVC) via a midline laparotomy.

  • Ligation: Isolate the IVC below the renal veins. Ligate all side branches.

  • Stasis Induction:

    • Tight Ligation: Tie a non-absorbable suture tightly around the IVC (total occlusion).

    • Stenosis (Optional): Tie the suture around the IVC and a blunt needle (e.g., 26G), then remove the needle to create restricted flow.

  • Harvest: After 24 hours (or defined timepoint), re-anesthetize and harvest the venous segment.

  • Quantification: Open the vessel longitudinally, remove the thrombus, blot dry, and weigh.

    • Endpoint: Thrombus wet weight (mg).[5][6]

Validation & Safety Assays

To confirm that the observed antithrombotic effect is due to FXa inhibition and to assess bleeding risk, perform the following assays.

Tail Transection Bleeding Time
  • Dosing: Administer this compound or Vehicle.

  • Procedure (1h post-dose):

    • Anesthetize the animal.[4]

    • Transect the tail tip (2 mm from the end) using a fresh scalpel blade.

    • Immediately immerse the tail vertically into a tube of saline pre-warmed to 37°C.[2][7]

  • Measurement: Measure the time until bleeding ceases for >30 seconds.

    • Max Cut-off: 600 seconds (10 mins).

    • Result: this compound at 10-30 mg/kg (rat) typically prolongs bleeding time by 1.5 - 2.0 fold compared to vehicle [2].[8]

Anti-Xa Activity Assay
  • Sample Collection: Collect blood from the vena cava into 3.2% Trisodium Citrate (1:9 ratio) 1 hour post-dose.

  • Processing: Centrifuge at 2,000 x g for 15 mins at 4°C to obtain platelet-poor plasma (PPP).

  • Assay: Use a chromogenic anti-Xa kit. This compound in the plasma will inhibit the cleavage of a chromogenic substrate by exogenous Factor Xa. Absorbance is inversely proportional to this compound concentration.

Data Analysis & Troubleshooting

Data Presentation

Summarize your findings in a comparative table.

GroupDose (mg/kg)NTime to Occlusion (min)Thrombus Weight (mg)Bleeding Time (sec)
Vehicle-810.5 ± 2.115.2 ± 3.4120 ± 15
This compound Low3822.4 ± 4.58.1 ± 2.0160 ± 25
This compound High108>60.0 2.3 ± 0.9290 ± 40*

* p < 0.05, ** p < 0.01 vs Vehicle (ANOVA + Dunnett’s test)

Troubleshooting Guide
  • Inconsistent TTO in Controls: Ensure the FeCl₃ solution is fresh and the filter paper is not touching surrounding muscle (which buffers the acid).

  • No Effect of this compound: Check the formulation. Methylcellulose suspensions must be well-mixed. Ensure dosing occurred 60 mins prior to injury to align with Tmax.

  • Excessive Bleeding: Reduce dose. 30 mg/kg in rats is a supratherapeutic dose often used for toxicity/safety limits, not standard efficacy.

References

  • This compound Dosing Time Affects Blood Coagulation Inhibition in Rats. Source: Ohkura, N. et al. (2021). Thrombosis and Haemostasis. [Link]

  • Treatment of venous thrombosis with an oral direct factor Xa inhibitor this compound by single and multiple administrations in rats. Source: Morishima, Y. et al. (2014).[9] European Journal of Pharmacology. [Link]

  • This compound: a focused review of its clinical pharmacology. Source: Parasrampuria, D.A. et al. (2016). European Heart Journal - Cardiovascular Pharmacotherapy. [Link]

  • Ferric Chloride-induced Murine Thrombosis Models. Source: Li, W. et al. (2016).[9] Journal of Visualized Experiments (JoVE). [Link]

Sources

Optimization of Edoxaban Tosylate Preparation for High-Fidelity In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Edoxaban (DU-176b) is a potent, oral, direct Factor Xa (FXa) inhibitor used extensively in thrombosis research.[1][2] However, its classification as a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility, low permeability) presents significant challenges in in vitro applications.[1] Improper solubilization and storage can lead to micro-precipitation, inaccurate dosing, and experimental variability. This guide provides a scientifically rigorous protocol for the preparation, storage, and application of this compound Tosylate in cell culture, ensuring maximum bioactivity and reproducibility.

Introduction: Mechanism & Relevance

This compound functions by selectively and reversibly inhibiting the active site of Factor Xa, a pivotal component of the coagulation cascade.[3][4][5][6] Unlike Vitamin K antagonists, it does not require antithrombin III for activity. In cell culture models—particularly those involving endothelial cells (HUVECs), vascular smooth muscle cells, or hepatocyte toxicity assays—this compound is used to study:

  • Anticoagulant efficacy: Inhibition of thrombin generation.[3][5][7]

  • Anti-inflammatory signaling: Downstream effects of FXa-PAR (Protease-Activated Receptor) signaling.[1]

  • Endothelial barrier function: Protection against FXa-induced permeability.[1]

The inhibition constant (


) for free Factor Xa is approximately 0.561 nM  [1].[2][6][8] Consequently, in vitro experiments typically require precise dosing in the nanomolar to low-micromolar range, making stock solution accuracy critical.

Physicochemical Profile

Understanding the physical limitations of this compound Tosylate is the first step to a successful protocol.

PropertySpecificationNotes
Compound Name This compound Tosylate MonohydrateThe standard salt form for research.[1]
CAS Number 1229194-11-9Specific to the Tosylate Monohydrate form.[1][7][8][9][10]
Molecular Weight 738.27 g/mol Critical for Molarity calculations.[1]
Solubility (Water) ~2.7 g/kg (Slightly Soluble)Not recommended for high-conc.[1] stocks.
Solubility (DMSO) ~2–10 mg/mL (Soluble)Preferred solvent for stock solutions.[1]
Solubility (Ethanol) ~1.3 g/kg (Slightly Soluble)Poor solubility compared to DMSO.[1]
Stability (Solid) 3 Years at -20°CProtect from moisture (hygroscopic).[1]

Protocol: Stock Solution Preparation

Core Directive: The "DMSO-First" Strategy

Due to this compound's poor aqueous solubility, attempting to dissolve the powder directly in cell culture media will result in incomplete dissolution and unknown final concentrations. You must use Dimethyl Sulfoxide (DMSO) to create a high-concentration master stock.[1]

Step-by-Step Workflow
Step 1: Mass-Molarity Calculation

Calculate the mass required for a 10 mM Master Stock.[1]

  • Target Concentration: 10 mM (10 mmol/L)

  • Target Volume: 1 mL

  • Formula:

    
    [1]
    
  • Calculation:

    
    [1]
    
  • Action: Weigh 7.38 mg of this compound Tosylate.[7][8]

Step 2: Solubilization
  • Add the weighed powder to a sterile, amber glass vial (or foil-wrapped polypropylene tube). This compound is light-sensitive.[1]

  • Add 1 mL of sterile, anhydrous DMSO (cell culture grade, ≥99.9%).

  • Vortex vigorously for 30–60 seconds.

  • Critical Check: Inspect for crystal residues. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

Step 3: Sterilization (Optional but Recommended)

While DMSO is bacteriostatic, introducing non-sterile powder can contaminate cultures.[1]

  • Use a 0.22 µm PTFE or Nylon syringe filter .[1]

  • Note: Do not use Cellulose Acetate (CA) filters, as DMSO may degrade them.[1]

  • Pre-wet the filter with 50 µL DMSO to minimize hold-up volume loss.[1]

Step 4: Aliquoting and Storage
  • Never store the stock at 4°C or Room Temperature for extended periods.

  • Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

Experimental Application: Dilution Strategy

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to cell media can cause localized precipitation of the hydrophobic drug before it disperses. This protocol uses an intermediate step to ensure homogeneity.

Workflow Diagram

Edoxaban_Dilution_Workflow Figure 1: Serial dilution strategy to minimize osmotic shock and precipitation. Stock Master Stock (10 mM in DMSO) Inter Intermediate Stock (100 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Prevents Shock) Final Working Solution (1 nM - 1 µM) Inter->Final Serial Dilution (Target Conc.) Cells Cell Culture Dish (Final DMSO < 0.1%) Final->Cells Treatment

Protocol for 100 nM Treatment (Example)
  • Thaw a 10 mM DMSO stock aliquot at 37°C. Vortex briefly.

  • Intermediate Dilution (100x):

    • Add 10 µL of 10 mM Stock to 990 µL of pre-warmed culture medium (or PBS).

    • Result: 100 µM solution (1% DMSO).

    • Observation: This solution may be slightly cloudy; vortex immediately.[1]

  • Final Dilution (1000x):

    • Add 10 µL of the 100 µM Intermediate to 990 µL of culture medium.

    • Result: 100 nM this compound (0.001% DMSO).[1]

  • Application: Add this working solution directly to cells.

Validation Check: The final DMSO concentration must be < 0.1% (v/v) to ensure no solvent-induced cytotoxicity [2].

Mechanism of Action Visualization

Understanding the pathway is essential for interpreting assay results (e.g., why thrombin levels decrease).

Edoxaban_MOA Figure 2: this compound selectively blocks Factor Xa, halting the conversion of Prothrombin to Thrombin. Intrinsic Intrinsic Pathway (XIIa, XIa, IXa) FX Factor X (Inactive) Intrinsic->FX Extrinsic Extrinsic Pathway (TF + VIIa) Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Catalyzes This compound This compound (Direct Inhibitor) This compound->FXa Blocks Active Site (Ki = 0.561 nM) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization

[3][5]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Precipitation in Media Stock concentration too high or added too fast.[1]Use the "Intermediate Dilution" step. Do not exceed 100 µM in the first aqueous dilution step.
Inconsistent IC50 Adsorption to plastics.[1]This compound is lipophilic.[1] Use low-binding polypropylene tips and tubes .[1] Avoid polystyrene serological pipettes for low-concentration dilutions.[1]
Cell Toxicity DMSO concentration > 0.5%.[1][8]Ensure final DMSO is < 0.1%.[1] Include a "Vehicle Control" (Media + 0.1% DMSO) in all plates.[1]
Degradation Hygroscopic moisture absorption.[1]Store powder with desiccant.[1] Allow vial to reach room temp before opening to prevent condensation.

References

  • Daiichi Sankyo Co. (2014).[1] this compound (Savaysa) Prescribing Information & Pharmacology. Mechanism of Action and Ki values.

  • Timm, M. et al. (2013).[1] Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Demonstrates DMSO cytotoxicity thresholds (>0.1-0.5%).[1]

  • Bounameaux, H. & Camm, A.J. (2014).[1] this compound: An Update on the New Oral Direct Factor Xa Inhibitor. Drugs. Detailed pharmacokinetic profile. [1]

  • PubChem. (2025).[1] this compound Tosylate Monohydrate Compound Summary. Physical properties and solubility data.

Sources

Application Notes and Protocols: In Vitro Analysis of Fibrin Clot Structure Under the Influence of Edoxaban

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unraveling the Intricacies of Fibrin Architecture in the Era of Direct Oral Anticoagulants

The formation of a stable fibrin clot is a critical event in hemostasis, the physiological process that prevents excessive blood loss following vascular injury.[1] This process, however, can become pathological, leading to thrombosis and severe cardiovascular events. The architecture of the fibrin clot—its density, fiber thickness, and porosity—is a key determinant of its stability and susceptibility to lysis.[2][3] Alterations in clot structure are implicated in various disease states and are a crucial consideration in the development and evaluation of anticoagulant therapies.

Edoxaban, a direct, selective, and reversible inhibitor of Factor Xa (FXa), is a non-vitamin K antagonist oral anticoagulant (NOAC) used for the prevention and treatment of thromboembolic disorders.[4][5][6] By inhibiting FXa, this compound effectively reduces thrombin generation, a pivotal step in the coagulation cascade that culminates in the conversion of fibrinogen to fibrin.[7][8][9] Consequently, this compound not only prolongs clotting times but is also anticipated to significantly modulate the resulting fibrin clot structure. Understanding these structural modifications is paramount for a comprehensive assessment of its efficacy and safety profile.

These application notes provide a detailed guide for the in vitro investigation of this compound's effects on fibrin clot structure. We will delve into the causality behind experimental choices and present robust protocols for key analytical techniques, ensuring a self-validating system for your research.

Mechanism of Action: How this compound Sculpt's the Fibrin Clot

The coagulation cascade is a series of enzymatic reactions leading to the formation of a stable fibrin clot.[10] this compound intervenes at a critical juncture by directly inhibiting Factor Xa.[4][8] This action has profound downstream effects on fibrin clot formation.

Edoxaban_Mechanism cluster_pathways Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleavage Thrombin->Fibrinogen Fibrin Fibrin Monomers Fibrinogen->Fibrin Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin Factor XIIIa Fibrin->CrosslinkedFibrin FXa Factor Xa FXa->Prothrombin Cleavage FX Factor X FX->FXa This compound This compound This compound->FXa Inhibition

Figure 1: Mechanism of this compound on the Coagulation Cascade.

By inhibiting Factor Xa, this compound reduces the burst of thrombin generation. Thrombin concentration is a critical determinant of fibrin clot structure. High thrombin concentrations typically lead to the formation of a dense meshwork of thin fibrin fibers, while lower thrombin levels result in a looser network of thicker fibers. Therefore, it is hypothesized that this compound will lead to the formation of clots with altered architecture, characterized by thicker fibers and increased porosity.

Experimental Techniques for Fibrin Clot Structure Analysis

A multi-faceted approach is recommended to comprehensively characterize the effects of this compound on fibrin clot structure. The following techniques provide complementary information on both the kinetics of clot formation and the final clot architecture.

Turbidity Assay: Monitoring Fibrin Polymerization Kinetics

The turbidity assay is a simple yet powerful method to monitor the kinetics of fibrin polymerization in real-time.[3][11] As fibrin monomers polymerize to form a three-dimensional network, the turbidity of the solution increases, which can be measured as an increase in optical density (OD).

Principle: The change in absorbance over time provides key kinetic parameters, including the lag time (time to initial clot formation), the rate of polymerization (slope of the curve), and the final clot turbidity (a measure of clot density).[2]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified human fibrinogen in a suitable buffer (e.g., Tris-buffered saline, TBS).

    • Prepare a stock solution of human α-thrombin.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a dilution series to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all samples and does not exceed 1%.

    • Prepare a clotting buffer containing calcium chloride (CaCl₂).

  • Assay Setup:

    • In a 96-well microplate, add the fibrinogen solution, clotting buffer, and either this compound or vehicle control.

    • Pre-warm the plate to 37°C in a temperature-controlled microplate reader.

    • Initiate the reaction by adding thrombin to each well.

    • Immediately begin monitoring the change in absorbance at 340-405 nm every 30 seconds for at least 60 minutes.[12]

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the lag time, maximum slope, and final turbidity for each concentration of this compound.

Expected Outcome with this compound: A concentration-dependent increase in the lag time and a decrease in the rate of polymerization and final turbidity are expected.

Scanning Electron Microscopy (SEM): High-Resolution Imaging of Clot Ultrastructure

SEM provides high-resolution, three-dimensional images of the fibrin clot surface, allowing for detailed analysis of fiber thickness, network density, and the presence of pores.[13][14]

Principle: A focused beam of electrons scans the surface of a prepared clot sample, and the resulting signals are used to generate an image of the topography.[14]

Protocol:

  • Clot Formation:

    • Prepare platelet-poor plasma (PPP) from citrated whole blood.

    • Spike the PPP with varying concentrations of this compound or vehicle control and incubate.

    • Initiate clotting by adding a trigger such as tissue factor and CaCl₂.

    • Allow the clot to form on a suitable substrate (e.g., a glass coverslip) for a defined period.

  • Sample Preparation for SEM:

    • Gently wash the formed clots with a buffer (e.g., phosphate-buffered saline, PBS) to remove unbound proteins.

    • Fix the clots with a solution of glutaraldehyde (e.g., 2.5% in PBS) for at least 1 hour.[15]

    • Perform a secondary fixation with osmium tetroxide (e.g., 1%) to enhance contrast.[15]

    • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).[15]

    • Critical point dry the samples to preserve their three-dimensional structure.

    • Mount the dried clots on SEM stubs and sputter-coat them with a thin layer of a conductive metal (e.g., gold-palladium).

  • Imaging and Analysis:

    • Image the clots using a scanning electron microscope at various magnifications.

    • Use image analysis software to measure fibrin fiber diameter and pore size from multiple representative images.

Expected Outcome with this compound: Clots formed in the presence of this compound are expected to exhibit thicker fibrin fibers and a more porous, less dense network compared to control clots.[16][17]

Confocal Laser Scanning Microscopy (CLSM): Real-Time and 3D Clot Visualization

CLSM allows for the visualization of fibrin clot formation in real-time within a hydrated sample, providing insights into the dynamic process of network assembly and enabling three-dimensional reconstruction of the clot structure.[18][19][20]

Principle: A focused laser beam excites fluorescently labeled fibrinogen, and a pinhole aperture rejects out-of-focus light, resulting in high-resolution optical sections that can be reconstructed into a 3D image.[19]

Protocol:

  • Reagent Preparation:

    • Label purified human fibrinogen with a fluorescent dye (e.g., Alexa Fluor 488).

    • Prepare PPP and spike with varying concentrations of this compound.

    • Add a small amount of fluorescently labeled fibrinogen to the PPP samples.

  • Clot Formation and Imaging:

    • Place the PPP sample in a suitable imaging chamber (e.g., a glass-bottom dish).

    • Initiate clotting with tissue factor and CaCl₂.

    • Immediately begin acquiring time-lapse images using a confocal microscope equipped with an environmental chamber to maintain the temperature at 37°C.[21]

    • Acquire z-stacks at different time points to allow for 3D reconstruction.

  • Data Analysis:

    • Analyze the time-lapse images to observe the dynamics of clot formation.

    • Use image analysis software to quantify parameters such as fiber density, branch points, and pore size from the 3D reconstructions.[17]

Expected Outcome with this compound: Real-time imaging will likely show a delayed onset of fibrin polymerization. 3D reconstructions are expected to confirm the findings from SEM, showing a less dense and more porous clot structure with thicker fibers.[17][22]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_clotting Clot Initiation cluster_data Data Output PPP Platelet-Poor Plasma (PPP) Spike Spike with this compound (or vehicle control) PPP->Spike Initiate Initiate Clotting (e.g., Tissue Factor + CaCl2) Spike->Initiate Turbidity Turbidity Assay Kinetics Kinetics: - Lag time - Polymerization rate - Final turbidity Turbidity->Kinetics SEM Scanning Electron Microscopy (SEM) Ultrastructure Ultrastructure: - Fiber diameter - Pore size - Network density SEM->Ultrastructure Confocal Confocal Microscopy Dynamics Dynamics & 3D Structure: - Real-time formation - Fiber density - Porosity Confocal->Dynamics Initiate->Turbidity Real-time monitoring Initiate->SEM Clot formation & processing Initiate->Confocal Real-time imaging

Figure 2: Experimental Workflow for Fibrin Clot Analysis.

Thromboelastography (TEG): Assessing Viscoelastic Properties

TEG is a whole-blood assay that provides a global assessment of hemostasis by measuring the viscoelastic properties of the developing clot.[11][23][24]

Principle: A pin suspended in a cup of blood detects changes in the viscoelasticity of the blood as it clots, generating a characteristic tracing.[23]

Protocol:

  • Sample Preparation:

    • Collect whole blood in citrated tubes.

    • Spike the blood with varying concentrations of this compound or vehicle control.

  • TEG Analysis:

    • Add the blood sample to the TEG cup.

    • Initiate clotting with a suitable activator (e.g., kaolin, tissue factor).

    • Run the TEG analysis according to the manufacturer's instructions.

  • Data Analysis:

    • Analyze the TEG tracing to determine key parameters:

      • R time (Reaction time): Time to initial clot formation.

      • K time and α-angle: Clot kinetics and fibrin cross-linking.

      • MA (Maximum Amplitude): Overall clot strength.[25]

      • LY30: Percentage of clot lysis at 30 minutes after MA.

Expected Outcome with this compound: this compound is expected to prolong the R time and K time, and decrease the α-angle and MA, indicating delayed and weaker clot formation. An increase in LY30 may also be observed, suggesting enhanced fibrinolysis.[16]

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative changes in fibrin clot structure and formation in the presence of this compound, based on its mechanism of action and data from studies on similar FXa inhibitors.[17][26]

ParameterTechniqueExpected Effect of this compoundRationale
Lag Time Turbidity AssayIncreasedReduced thrombin generation delays the onset of fibrin polymerization.
Polymerization Rate Turbidity AssayDecreasedLower thrombin levels lead to a slower rate of fibrin formation.
Final Turbidity Turbidity AssayDecreasedFormation of a less dense clot with thicker fibers results in lower light scattering.
Fibrin Fiber Diameter SEMIncreasedLower thrombin concentrations favor the formation of thicker fibrin fibers.[17]
Pore Size SEM / ConfocalIncreasedA network of thicker fibers results in larger pores between them.[17]
Fiber Density SEM / ConfocalDecreasedA less compact clot structure with fewer fibers per unit area.[17]
R time TEGIncreasedDelayed initiation of clot formation due to inhibition of FXa.
MA (Maximum Amplitude) TEGDecreasedA weaker, less stable clot is formed due to altered fibrin structure.
Clot Lysis Time Lysis AssaysDecreasedThis compound can accelerate fibrinolysis, potentially by reducing Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) activation.[16]

Conclusion: A Comprehensive Approach to Understanding this compound's Impact

The in vitro analysis of fibrin clot structure provides invaluable insights into the mechanism of action of anticoagulants like this compound. By employing a combination of techniques such as turbidity assays, scanning electron microscopy, confocal microscopy, and thromboelastography, researchers can obtain a comprehensive understanding of how this compound modulates the kinetics of clot formation and the resulting clot architecture. These investigations are crucial for the continued development and optimization of anticoagulant therapies, ultimately contributing to improved patient outcomes in the prevention and treatment of thromboembolic diseases.

References

  • Morishima, Y., & Kamisato, C. (2015). In vitro study of the anticoagulant effects of this compound and its effect on thrombin generation in comparison to fondaparinux. Thrombosis Journal, 13(1), 1-9. [Link]

  • Takahashi, H., et al. (2018). A direct oral anticoagulant this compound accelerated fibrinolysis via enhancement of plasmin generation in human plasma. Thrombosis Research, 169, 105-111. [Link]

  • Fan, N. K., et al. (2014). Experimental and Imaging Techniques for Examining Fibrin Clot Structures in Normal and Diseased States. Journal of Visualized Experiments, (91), e52019. [Link]

  • Wolberg, A. S., Gabriel, D. A., & Hoffman, M. (2002). Analyzing fibrin clot structure using a microplate reader. Analytical biochemistry, 306(2), 238-244. [Link]

  • Cierniewski, C. S., et al. (2010). Scanning electron microscopy of fibrin clots. Fibrin networks were.... ResearchGate. [Link]

  • Fan, N. K., et al. (2015). Experimental and Imaging Techniques for Examining Fibrin Clot Structures in Normal and Diseased States. Journal of visualized experiments : JoVE, (91), 52019. [Link]

  • Vella, M., et al. (2020). Effect of anticoagulants on fibrin clot structure: A comparison between vitamin K antagonists and factor Xa inhibitors. Research and Practice in Thrombosis and Haemostasis, 4(8), 1335-1347. [Link]

  • Wikipedia. (2024). Coagulation. Wikipedia. [Link]

  • Bădulescu, O., et al. (2024). An Overview of Anticoagulant Drugs: Pharmacology, Therapeutic Approaches, Limitations and Perspectives. Medicina, 60(2), 231. [Link]

  • Ogata, K., et al. (2013). Pharmacokinetics and pharmacodynamics of this compound, a non-vitamin K antagonist oral anticoagulant that inhibits clotting factor Xa. Clinical pharmacokinetics, 52(8), 619-631. [Link]

  • Vella, M., et al. (2020). Effect of anticoagulants on fibrin clot structure: A comparison between vitamin K antagonists and factor Xa inhibitors. Research and Practice in Thrombosis and Haemostasis, 4(8), 1335-1347. [Link]

  • Dincq, A. S., et al. (2016). This compound: Impact on routine and specific coagulation assays. A practical laboratory guide. Thrombosis research, 139, 9-15. [Link]

  • Patel, S., & Singh, R. (2023). This compound. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Sikka, A., & Taneja, R. (2023). Thromboelastography. In StatPearls [Internet]. StatPearls Publishing. [Link]

  • Duval, C., et al. (2020). Protocol for the Investigation of Plasma and Whole Blood Clot Property of Fibrin Fiber Thickness Using Scanning Electron Microscopy. In Methods in Molecular Biology (pp. 241-252). Humana, New York, NY. [Link]

  • Choi, J. H., et al. (2015). Turbidity assay. Inhibition of fibrin clot formation was monitored.... ResearchGate. [Link]

  • Yamashita, Y., et al. (2024). Real-Time Imaging of Platelet-Initiated Plasma Clot Formation and Lysis Unveils Distinct Impacts of Anticoagulants. Thrombosis and Haemostasis. [Link]

  • Helms, C. C., & Ros-Soto, J. (2020). Fibrin clot formation under diverse clotting conditions: Comparing turbidimetry and thromboelastography. Thrombosis research, 187, 133-139. [Link]

  • Kim, O. V., et al. (2016). Confocal microscopy showing a time course of lysis of fibrin clots.... ResearchGate. [Link]

  • JoVE. (2014). Experimental and Imaging Techniques for Examining Fibrin Clot Structures in Normal and Diseased States. JoVE (Journal of Visualized Experiments). [Link]

  • Patsnap. (2024). What is the mechanism of this compound Tosylate?. Patsnap Synapse. [Link]

  • Wolberg, A. S., Gabriel, D. A., & Hoffman, M. (2002). Analyzing fibrin clot structure using a microplate reader. ResearchGate. [Link]

  • LITFL. (2020). Thromboelastogram (TEG). LITFL - Life in the Fast Lane. [Link]

  • Pretorius, E., et al. (2011). Scanning electron microscopy investigation of fibrin networks after thermal injury. Burns, 37(6), 996-1002. [Link]

  • Wikipedia. (2024). This compound. Wikipedia. [Link]

  • World Federation of Hemophilia. (2024). PART 12 Fibrinolysis Lab Investigation. World Federation of Hemophilia. [Link]

  • Gosselin, R. C., et al. (2021). Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and this compound Measurements. Frontiers in Cardiovascular Medicine, 8, 720822. [Link]

  • Clinical Trials EU. (2024). This compound – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • ACEP. (2020). The Use of TEG to Evaluate for Hypercoagulopathy. ACEP Critical Care Medicine Section. [Link]

Sources

Application Note: Mechanistic Interrogation of Edoxaban on Endothelial Cell Signaling

[1][2]

Abstract & Introduction

Beyond its primary role as a direct oral anticoagulant (DOAC) inhibiting Factor Xa (FXa), Edoxaban exhibits significant pleiotropic effects on the vascular endothelium. Emerging research indicates that FXa acts as a potent agonist for Protease-Activated Receptors (PAR-1 and PAR-2) on the surface of endothelial cells (ECs). This activation triggers a pro-inflammatory signaling cascade involving MAPK (ERK1/2) and NF-

This Application Note provides a rigorous, standardized protocol for researchers to quantify the cytoprotective and anti-inflammatory efficacy of this compound in vitro. It moves beyond simple coagulation assays to explore the molecular crosstalk between coagulation factors and endothelial dysfunction.

Mechanistic Background & Visualization

The core hypothesis driving this protocol is that this compound prevents the cleavage-dependent activation of PARs by neutralizing FXa, thereby silencing the downstream inflammatory response.

Signaling Pathway Diagram

Edoxaban_Signalingcluster_membraneEndothelial Membranecluster_cytosolcluster_nucleusNuclear ResponseThis compoundThis compound(Inhibitor)FXaFactor Xa(Agonist)This compound->FXaDirect Inhibition(Ki ~0.56 nM)ProtectionEndothelial Stability(Cytoprotection)This compound->ProtectionPromotesPAR1PAR-1FXa->PAR1ProteolyticCleavagePAR2PAR-2FXa->PAR2ProteolyticCleavageERKp-ERK1/2(MAPK)PAR1->ERKNFkBNF-κB(p65 Translocation)PAR2->NFkBAdhesionAdhesion Molecules(ICAM-1, VCAM-1)ERK->AdhesionCytokinesPro-inflammatoryCytokines (IL-6, MCP-1)NFkB->CytokinesOutcomeEndothelial Dysfunction& Leukocyte AdhesionAdhesion->OutcomeCytokines->Outcome

Figure 1: this compound intercepts the FXa-PAR axis, preventing downstream inflammatory signaling.

Experimental Design Strategy

To ensure scientific integrity, the experiment must separate the direct effect of the drug from the agonist effect of FXa.

Cell Model

Primary Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard.

  • Source: Pooled donors (minimizes individual genetic variance).

  • Passage: Use passages 2–5 only. PAR expression decreases in late-passage cells.

Reagent Preparation
  • This compound Tosylate: Dissolve in DMSO to create a 10 mM stock. Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Human Factor Xa: Purified enzyme (not zymogen). Reconstitute in sterile PBS + 0.1% BSA.

  • Vehicle Control: DMSO (Final concentration < 0.1%).

Concentration Matrix

The following table outlines the recommended treatment groups for a dose-response study.

GroupPre-Treatment (1 hr)Stimulation (4-24 hrs)Purpose
1. Basal Vehicle (DMSO)Vehicle (PBS)Negative Control (Baseline)
2. Agonist Vehicle (DMSO)FXa (15 - 50 nM)Positive Control (Max Inflammation)
3. Low Dose This compound (10 nM)FXa (15 - 50 nM)Sub-clinical efficacy check
4. Mid Dose This compound (100 nM)FXa (15 - 50 nM)Target Therapeutic Range
5. High Dose This compound (500 nM)FXa (15 - 50 nM)Supra-therapeutic/Toxicity check
6. Drug Ctrl This compound (100 nM)Vehicle (PBS)Rule out off-target drug toxicity

Detailed Protocols

Protocol A: Cell Culture & Synchronization (The "Starvation" Step)

Rationale: Serum growth factors activate MAPK pathways, creating high background noise. Serum starvation quiets the cells, making the FXa signal detectable.

  • Seed HUVECs in 6-well plates (for Westerns) or 96-well plates (for ELISA/Viability) coated with 1% Gelatin or Fibronectin.

  • Grow to 90-95% confluence in complete Endothelial Growth Medium (EGM-2).

  • Wash cells twice with warm PBS.

  • Starve cells: Add basal medium (EBM-2) containing only 0.5% FBS (no growth factors) for 4–6 hours prior to drug treatment.

Protocol B: Drug Treatment & Activation
  • Pre-treatment: Add this compound (diluted in starvation medium) to the respective wells.

    • Incubation: 60 minutes at 37°C. This allows the drug to equilibrate before the enzyme challenge.

  • Activation: Add Human Factor Xa directly to the media containing this compound.

    • Concentration: 15–50 nM (approx. 1–3 µg/mL).

    • Do not wash out this compound. The inhibitor must be present to compete with FXa.

Protocol C: Downstream Readouts (Timeline Dependent)
Workflow Diagram

Workflowcluster_readoutsReadout WindowsStartHUVEC Seeding(Passage 2-5)StarveSerum Starvation(4-6 Hours)Start->StarveTreatThis compound Pre-treat(60 Mins)Starve->TreatStimFXa Challenge(Time Dependent)Treat->StimEarly15-60 Mins:Phospho-Proteins(Western Blot)Stim->EarlyMid4-6 Hours:mRNA Expression(RT-qPCR)Stim->MidLate16-24 Hours:Protein/Function(ELISA / Adhesion)Stim->Late

Figure 2: Experimental timeline for capturing transient signaling vs. stable functional changes.

1. Early Signaling (15–60 mins): Western Blotting
  • Target: Phosphorylation of ERK1/2 (Thr202/Tyr204) and NF-

    
    B p65 (Ser536).
    
  • Lysis: Use RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Phosphatases degrade the signal within seconds if not inhibited.

  • Normalization: Must normalize to Total ERK or Total p65, not just Beta-Actin, to confirm phosphorylation ratio.

2. Gene Expression (4–6 hours): RT-qPCR
  • Rationale: Transcription of inflammatory cytokines peaks 4-6 hours post-stimulation.

  • Primers:

    • IL-6: Pro-inflammatory marker.

    • ICAM-1 (CD54): Adhesion marker.

    • VCAM-1 (CD106): Adhesion marker.

    • GAPDH: Housekeeping control.

3. Functional Assay (16–24 hours): Monocyte Adhesion
  • Rationale: The ultimate physiological consequence of EC activation is leukocyte recruitment.

  • Method:

    • Treat HUVECs with this compound/FXa for 24 hours.

    • Label THP-1 monocytes (or isolated PBMCs) with a fluorescent dye (e.g., Calcein-AM).

    • Add labeled monocytes to the HUVEC monolayer for 30–60 mins at 37°C.

    • Wash gently 3x with PBS to remove non-adherent cells.

    • Measure fluorescence (Ex/Em 485/535 nm) or count cells via microscopy.

  • Self-Validation: The "Agonist" group (FXa only) must show >2-fold increase in adhesion over "Basal" for the assay to be valid.

Data Analysis & Interpretation

Expected Results
  • Phosphorylation: FXa should induce rapid phosphorylation of ERK/p65. This compound should dose-dependently inhibit this (IC50 typically ~50-100 nM).

  • Adhesion: FXa treatment should significantly increase monocyte adhesion. This compound pre-treatment should restore adhesion levels toward baseline.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No response to FXa High basal activationEnsure strict serum starvation (0.5% FBS) for at least 4 hours.
High cell death DMSO toxicityEnsure final DMSO concentration is < 0.1%.
Variable Westerns Phosphatase activityKeep lysates on ice; add fresh phosphatase inhibitors immediately.
This compound ineffective FXa concentration too highTitrate FXa down. If FXa > 100 nM, it may overwhelm the competitive inhibitor.

References

  • This compound's contribution to key endothelial cell functions. Source: PubMed / ResearchGate[1]

    • Relevance: Establishes this compound's ability to block FXa-induced ICAM-1/VCAM-1 expression via the NF-kB p
  • Factor Xa elicits protective signaling responses in endothelial cells directly via PAR-2. Source: Journal of Biological Chemistry (JBC)[2]

    • Relevance: Details the mechanistic activ
  • Coagulation Factor Xa Induces Proinflammatory Responses in Cardiac Fibroblasts via Activation of Protease-Activ

    • Relevance: While focused on fibroblasts, this confirms the FXa-PAR1-ERK signaling axis relevant to vascular cells.
  • This compound: A Direct Factor Xa Inhibitor. Source: PMC / NIH

    • Relevance: Provides pharmacological data (Ki, Cmax)
  • Factor Xa induces tissue factor expression in endothelial cells by P44/42 MAPK and NF-κB-dependent p

    • Relevance: Validates the specific signaling pathways (MAPK/NF-kB)

Application Note: In Vitro Modeling of Edoxaban’s Impact on the Tissue Factor Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details high-precision in vitro methodologies for evaluating the inhibitory effects of Edoxaban (DU-176b) on the Tissue Factor (TF) pathway of coagulation. While routine clotting assays (PT/aPTT) provide a superficial snapshot, they fail to capture the dynamic interplay between this compound and the amplification phase of hemostasis initiated by TF. This guide presents two advanced protocols: the Calibrated Automated Thrombogram (CAT) using low-concentration TF triggers to assess global hemostasis, and a Cell-Based Endothelial Model to evaluate this compound's pleiotropic effects on TF-mediated inflammatory signaling. These methods are designed for researchers aiming to quantify this compound’s efficacy beyond simple clot formation, focusing on thrombin generation kinetics and vascular biology.

Introduction: The Mechanism of Interruption

The Tissue Factor (TF) pathway (extrinsic pathway) is the primary physiological initiator of coagulation. Upon vascular injury or endothelial activation, TF complexes with Factor VIIa to activate Factor X (FX) into Factor Xa (FXa).[1]

This compound functions as a direct, selective, and reversible inhibitor of FXa (Ki = 0.561 nM).[2][3][4] Its impact on the TF pathway is distinct: it does not inhibit the TF-FVIIa interaction itself but drastically truncates the propagation phase that TF initiates. By blocking FXa, this compound prevents the formation of the Prothrombinase complex (FXa-FVa), thereby halting the "thrombin burst" required for a stable fibrin clot.[5]

Furthermore, recent evidence suggests this compound interrupts a critical feedback loop. FXa signaling via Protease-Activated Receptors (PARs) on endothelial cells can upregulate adhesion molecules and further TF expression. By inhibiting FXa, this compound exerts a secondary anti-inflammatory effect, dampening the vascular activation that sustains the TF pathway.

Pathway Visualization

The following diagram illustrates the precise points of this compound intervention within the TF-dependent cascade.

CoagulationPathway TF Tissue Factor (TF) (Initiator) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa Complex Formation FVIIa Factor VIIa FVIIa->TF_FVIIa FX Factor X TF_FVIIa->FX Activates FXa Factor Xa (Key Target) FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex PARs PAR-1 / PAR-2 (Endothelial Receptors) FXa->PARs Signaling This compound This compound (Inhibitor) This compound->FXa Direct Inhibition (Ki = 0.561 nM) This compound->PARs Blocks Activation Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Inflammation Inflammation & Adhesion Molecules PARs->Inflammation Upregulation

Figure 1: Mechanistic map showing this compound's blockade of FXa, preventing both Thrombin generation and PAR-mediated inflammatory signaling.[4][5][6]

Protocol A: Thrombin Generation Assay (CAT)

Objective: To quantify the impact of this compound on TF-induced thrombin generation kinetics in human plasma. Why this method? Unlike PT/aPTT, which only measure the start of clotting (5% of thrombin), TGA measures the entire enzymatic curve. Using a low tissue factor trigger (1 pM) is critical; high concentrations (e.g., 20 pM) can overwhelm the system and mask the subtle anticoagulant potency of DOACs like this compound.

Materials
  • Platelet-Poor Plasma (PPP): Pooled from healthy donors (double centrifuged at 2500 x g for 15 min).

  • This compound Tosylate: Dissolved in DMSO (Stock 10 mM), diluted in PBS.

  • TGA Reagent (Low TF): Phospholipid micelles containing 1 pM recombinant Tissue Factor (e.g., PPP-Reagent Low).

  • Fluorescent Substrate: Z-Gly-Gly-Arg-AMC + CaCl2 buffer.

  • Instrumentation: Fluoroskan Ascent or Ceveron TGA (Excitation 390nm / Emission 460nm).

Experimental Workflow

TGA_Workflow Step1 1. Plasma Prep (Pooled PPP) Step2 2. Spiking Add this compound (0 - 500 ng/mL) Step1->Step2 Step3 3. Incubation 10 min @ 37°C Step2->Step3 Step4 4. Trigger Add 1pM TF + PL Step3->Step4 Step5 5. Start Add Substrate + Ca2+ Step4->Step5 Step6 6. Read Fluorescence Kinetics (60 mins) Step5->Step6

Figure 2: Step-by-step workflow for the Calibrated Automated Thrombogram (CAT) assay.

Detailed Procedure
  • Preparation: Thaw PPP at 37°C for 5 minutes.

  • Spiking: Prepare serial dilutions of this compound to achieve final plasma concentrations of 0, 15, 30, 60, 120, and 250 ng/mL. (Note: Clinical peak plasma concentration is ~150-250 ng/mL).

  • Plating: In a 96-well black microplate:

    • Add 80 µL of Spiked Plasma.

    • Add 20 µL of Low TF Reagent (1 pM TF final).

  • Calibration: In parallel wells, add 80 µL plasma + 20 µL Thrombin Calibrator (to correct for inner filter effects).

  • Initiation: Dispense 20 µL of FluCa-Kit (Substrate + CaCl2) into all wells automatically via the instrument dispenser.

  • Measurement: Record fluorescence every 20 seconds for 60 minutes at 37°C.

Data Analysis & Expected Results

Calculate parameters using the instrument software (e.g., Thrombinoscope).[7][8]

ParameterDefinitionExpected Impact of this compound
Lag Time Time to first thrombin formation.[9]Prolonged (Moderate increase). This compound delays the burst.
Peak Thrombin Maximum concentration of thrombin.Significantly Reduced . This is the most sensitive parameter.
ETP (AUC) Endogenous Thrombin Potential (Total thrombin).Reduced . Dose-dependent decrease.[5][6][10]
Time to Peak Time to reach maximum velocity.Delayed .

Validation Check: The IC50 for Peak Thrombin reduction in this assay should be approximately 50–60 ng/mL (approx. 100 nM). If your IC50 is >200 ng/mL, check if your TF concentration is too high (e.g., >5 pM).

Protocol B: Cell-Based Tissue Factor Activity Assay

Objective: To model this compound’s effect in a vascular environment where TF is expressed on the cell surface (mimicking sepsis or plaque rupture). Why this method? It accounts for the "cell-based model of coagulation," including the role of endothelial surface receptors.

Materials
  • Cells: HUVECs (Human Umbilical Vein Endothelial Cells).[11]

  • Stimulant: TNF-α (Tumor Necrosis Factor alpha) or LPS to induce TF expression.

  • Factors: Purified Human Prothrombin, Factor X, Factor Va (or simply recalcified plasma).

  • Detection: Chromogenic substrate for Thrombin (e.g., S-2238).

Detailed Procedure
  • Cell Culture: Seed HUVECs in a 96-well plate (gelatin-coated) and grow to confluence.

  • TF Induction: Treat cells with TNF-α (10 ng/mL) for 4–6 hours to upregulate surface Tissue Factor expression.

  • Washing: Wash cells 2x with HEPES-Tyrode’s buffer to remove culture media.

  • Inhibition: Incubate cells with this compound (various concentrations) for 15 minutes.

  • Coagulation Assembly:

    • Add purified Factor X (150 nM) and Factor VIIa (10 nM) .

    • Incubate for 10 minutes to allow FXa generation on the cell surface.

    • Option A (Direct FXa measurement): Add FXa-specific substrate (S-2765) and read OD405.

    • Option B (Thrombin measurement): Add Prothrombin (1.4 µM) and Factor Va (1 nM) , then add Thrombin substrate (S-2238).

  • Readout: Measure the change in optical density (OD405) over 20 minutes.

Interpretation
  • Control (No this compound): High TF activity results in rapid color development.

  • This compound Treated: Dose-dependent inhibition of color generation.[2][10]

  • Mechanistic Insight: This assay confirms that this compound inhibits FXa generated in situ on the endothelial surface, preventing it from assembling into the prothrombinase complex.

References

  • Daiichi Sankyo. (2015).[12] this compound (Savaysa) Prescribing Information.[9]Link

  • Morishima, Y., et al. (2016).[10] this compound, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro.[10] Thrombosis Research.[12] Link

  • Samama, M. M., et al. (2010). In vitro study of the anticoagulant effects of this compound and its effect on thrombin generation in comparison to fondaparinux.[6][8][10] Thrombosis Research.[12] Link

  • Alvarez, E., et al. (2020).[11] this compound's contribution to key endothelial cell functions.[11] Biochemical Pharmacology. Link

  • Hemker, H. C., et al. (2003). Calibrated automated thrombin generation measurement in clotting plasma. Pathophysiology of Haemostasis and Thrombosis. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Edoxaban Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Edoxaban (this compound Tosylate Monohydrate) stability, solubility, and degradation in aqueous and organic solvents. Document ID: EDX-TS-001 Last Updated: October 2023 Audience: Analytical Chemists, Formulation Scientists, Pharmacologists.

Introduction: The Physicochemical Profile

This compound is a direct Factor Xa inhibitor.[1][2][3][4] In research settings, it is most commonly supplied as This compound Tosylate Monohydrate . Users frequently encounter experimental failure not due to the drug's inactivity, but due to its distinct pH-dependent solubility cliff and susceptibility to hydrolytic degradation .

This guide addresses the three most common support tickets we receive:

  • "My solution precipitated when I added it to cell culture media."

  • "I see extra peaks in my HPLC chromatogram after 24 hours."

  • "The IC50 shifted significantly after storage."

Module 1: Solubility & Dissolution Challenges

The Core Issue: this compound Tosylate is a Class IV compound (low solubility, low permeability).[2][3][5] Its solubility is highly pH-dependent .[1][2] It behaves as a weak base with a pKa of approximately 6.7.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Precipitation upon dilution The pH Cliff: You diluted a DMSO stock directly into a neutral/basic buffer (PBS pH 7.4). At pH > 6.0, solubility drops drastically.Protocol Adjustment: Predilute in acidic media (0.1% Formic acid or Acetate buffer pH 4.5) before final dilution, or keep DMSO concentration >0.5% if compatible with assay.
Cloudy Stock Solution Salt Disassociation: Using water alone may not fully solubilize the tosylate salt at high concentrations.Solvent Switch: Prepare primary stock in 100% DMSO (up to 50 mM). Do not use water for primary stock.
Inconsistent dosing Adsorption: this compound can adsorb to plastic surfaces in low-concentration, aqueous, neutral solutions.Material Change: Use low-binding tubes or glass vials. Ensure the solution is acidic (pH < 5) during serial dilutions.
Visual Logic: The Solubilization Decision Tree

Use this flow to determine the correct solvent system for your experiment.

EdoxabanSolubility Start Start: Solid this compound Tosylate Stock Step 1: Primary Stock Dissolve in 100% DMSO (Target: 10-50 mM) Start->Stock Decision Step 2: Intended Application? Stock->Decision InVivo In Vivo / Animal Dosing Decision->InVivo InVitro In Vitro / Cellular Assay Decision->InVitro Analytical Analytical (HPLC/LCMS) Decision->Analytical Vehicle Vehicle Required: 0.5% Methylcellulose or Acidified Saline (pH 4-5) InVivo->Vehicle Media Direct dilution into Media causes PRECIPITATION. Intermediate Step: Dilute 1:10 into pH 4.5 Acetate Buffer first. InVitro->Media MobilePhase Mobile Phase: Acetonitrile : Water (Must contain 0.1% Formic Acid) Analytical->MobilePhase

Figure 1: Decision matrix for solubilizing this compound based on experimental intent. Note the critical intermediate step for cellular assays to prevent "crashing out."

Module 2: Chemical Stability & Degradation

The Core Issue: this compound contains an amide bond and a sulfonamide moiety . It is chemically unstable in alkaline conditions (Base Hydrolysis) and susceptible to oxidation.

Degradation Profile
Stress ConditionStability RatingMechanismMajor Degradant
Acid (pH < 3) High Stable. Minimal hydrolysis.[1]N/A
Neutral (pH 6-7) Moderate Slow hydrolysis over days.Hydrolytic cleavage products
Base (pH > 8) Critical Failure Rapid Amide Hydrolysis .Carboxylic acid derivatives
Oxidation (H2O2) Low Susceptible to N-oxide formation.Di-N-oxide impurity
Light Moderate Photolytic degradation observed in solution.Isomerization/Cleavage
Experimental Protocol: Assessing Stability

If you suspect your compound has degraded, run this check before discarding the batch.

  • Preparation: Dilute stock to 100 µM in 50:50 ACN:Water (0.1% Formic Acid).

  • Control: Freshly prepared standard.

  • Method: RP-HPLC (C18 Column).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.[1][3][5]

    • Gradient: 10% B to 90% B over 10 mins.

  • Diagnosis:

    • Parent Peak: ~3.7 - 4.0 min (system dependent).

    • Hydrolysis Impurities: Early eluting peaks (more polar).

    • Oxidative Impurities: Late eluting or co-eluting peaks (N-oxides).

Visual Logic: Degradation Pathways

DegradationPath cluster_0 Hydrolytic Pathway (Dominant) cluster_1 Oxidative Pathway This compound This compound (Parent) Acid Acidic pH (Stable) This compound->Acid Resistant Base Basic pH (>8) (Rapid Degradation) This compound->Base Susceptible Peroxide Peroxides/Air This compound->Peroxide HydroProd Cleavage of Amide Bond Base->HydroProd NOxide Di-N-Oxide Impurity Peroxide->NOxide

Figure 2: Primary degradation pathways. Note that alkaline environments pose the highest risk to structural integrity.

Module 3: Storage & Handling FAQs

Q: Can I store this compound stock solutions at -20°C? A: Yes, but only in 100% DMSO .

  • DMSO Stock: Stable for 6 months at -20°C or -80°C.

  • Aqueous Dilutions: Do NOT store. Prepare fresh. The rate of hydrolysis increases significantly in water, even at 4°C.

Q: Is this compound light sensitive? A: Yes. While not as sensitive as some fluorophores, forced degradation studies show photolytic breakdown.

  • Action: Store solid powder in amber vials. Wrap stock solution vials in aluminum foil if amber glass is unavailable.

Q: I need to run a 24-hour assay at pH 7.4. Will the drug survive? A: Likely, but with caveats.

  • At pH 7.4 (37°C), this compound degrades slowly. For a 24-hour assay, the loss may be negligible (<5%).

  • Verification: Run a "Medium Only" control (Media + Drug, no cells) and analyze by LC-MS at T=0 and T=24h to quantify the exact loss for your specific buffer conditions.

Module 4: Analytical Troubleshooting

Issue: Peak Tailing in HPLC. Cause: this compound contains basic nitrogen atoms (pyridine/thiazole rings) that interact with residual silanols on the silica column. Fix:

  • Add Modifier: Ensure Mobile Phase A contains 0.1% Formic Acid or 0.1% TFA . Neutral mobile phases will cause severe tailing.

  • Increase Ionic Strength: If tailing persists, use 10mM Ammonium Acetate (pH 4.5) instead of simple acidified water.

Issue: Split Peaks. Cause: Injection solvent mismatch. Injecting a 100% DMSO sample into a high-aqueous mobile phase can cause "solvent shock." Fix: Dilute the sample with Mobile Phase A (or initial gradient ratio) prior to injection.

References

  • European Medicines Agency (EMA). (2015). Assessment Report: Lixiana (this compound). Procedure No. EMEA/H/C/002629/0000. Link

  • Arous, B., & Al-Mardini, M. A. (2019). UPLC-MS Stability-Indicating Method for Determination of this compound and its Acid Degradation Products.[4][6][7] Acta Scientific Pharmaceutical Sciences, 3(1), 73-81.[6] Link

  • Kachave, R., et al. (2024). Development of stability-indicating RP-HPLC method for this compound. World Journal of Pharmaceutical Research, 13(1), 1234-1245. Link

  • PubChem. (n.d.). This compound Tosylate Monohydrate Compound Summary. National Library of Medicine.[1] Link

  • Dedhiya, P., et al. (2022).[8] Design of Experiment Mediated Development of Stability Indicating High Performance Thin Layer Chromatography Method. Indian Journal of Pharmaceutical Education and Research, 56(2). Link

Sources

Optimizing Edoxaban concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Edoxaban Optimization Guide

Welcome to the this compound Technical Support Hub. This guide is engineered for researchers observing inconsistencies in potency, solubility, or assay linearity when using this compound (DU-176b). Unlike standard small molecules, this compound’s behavior in vitro is heavily dictated by its salt form (tosylate monohydrate), solvent choice, and the specific coagulation phase being modeled.

The following troubleshooting modules address the causality behind experimental failures and provide self-validating protocols to ensure your data reflects true pharmacological activity.

Module 1: Stock Solution & Solubility

Q: My this compound powder is not dissolving completely in water. How should I prepare a stable master stock?

A: Stop attempting to dissolve this compound directly in aqueous buffers. this compound tosylate monohydrate is classified as slightly soluble in water (~2.7 mg/mL) and practically insoluble in basic buffers. For in vitro applications, you must use a biphasic dissolution strategy to ensure complete solubilization before introducing it to a physiological medium.

The Protocol:

  • Primary Solvent: Dissolve the powder in DMSO (Dimethyl Sulfoxide) . This compound is freely soluble in DMSO (>10 mg/mL).

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock. This allows for high-dilution factors (>1:1000) to minimize DMSO toxicity in cell assays.

  • Storage: Aliquot into light-protective amber vials. Store at -20°C (stable for ~1 year) or -80°C (stable for >2 years). Avoid repeated freeze-thaw cycles.

Critical Calculation Note: Check your vial label. Most research-grade this compound is supplied as This compound Tosylate Monohydrate . You must correct for the molecular weight difference when calculating molarity.

  • This compound (Free Base): MW ~548.06 g/mol

  • This compound Tosylate Monohydrate: MW ~738.27 g/mol [1]

Technical Insight: If you calculate based on the free base MW but weigh the tosylate salt, your final concentration will be ~26% lower than intended, shifting your IC50 curves to the right.

Visualization: Solubilization Workflow

StockPrep Powder This compound Tosylate (MW: 738.27 g/mol) Stock Master Stock (10-50 mM) Powder->Stock Dissolve DMSO DMSO (Primary Solvent) DMSO->Stock Solvent Inter Intermediate Dilution (PBS/Media, 10x Conc.) Stock->Inter 1:100 Dilution (Prevents Crash-out) Final Final Assay Well (DMSO < 0.1%) Inter->Final 1:10 Dilution

Figure 1: Step-wise dilution scheme to prevent precipitation shock when moving from organic solvent to aqueous media.

Module 2: Concentration Determination

Q: What concentration range should I use to simulate physiological conditions vs. determining IC50?

A: You must distinguish between "Therapeutic Simulation" and "Mechanistic Inhibition." Using a single concentration (e.g., 1 µM) is often insufficient. You need to bracket the relevant pharmacological range.

1. Physiological Relevance (Therapeutic Simulation): In clinical settings (60 mg/day dose), this compound plasma concentrations fluctuate between peak (


) and trough (

) levels.
  • Target Range: 20 ng/mL to 250 ng/mL (approx. 36 nM to 450 nM).

  • Recommendation: If simulating a patient at peak efficacy, use ~250 ng/mL (450 nM) .

2. Mechanistic Inhibition (IC50 Determination): this compound is a potent, direct Factor Xa inhibitor.[2]

  • Ki (Inhibition Constant): ~0.561 nM (Free FXa).[1][3]

  • IC50 (Anti-FXa Assay): ~3 nM.[4]

  • IC50 (Prothrombin Time - PT): Much higher, typically >100 nM due to assay insensitivity.

Concentration Guide Table:

Experimental GoalRecommended RangeRationale
Ki / IC50 Determination 0.01 nM – 100 nMCovers the full sigmoidal inhibition curve for FXa.
Therapeutic Simulation 40 nM – 500 nMBrackets human

and

(60 mg dose) [1].
Thrombin Generation (CAT) 20 nM – 1000 nMSensitive to FXa inhibition; mimics physiological clot formation [2].
Routine Coagulation (PT/aPTT) 100 nM – 2000 nMStandard clotting times are relatively insensitive to this compound; higher conc. needed for visible shift [3].

Key Reference: The Ki for free human Factor Xa is 0.561 nM , while the Ki for the prothrombinase complex is 2.98 nM [4]. Ensure your assay design accounts for whether FXa is free or complexed.

Module 3: Assay Validation & Troubleshooting

Q: My IC50 values are shifting between experiments. What is going wrong?

A: This is likely due to "Enzyme Depletion" or "Buffer Mismatch."

Troubleshooting Checklist:

  • Check Enzyme Concentration: In tight-binding inhibitor assays (like this compound vs. FXa), if

    
    , the measured IC50 will simply reflect the enzyme concentration, not the true inhibitor potency.
    
    • Correction: Ensure

      
      . Ideally, use < 0.1 nM FXa  for accurate Ki determination.
      
  • Verify Buffer pH: this compound solubility and binding are pH-dependent.[5][6]

    • Standard: Tris-HCl or HEPES, pH 7.4 at 37°C.

    • Risk:[7] Avoid pH > 8.0, as this compound solubility drops drastically, leading to micro-precipitation and "flat" dose-response curves.

  • Validate with Anti-FXa Chromogenic Assay: Do not rely on PT/aPTT for quantitative validation. Use a chromogenic Anti-FXa kit.[1][8][9]

    • Method: Incubate this compound with excess FXa. Add a chromogenic substrate (e.g., S-2222).[1][2] Measure residual FXa activity at 405 nm.

    • Self-Validation: Run a standard curve with known this compound concentrations. If your

      
      , your dilution technique or stock stability is compromised [5].
      

Visualization: Mechanism of Action & Assay Target

MOA FX Factor X FXa Factor Xa (Active Enzyme) FX->FXa Activation Complex FXa-Edoxaban Complex (Inactive) FXa->Complex Inhibition Thrombin Thrombin (Factor IIa) FXa->Thrombin Catalyzes This compound This compound (Inhibitor) This compound->FXa Binds (Ki ~0.56 nM) Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Blocked by this compound Fibrin Fibrin Clot Thrombin->Fibrin Formation

Figure 2: this compound directly targets Factor Xa, preventing the conversion of Prothrombin to Thrombin.[2][10] This is the specific step measured in Anti-FXa chromogenic assays.

References

  • Frontiers in Medicine. (2021). Factors Associated With this compound Concentration Among Patients With Atrial Fibrillation.[9][11]Link

  • Thrombosis Research. (2016). This compound, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro.[2]Link

  • Journal of Thrombosis and Haemostasis. (2016). Laboratory measurement of the anticoagulant activity of this compound: a systematic review.Link

  • Cayman Chemical. this compound Product Information & Biological Activity.Link

  • Thrombosis Research. (2017). Determination of this compound equivalent concentrations in human plasma by an automated anti-factor Xa chromogenic assay.Link

Sources

Technical Support Center: A Guide to Preventing Edoxaban Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Edoxaban in their in vitro experiments. This compound, a potent and selective direct Factor Xa inhibitor, is a critical tool in coagulation research.[1][2][3] However, its physicochemical properties, particularly its pH-dependent solubility, can present a significant challenge in the form of precipitation in aqueous cell culture media.[1][4][5][6] This guide provides in-depth troubleshooting advice, preventative protocols, and a foundational understanding of the mechanisms behind this compound precipitation to ensure the accuracy and reproducibility of your experimental results.

Section 1: Troubleshooting Guide

This section addresses the most common immediate issues encountered when working with this compound in a cell culture setting.

Q1: I just added my this compound stock solution (dissolved in DMSO) to my cell culture medium, and it immediately turned cloudy. What happened and what should I do?

A1: Immediate cloudiness or turbidity upon adding a DMSO-based stock solution to aqueous media is a classic sign of compound precipitation. This occurs because this compound, while soluble in a concentrated organic solvent like DMSO, has significantly lower solubility in the primarily aqueous environment of your cell culture medium.[4][7][8] The rapid dilution of DMSO renders it unable to keep the this compound molecules in solution, causing them to crash out as a fine precipitate.[8][9]

Immediate Actions & Troubleshooting Workflow:

  • Do Not Use the Media: The precipitated this compound is not bioavailable to your cells, and the effective concentration is unknown. Using this media will lead to inaccurate and uninterpretable results. Discard the cloudy media.

  • Verify Stock Concentration: Ensure your DMSO stock concentration is not excessively high. A highly concentrated stock requires a very large dilution factor, which can exacerbate the precipitation problem.

  • Optimize the Dilution Method: Avoid adding the DMSO stock directly to the bulk volume of media. Instead, use a serial or stepwise dilution method as detailed in Protocol 2 . This gradual introduction to the aqueous environment can prevent shocking the compound out of solution.

  • Assess Final DMSO Concentration: Calculate the final percentage of DMSO in your culture medium. For most cell lines, this should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. If you are forced to use a higher DMSO concentration to maintain solubility, you must run a vehicle control (media with the same percentage of DMSO but without this compound) to account for any effects of the solvent itself.

G start Precipitation Observed in Media q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes High DMSO may cause cell toxicity. Run a vehicle control. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Was the stock added directly to bulk media? a1_no->q2 a2_yes This causes rapid precipitation. Use stepwise dilution (see Protocol 2). q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Is the this compound working concentration too high? a2_no->q3 a3_yes Lower the final concentration. This compound is poorly soluble in neutral pH media. q3->a3_yes Yes a3_no Consider media components. High serum can help, but other components may not. q3->a3_no No

Figure 1. Troubleshooting workflow for this compound precipitation.

Q2: My this compound is not showing the expected level of anticoagulant activity in my cell-based assay. Could precipitation be the cause?

A2: Yes, this is a strong possibility. If this compound precipitates, the actual concentration of the soluble, active drug in the medium will be significantly lower than your calculated concentration. This "loss of compound" is a common reason for a diminished or inconsistent biological response. The precipitate is not available to interact with Factor Xa in your assay. You may not always see visible cloudiness, especially at lower concentrations, as micro-precipitates can form.

Validation Steps:

  • Visual Inspection: Carefully inspect your culture plates against a dark background with a light source. Look for a subtle haze, shimmering, or tiny particles that may have settled at the bottom of the wells.

  • Solubility Test: Prepare your final this compound concentration in a cell-free media aliquot. Let it sit for the duration of your experiment (e.g., 24-48 hours) in the incubator. Afterwards, centrifuge the sample at high speed (e.g., >10,000 x g for 15 minutes) and measure the concentration of this compound in the supernatant via HPLC or a similar quantitative method. A significant drop from the expected concentration confirms precipitation.

  • Re-evaluate Dosing: Refer to the solubility data in Table 1 . You may be attempting to work at a concentration that is above this compound's solubility limit in your specific culture medium.

Section 2: Frequently Asked Questions (FAQs)

This section provides preventative advice and addresses key properties of this compound.

Q1: What is the best solvent for preparing an this compound stock solution?

A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. [7][10][11] this compound is highly soluble in DMSO, allowing for the creation of concentrated stocks (e.g., 10-50 mM) that can be stored for extended periods at -20°C or -80°C.[2][10] It is critical to use fresh, anhydrous (water-free) DMSO, as moisture can reduce the solubility of the compound in the stock solution over time.[7] While this compound has some solubility in water/solvent mixtures like ethanol/water or acetonitrile/water, these are not ideal for long-term storage or for direct application to live cells due to higher potential toxicity.[4]

Q2: How does the pH of cell culture media affect this compound's solubility?

A2: This is the most critical factor. this compound's solubility is highly pH-dependent.[1][4][5] It has a pKa of 6.7, meaning it is more soluble in acidic conditions (pH < 6.7) and its solubility dramatically decreases as the pH increases.[5][6]

  • Slightly Soluble: pH 3-5

  • Very Slightly Soluble: pH 6-7

  • Practically Insoluble: pH 8-9[4][5][6]

Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4. In this range, this compound is on the edge of its solubility limit, making it prone to precipitation, especially at higher concentrations.

G cluster_0 pH Scale & this compound State pH_Scale <fontcolor='#202124'><b>pH 3b>font> | <fontcolor='#202124'><b>pH 5b>font> | <fontcolor='#202124'><b>pH 6.7 (pKa)b>font> | <fontcolor='#202124'><b>pH 7.4 (Media)b>font> | <fontcolor='#202124'><b>pH 9b>font> Solubility Very Low / Insoluble State Protonated (More Soluble) Equilibrium Deprotonated (Less Soluble)

Figure 2. Relationship between pH and this compound solubility.

Q3: How does Fetal Bovine Serum (FBS) affect this compound solubility?

A3: The effect of FBS is twofold.

  • Increased Solubility: Serum proteins, particularly albumin, can bind to small molecules, effectively acting as carriers and increasing their apparent solubility in the media.[12][13] this compound has a plasma protein binding of approximately 55%, suggesting that the presence of serum in your culture media can help keep it in solution.[3][6]

  • Experimental Confound: This protein binding reduces the concentration of free, active this compound available to inhibit Factor Xa.[12] This is a critical consideration for interpreting your results. When reporting your findings, it is essential to state the percentage of FBS used, as this directly impacts the drug's bioavailability in your system.

Q4: What is the maximum recommended working concentration of this compound in standard cell culture media (pH ~7.4)?

A4: There is no single maximum concentration, as it depends on the specific media formulation and serum percentage. However, based on its low solubility in PBS (pH 7.3) being reported as low as 63 µg/mL (~115 µM), it is strongly advised to maintain working concentrations below 100 µM.[14] For many cell-based assays, effective concentrations are in the nanomolar to low micromolar range.[2] Always start with a dose-response experiment beginning at a low concentration (e.g., 10-100 nM) to determine the effective range for your specific model before attempting to use higher concentrations where solubility becomes a major concern.

Section 3: Protocols & Workflows

Following these protocols will minimize the risk of precipitation and ensure consistent dosing.

Protocol 1: Preparation of a High-Concentration this compound Stock Solution
  • Materials: this compound Tosylate Monohydrate powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound powder needed to make a 10 mM or 50 mM stock solution. (Molecular Weight of this compound Tosylate Monohydrate: 738.27 g/mol ).[1]

  • Dissolution: a. Weigh the this compound powder accurately and place it into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly for 2-3 minutes. If needed, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[10]

  • Aliquoting & Storage: a. Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[15] b. Store aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter-term (up to 1 month).[2][7]

Protocol 2: Recommended Method for Diluting this compound into Cell Culture Media

This method, known as "pluronic-like" or serial dilution, prevents the compound from crashing out of solution.

  • Warm Media: Ensure your cell culture media (containing the appropriate FBS and supplements) is pre-warmed to 37°C.

  • Prepare Intermediate Dilution: a. In a sterile tube, create an intermediate dilution of your this compound stock that is 10-100x your final desired concentration. b. First, add the required volume of 37°C media to the tube. c. Then, while gently vortexing or flicking the tube, add the small volume of DMSO stock solution. This rapid mixing into a smaller volume of media is crucial.

  • Final Dosing: a. Take the required volume from your intermediate dilution and add it to the final culture vessel (e.g., a T-75 flask or a 6-well plate containing cells and media). b. Immediately but gently swirl the vessel to ensure the dose is evenly distributed. Do not add the concentrated dose to one spot and let it sit.

Section 4: Physicochemical Data Summary

PropertyValueSource(s)
Form This compound Tosylate Monohydrate[1]
Molecular Weight 738.27 g/mol [1]
pKa 6.7[5][6]
Recommended Stock Solvent Anhydrous DMSO[7][10]
DMSO Solubility ≥ 50 mg/mL (~67 mM)[10]
Aqueous Solubility (pH ~7.3) Poor (~63 µg/mL)[14]
Plasma Protein Binding ~55%[3][6]
Storage (DMSO Stock) -80°C (1 year), -20°C (1 month)[2][7]
Table 1. Key physicochemical properties of this compound relevant to in vitro use.

References

  • Mendell, J., et al. (2013). Pharmacokinetics and Pharmacodynamics of this compound, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. Clinical Pharmacokinetics, 52(4), 235-245. Available from: [Link]

  • RxList. (2023). Savaysa (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10280735. Retrieved from: [Link]

  • Peeters, B., et al. (2018). Measurement of the direct oral anticoagulants apixaban, dabigatran, this compound, and rivaroxaban in human plasma using turbulent flow liquid chromatography with high-resolution mass spectrometry. Clinical Chemistry and Laboratory Medicine, 56(10), 1663-1674. Available from: [Link]

  • Al-Jbour, N., et al. (2021). Inhaled this compound dry powder inhaler formulations: Development, characterization and their effects on the coagulopathy associated with COVID-19 infection. Journal of Drug Delivery Science and Technology, 66, 102875. Available from: [Link]

  • Wikipedia contributors. (n.d.). This compound. Wikipedia. Retrieved from: [Link]

  • U.S. Food and Drug Administration. (2015). SAVAYSA (this compound) tablets Label. FDA. Available from: [Link]

  • Fengchen Group Co., Ltd. (n.d.). This compound Tosylate Monohydrate BP EP USP CAS 1229194-11-9. Fengchen Group. Available from: [Link]

  • Hage, D. S., & Tweed, S. A. (2010). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. Journal of Chromatography B, 878(2), 149-161. Available from: [Link]

  • Al-aqbi, Z. T., et al. (2022). Rapid Assay for the Therapeutic Drug Monitoring of this compound. Chemosensors, 10(5), 164. Available from: [Link]

  • Katt, W. P. (2017). Answer to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. Available from: [Link]

  • Reddy, B. C., et al. (2023). A Stability-indicating RP-HPLC Method for the Development and Validation of this compound. ResearchGate. Available from: [Link]

  • Giugliano, R. P., et al. (2013). This compound versus Warfarin in Patients with Atrial Fibrillation. New England Journal of Medicine, 369(22), 2093-2104. Available from: [Link]

  • Skadberg, Ø., et al. (2019). Quantification of Apixaban, Dabigatran, this compound, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application. Therapeutic Drug Monitoring, 41(5), 636-645. Available from: [Link]

  • Biondi, M. (2014). Answer to "How to enhance drug solubility for in vitro assays?". ResearchGate. Available from: [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 163-174. Available from: [Link]

  • Chadha, J. (2022). Answer to "Why does a compound that dissolve in DMSO, precipitates with media?". ResearchGate. Available from: [Link]

  • Anghel, A. I., et al. (2023). An Overview of Anticoagulant Drugs Pharmacology, Therapeutic Approaches, Limitations and Perspectives. International Journal of Molecular Sciences, 24(3), 2889. Available from: [Link]

  • Kumar, A., et al. (2016). Determination of this compound in Bulk and in Tablet Dosage Form by Stability Indicating High-Performance Liquid Chromatography. Pharmaceutical Sciences, 22(1), 58-65. Available from: [Link]

  • Hage, D. S. (2006). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Clinical and Applied Immunology Reviews, 6(3), 153-173. Available from: [Link]

Sources

Overcoming Edoxaban interference in activated protein C resistance assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Edoxaban Interference in Activated Protein C (APC) Resistance Assays

Executive Summary

This compound, a direct Factor Xa inhibitor, poses a critical challenge to functional clotting assays.[1] Because Activated Protein C (APC) resistance assays rely on the rate of Factor Va and VIIIa inactivation—processes that ultimately converge on Factor Xa generation—the presence of this compound artificially prolongs clotting times.[2] This interference often renders APCR ratios uninterpretable, leading to false-negative diagnoses for Factor V Leiden (FVL) (masking the mutation) or false-positive results (mimicking resistance), depending on the specific reagent formulation used.

This guide provides validated workflows to neutralize this compound interference and restore assay integrity.

Module 1: Diagnostic Triage

"Is this compound compromising my assay?"

Before attempting correction, confirm the interference profile. This compound does not affect all assays equally.[3] Use the table below to correlate your observation with the drug's mechanism.

ObservationProbable CauseImpact on APCR Ratio
Prolonged Baseline aPTT This compound inhibits FXa, extending the time to clot even without APC.Variable. If the baseline is prolonged disproportionately to the APC step, the ratio shifts unpredictably.
High APCR Ratio (>2.5) Drug effect mimics "normal" anticoagulation, potentially masking FVL.False Negative (FVL Missed). The drug acts as an artificial anticoagulant, substituting for the missing APC effect.
Low APCR Ratio (<1.8) Rare, but possible with specific reagents where the drug effect is drowned out in the APC step.False Positive (FVL Mimic).
Inconsistent Replicates Variable drug concentration in plasma (peak vs. trough).Unreliable.
Module 2: The Mechanism of Interference

To troubleshoot effectively, you must understand where the blockade occurs. Standard APCR assays measure the prolongation of clotting time after adding APC. APC cleaves Factors Va and VIIIa, reducing Xa generation. This compound directly inhibits Xa, bypassing the APC regulatory step entirely.

EdoxabanInterference APC Activated Protein C (Reagent) FVa Factor Va APC->FVa Inactivates FVIIIa Factor VIIIa APC->FVIIIa Inactivates FXa Factor Xa (The Target) FVa->FXa Cofactor for FVIIIa->FXa Cofactor for Clot Fibrin Clot FXa->Clot Generates Thrombin This compound This compound (Inhibitor) This compound->FXa DIRECT BLOCKADE (Prolongs Time Independently of APC)

Figure 1: Mechanism of Interference.[1][2][4][5][6] this compound creates an artificial "anticoagulated" state downstream of the APC regulatory point, often masking the subtle differences caused by Factor V Leiden.

Module 3: Validated Correction Protocols
Protocol A: Adsorption (The Gold Standard)

The most reliable method for functional testing is the physical removal of the drug using activated carbon (charcoal) tablets, such as DOAC-Stop™ or DOAC-Remove®. These agents adsorb small molecules (this compound ~548 Da) while leaving large proteins (Fibrinogen ~340 kDa, Factor V ~330 kDa) largely intact.

Prerequisites:

  • Citrated Plasma (frozen or fresh).

  • Activated Carbon Tablets (e.g., DOAC-Stop).[7][8]

  • Benchtop Centrifuge.

Step-by-Step Workflow:

  • Sample Prep: Thaw plasma at 37°C for 5 minutes. Ensure no cryoprecipitate remains.

  • Tablet Addition: Add one adsorbent tablet per 1.0 mL of plasma.

    • Note: If volume is <500 µL, you may carefully break the tablet, but maintaining the ratio is critical to prevent factor stripping.

  • Incubation: Mix gently (invert or rock) for 5–10 minutes at room temperature.

    • Critical: Do not vortex violently; this can denature labile factors like Factor V.

  • Separation: Centrifuge at 2,500 x g for 5 minutes to pellet the charcoal.

  • Harvest: Carefully pipette the supernatant into a fresh tube. Avoid disturbing the black pellet.

  • Validation (Optional but Recommended): Measure anti-Xa activity. It should be <0.1 IU/mL.

  • Assay: Run the APCR assay immediately on the treated plasma.

AdsorptionWorkflow Input Plasma + this compound Step1 Add Adsorbent (DOAC-Stop) Input->Step1 Step2 Mix 5-10 min Step1->Step2 Step3 Centrifuge (2500xg) Step2->Step3 Output Supernatant (this compound-Free) Step3->Output Harvest Assay Run APCR Output->Assay

Figure 2: Sample processing workflow for this compound neutralization.

Protocol B: The "Genotype" Bypass

If adsorption reagents are unavailable or if the sample volume is insufficient (<200 µL), functional testing should be abandoned in favor of molecular diagnostics.

  • Rationale: Factor V Leiden is a genetic mutation (G1691A). This compound affects proteins, not DNA.

  • Action: Order F5 Genotyping (PCR).

  • Pros: 100% impervious to this compound interference.

  • Cons: Higher cost; longer turnaround time; does not detect acquired APCR (e.g., Lupus Anticoagulant).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I just dilute the sample to reduce this compound interference? A: No. Diluting the plasma to reduce drug concentration will also dilute Factor V and other coagulation factors, rendering the APCR assay invalid. Most APCR kits utilize undiluted plasma or a specific 1:1 dilution with Factor V-deficient plasma. Deviating from this alters the buffering capacity and sensitivity of the test.

Q2: Does Andexanet alfa work for in vitro neutralization? A: Theoretically, yes, but it is not recommended for routine lab use. Andexanet alfa is a recombinant decoy protein that binds this compound. However, it is prohibitively expensive and can interfere with some phospholipid-dependent assays itself due to its formulation. Activated carbon (Protocol A) is the industry standard for in vitro use.

Q3: I treated the sample with DOAC-Stop, but the aPTT is still prolonged. Why? A: Three possibilities:

  • Lupus Anticoagulant (LA): The patient may have a concomitant LA, which is not removed by charcoal.

  • Factor Deficiency: The patient may have a baseline factor deficiency (e.g., Hemophilia A/B) unrelated to the drug.

  • Incomplete Removal: The this compound concentration was extremely high (supratherapeutic). Repeat Protocol A with a fresh tablet.

Q4: Does this compound cause false positives or false negatives for Factor V Leiden? A: It most commonly causes False Negatives (masking the disease). This compound artificially prolongs the clotting time in the "APC" tube, resulting in a high Ratio (Clot Time + APC / Clot Time - APC). A high ratio is interpreted as "Normal/Resistant." Therefore, a patient with Factor V Leiden (who should have a low ratio) might appear normal while on this compound.

References
  • Clinical and Laboratory Standards Institute (CLSI). H47-A2: One-Stage Prothrombin Time (PT) Test and Activated Partial Thromboplastin Time (aPTT) Test; Approved Guideline. [Link]

  • Favaloro, E. J., & Lippi, G. (2019). Interference of Direct Oral Anticoagulants (DOACs) in Thrombophilia Testing.[3][4][5][7][9][10][11] Seminars in Thrombosis and Hemostasis. [Link]

  • Exner, T., et al. (2018). Simple method for removing DOACs from plasma samples. Thrombosis Research. [Link]

  • Favresse, J., et al. (2018). Evaluation of the DOAC-Stop Procedure to Overcome the Effect of DOACs on Several Thrombophilia Screening Tests. TH Open.[3][4] [Link]

  • Adcock, D. M., & Gosselin, R. (2015). Direct Oral Anticoagulants (DOACs) in the Laboratory: 2015 Review. Thrombosis Research. [Link]

Sources

Technical Guide: Adjusting for Edoxaban Interference in Factor VIII Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Problem: Edoxaban is a direct oral anticoagulant (DOAC) that specifically inhibits Factor Xa (FXa). Standard Factor VIII (FVIII) activity assays—both One-Stage Clotting Assays (OSA) and Chromogenic Substrate Assays (CSA) —rely on the generation of FXa as the readout signal.

The Consequence: Presence of this compound in patient plasma inhibits the FXa generated during the assay. This results in a prolonged clotting time (OSA) or reduced colorimetric signal (CSA), leading to an artifactual underestimation of FVIII activity . This mimics FVIII deficiency (Hemophilia A), potentially leading to misdiagnosis or incorrect dosage adjustments.

Mechanism of Interference

The following diagram illustrates where this compound intercepts the FVIII assay signal transduction. unlike Emicizumab, which interferes by mimicking FVIII, this compound interferes by blocking the reporter enzyme (FXa).

Edoxaban_Interference cluster_intrinsic Intrinsic Tenase Complex FVIIIa FVIIIa (Cofactor) FX Factor X (Substrate) FVIIIa->FX Accelerates FIXa FIXa (Enzyme) FIXa->FX Activates FXa Factor Xa (Generated Signal) FX->FXa Conversion Readout_OSA One-Stage Assay: Clotting Time (Prolonged) FXa->Readout_OSA Fibrin Formation Readout_CSA Chromogenic Assay: Optical Density (Reduced) FXa->Readout_CSA Substrate Cleavage This compound This compound (Inhibitor) This compound->FXa DIRECT INHIBITION (Blocks Signal)

Caption: this compound inhibits Factor Xa, the downstream effector of FVIII activity. This blockage occurs regardless of true FVIII levels, causing false-low activity results in both clotting and chromogenic assays.

Validated Protocol: this compound Adsorption

The only robust method to measure FVIII activity accurately in the presence of this compound is to physically remove the drug from the plasma ex vivo before testing. Dilution is not recommended as it reduces assay sensitivity for low-titer FVIII samples.

The "Adsorption" Workflow

This protocol uses activated charcoal-based tablets (e.g., DOAC-Stop™ or DOAC-Filter®) which bind small lipophilic molecules (this compound) without adsorbing large proteins (Coagulation Factors).

Reagents & Equipment[1][2][3]
  • Adsorbent: DOAC-Stop™ (Haematex) or equivalent activated charcoal product.

  • Sample: Citrated platelet-poor plasma (PPP).

  • Centrifuge: Capable of 2500 x g.[2]

Step-by-Step Methodology
  • Preparation: Aliquot 1.0 mL of patient plasma into a plastic tube.

  • Addition: Add one tablet of adsorbent (DOAC-Stop) to the plasma.

    • Note: Do not crush the tablet; it disperses rapidly upon hydration.

  • Incubation: Mix gently by inversion or on a roller for 5–10 minutes at room temperature.

    • Critical: Ensure the charcoal is fully dispersed.

  • Separation: Centrifuge the sample at 2500 x g for 5 minutes to pellet the charcoal.

  • Harvest: Carefully pipette the supernatant (plasma) into a fresh tube.

    • Warning: Avoid disturbing the black pellet. Residual charcoal particles can interfere with optical clot detection. If particles remain, re-centrifuge (Double-Spin technique).

  • Testing: Run the FVIII assay (One-Stage or Chromogenic) on the treated supernatant immediately.

Validation Check (Self-Validating System)

To ensure the protocol worked, you must verify this compound removal if the FVIII result remains unexpectedly low.

  • Control Step: Run an Anti-Xa assay on the post-treatment supernatant.

  • Passing Criteria: Anti-Xa activity should be < 0.1 IU/mL (or below the limit of detection).

Comparative Interference Data

The following table summarizes how this compound affects different assay types if not removed.

Assay TypeMechanismThis compound EffectResult Interpretation
One-Stage Clotting (APTT-based) Measures time to clot via intrinsic pathway.High Interference. this compound extends APTT significantly.False Low FVIII. Risk of diagnosing severe hemophilia in mild patients.
Chromogenic (Human Reagents) Generates FXa; measures color change.High Interference. this compound inhibits the generated FXa.[4]False Low FVIII.
Chromogenic (Bovine Reagents) Generates FXa; measures color change.Variable/High Interference. Unlike Emicizumab, this compound inhibits FXa across species.False Low FVIII. Do not assume bovine kits are safe for this compound.
Immunoassay (ELISA) Detects FVIII antigen (Ag).No Interference. Accurate FVIII:Ag , but does not reflect functional activity.

Troubleshooting Decision Tree

Use this logic flow to determine the correct course of action for discordant results.

Decision_Tree Start Sample Request: FVIII Activity Check_Hx Check Patient History: Taking this compound? Start->Check_Hx Yes_Drug Yes / Unknown Check_Hx->Yes_Drug Positive No_Drug No (Confirmed) Check_Hx->No_Drug Negative Adsorb Perform Adsorption (DOAC-Stop Protocol) Yes_Drug->Adsorb Run_Assay Run FVIII Assay (OSA or CSA) No_Drug->Run_Assay Adsorb->Run_Assay Result Result Analysis Run_Assay->Result Normal Normal FVIII: Valid Result Result->Normal > 50% Low Low FVIII: Possible Deficiency Result->Low < 50% Validation Verify Removal: Run Anti-Xa Assay Low->Validation If this compound suspected

Caption: Workflow for handling FVIII requests in patients potentially on this compound. Adsorption is the critical control point.

Frequently Asked Questions (FAQs)

Q: Can I use a bovine-based chromogenic assay to bypass this compound interference, similar to how we handle Emicizumab? A: No. This is a common misconception. Emicizumab is a bispecific antibody that does not recognize bovine factors, so bovine assays work for it. This compound, however, is a small molecule inhibitor of the active site of Factor Xa. It inhibits both human and bovine FXa. While sensitivities may vary slightly between kits, chromogenic assays are not inherently safe from this compound interference [1, 2].

Q: Can I just dilute the sample (e.g., 1:10 or 1:20) to dilute out the drug? A: Proceed with caution. While diluting the plasma reduces the concentration of this compound, it also dilutes the FVIII. If the patient has low FVIII (e.g., <10%), high dilutions may push the FVIII signal below the assay's limit of quantification. Physical removal (adsorption) is superior to dilution for accurate low-titer quantification [3].

Q: Does the activated charcoal remove FVIII? A: No. Studies have demonstrated that activated charcoal products (like DOAC-Stop) have negligible effect on high molecular weight proteins like FVIII, VWF, or Fibrinogen. FVIII recovery after treatment is typically >95% [4].

Q: What if I don't have DOAC-Stop? A: Use the Trough Strategy. If adsorption is unavailable, the only alternative is to delay sampling until the drug is at trough levels (usually 24 hours after the last dose for this compound, assuming normal renal function). However, this is often clinically impractical for urgent diagnostics [5].

References

  • Douxfils, J. et al. (2022). "The this compound-M4 metabolite and measurement of this compound by chromogenic assays in human plasma." Journal of Thrombosis and Haemostasis.

  • Favaloro, E.J. et al. (2019). "Interference of rivaroxaban in one-stage and chromogenic factor VIII:C assays." Pathology.

    • Note: Discusses the class effect of Xa inhibitors on FVIII assays.
  • Favresse, J. et al. (2018). "DOAC-Stop: a new solution to remove direct oral anticoagulants from plasma samples." Thrombosis Research.

  • Exner, T. et al. (2018). "Simple method for removing DOACs from plasma samples." Blood Coagulation & Fibrinolysis.

  • CLSI. (2021). "H48: Determination of Coagulation Factor Activities Using the One-Stage Clotting Assay." Clinical and Laboratory Standards Institute.[5][6]

Sources

Technical Support Center: Edoxaban & Prothrombin Time (PT) Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of edoxaban's impact on prothrombin time (PT) reagents. This guide is designed to provide you with in-depth, actionable insights to ensure the accuracy and integrity of your coagulation studies in the presence of this direct oral anticoagulant (DOAC).

Frequently Asked Questions (FAQs)

Q1: Why does this compound interfere with my Prothrombin Time (PT) assay?

A: this compound is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge.[1][2] The PT assay primarily evaluates the extrinsic and common pathways.[3][4] By binding to and inhibiting FXa, this compound directly prolongs the time it takes for a clot to form in the PT test, leading to an artificially elevated result that is dependent on the this compound concentration in the plasma sample.[5][6]

Q2: Are all PT reagents affected by this compound in the same way?

A: No, there is significant variability in the sensitivity of different PT reagents to this compound.[7][8][9] This variability is largely dependent on the composition of the thromboplastin reagent, including its source (e.g., recombinant, rabbit brain) and the concentration of phospholipids. Some reagents are intentionally formulated to have lower sensitivity to DOACs.

Q3: Can I use the International Normalized Ratio (INR) for a sample containing this compound?

A: The INR system is specifically calibrated and validated for monitoring patients on Vitamin K antagonists (VKAs) like warfarin and should not be used to assess the anticoagulant effect of this compound.[1][9] While this compound does prolong the PT and thus will generate an INR value, this value does not correlate reliably with the drug's anticoagulant activity and can be misleading.[1]

Q4: My experiment requires an accurate baseline PT measurement, but my samples contain this compound. What can I do?

A: To obtain an accurate PT measurement free from this compound interference, you must effectively remove the drug from the plasma sample prior to analysis. The most common and validated method is to treat the plasma with a specialized activated charcoal formulation.[10][11][12] Products like DOAC-Stop™ or DOAC-Remove™ are commercially available for this purpose.[11][12]

Q5: When is it most appropriate to collect a sample to minimize this compound's effect?

A: If drug removal is not feasible, sample collection should be timed at the expected trough concentration of the drug.[13][14] For this compound, which is typically dosed once daily, this would be just before the next scheduled dose (approximately 24 hours after the last intake).[13] However, this only minimizes, and does not eliminate, the interference.

In-Depth Troubleshooting & Scientific Rationale

Issue 1: Unexpectedly Prolonged PT Results in Known this compound-Containing Samples

Scientific Rationale: this compound directly inhibits Factor Xa, which is the rate-limiting enzyme for prothrombin-to-thrombin conversion in the PT assay. The degree of PT prolongation is directly proportional to the concentration of this compound in the plasma.[5] Different PT reagents exhibit varied responsiveness due to their unique thromboplastin and phospholipid compositions, which influences their interaction with the FXa-edoxaban complex.[7][8]

start Prolonged PT in this compound Sample q1 Is a quantitative this compound level needed? start->q1 anti_xa Perform Calibrated Anti-Xa Assay q1->anti_xa Yes q2 Is an accurate baseline PT/INR required? q1->q2 No yes_path Yes no_path No report Report PT result with a cautionary note about This compound interference. q2->report No remove_doac Treat sample with DOAC removal agent (e.g., DOAC-Stop™) q2->remove_doac Yes no_path2 No yes_path2 Yes retest_pt Re-test PT/INR on treated plasma remove_doac->retest_pt validate Run parallel controls (spiked & untreated samples) to validate removal retest_pt->validate cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X +VIIIa Xa Factor Xa X->Xa TF Tissue Factor (TF) VII VII TF->VII VII->X +TF Thrombin Thrombin (IIa) Xa->Thrombin +Va Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen (I) Fibrinogen->Fibrin This compound This compound This compound->Xa Inhibition

Sources

Technical Support Center: Correcting for Matrix Effects in LC-MS/MS Analysis of Edoxaban

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the LC-MS/MS analysis of Edoxaban. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet critical challenge of matrix effects. Our goal is to provide you with scientifically sound, field-proven insights and actionable protocols to ensure the accuracy, precision, and robustness of your bioanalytical methods.

Understanding the Challenge: What are Matrix Effects and Why Do They Matter for this compound?

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, in this case, this compound. These endogenous components, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with the ionization process in the mass spectrometer's ion source.[1][2][3] This interference is known as the matrix effect , which can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[1][4]

For a potent anticoagulant like this compound, where precise quantification is crucial for pharmacokinetic studies and therapeutic drug monitoring, uncorrected matrix effects can lead to erroneous concentration measurements, compromising data integrity and potentially impacting clinical decisions.[5] Furthermore, this compound has pharmacologically active metabolites, such as this compound-M4, which can also be affected by matrix effects and may interfere with the analysis of the parent drug.[6][7][8][9]

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your this compound analysis and provide step-by-step guidance to resolve them.

Q1: My this compound signal is significantly lower in plasma samples compared to the neat standard solution, and I'm observing poor reproducibility. What's happening?

A1: This is a classic sign of ion suppression. Co-eluting endogenous components from the plasma matrix are likely competing with this compound for ionization, leading to a reduced signal.[4][10] Phospholipids are a common culprit in plasma samples.[11]

Troubleshooting Workflow:

  • Confirm and Quantify the Matrix Effect: The first step is to systematically assess the extent of the matrix effect. The post-extraction spike method is a reliable approach.

    • Experimental Protocol: Post-Extraction Spike for Matrix Effect Quantification

      • Prepare Three Sets of Samples:

        • Set A (Neat Solution): Spike the analyte and internal standard (IS) in the mobile phase or reconstitution solvent.

        • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources.[12] Spike the analyte and IS into the extracted matrix post-preparation.

        • Set C (Spiked Sample): Spike the analyte and IS into the blank plasma before extraction and then process the sample.

      • Analyze and Calculate: Analyze all three sets by LC-MS/MS.

      • Calculate Matrix Factor (MF):

        • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

        • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

      • Calculate IS-Normalized MF:

        • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

      • Acceptance Criteria: According to FDA guidelines, the precision (%CV) of the matrix factor across the different lots of matrix should be ≤15%.[12]

  • Mitigation Strategies:

    • Optimize Sample Preparation: The goal is to remove interfering components before they reach the MS source.

      • Protein Precipitation (PPT): This is a simple and common method, often using acetonitrile.[5][13] While it removes proteins, it is not effective at removing phospholipids.[14]

      • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving polar interferences like salts in the aqueous phase.[15][16][17]

      • Solid-Phase Extraction (SPE): SPE provides superior selectivity and is highly effective at removing both proteins and phospholipids.[16][17] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for cleaner sample preparation.[18]

    • Chromatographic Separation: Adjust your LC method to separate this compound from the ion-suppressing zone.

      • Modify the gradient profile to better resolve this compound from early-eluting phospholipids.

      • Consider using a column with a different chemistry or a smaller particle size for improved resolution.

Q2: I'm using an internal standard, but my results are still not consistent. Did I choose the right one?

A2: The choice of internal standard is critical for correcting matrix effects. An ideal IS should co-elute with the analyte and experience the same degree of ion suppression or enhancement.

Key Considerations for Internal Standard Selection:

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS (e.g., [²H₆]-Edoxaban) is chemically identical to this compound but has a different mass.[5] It will have the same chromatographic retention time, extraction recovery, and ionization response, making it the most effective tool for compensating for matrix effects.

  • Structural Analogue: If a SIL-IS is unavailable, a structural analogue can be used. However, it may have different chromatographic behavior and ionization efficiency, leading to incomplete correction. Apixaban has been used as an IS for this compound in some studies, but a SIL-IS is preferred for regulatory submissions.[19]

Workflow for Mitigating Matrix Effects in this compound Analysis

MatrixEffectWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation cluster_prep Sample Prep Options cluster_validation Validation Problem Inconsistent Signal & Poor Reproducibility AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME Hypothesize Ion Suppression OptimizeSP Optimize Sample Prep AssessME->OptimizeSP If ME > 15% CV OptimizeLC Optimize Chromatography AssessME->OptimizeLC If ME > 15% CV UseSIL_IS Use Stable Isotope-Labeled IS AssessME->UseSIL_IS Best Practice PPT Protein Precipitation (PPT) OptimizeSP->PPT LLE Liquid-Liquid Extraction (LLE) OptimizeSP->LLE SPE Solid-Phase Extraction (SPE) (Phospholipid Removal) OptimizeSP->SPE Recommended for Phospholipids Validate Re-Validate Method (FDA M10 Guidance) OptimizeSP->Validate OptimizeLC->Validate UseSIL_IS->Validate

Caption: A workflow diagram illustrating the systematic approach to diagnosing and mitigating matrix effects in this compound LC-MS/MS analysis.

Q3: What are the best sample preparation techniques to minimize matrix effects for this compound?

A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here's a comparison:

Technique Mechanism Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[13][20][21]Simple, fast, and inexpensive.Does not effectively remove phospholipids or salts, leading to potential ion suppression.[14]High-throughput screening where some matrix effect can be tolerated.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases (aqueous and organic).[15][17]Can provide cleaner extracts than PPT; effective for removing salts.Can be labor-intensive, may form emulsions, and requires solvent evaporation/reconstitution steps.[16][17]When PPT is insufficient and SPE is not available.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[16][17]Highly selective, provides the cleanest extracts, effectively removes phospholipids, and is amenable to automation.[11]More expensive and requires more method development than PPT.Regulated bioanalysis requiring high sensitivity and minimal matrix effects.

Recommendation: For robust and sensitive quantification of this compound, especially for studies intended for regulatory submission, Solid-Phase Extraction (SPE) with phospholipid removal capabilities is highly recommended.[11][18]

Q4: How do I validate my method to ensure matrix effects are controlled according to regulatory standards?

A4: Bioanalytical method validation must be conducted in accordance with regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation Guidance.[12][22]

Key Validation Experiments for Matrix Effects:

  • Matrix Effect Assessment: As described in Q1, evaluate the matrix effect using at least six different lots of the biological matrix.[12] The precision (CV) of the results should not be greater than 15%.

  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure that no endogenous components produce a signal at the retention time of this compound or the IS. The response from interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[12]

  • Recovery: Determine the extraction efficiency of your method. It should be consistent and reproducible across different concentrations. While high recovery is desirable, consistency is more critical.

  • Stability: Evaluate the stability of this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability) to ensure that the analyte does not degrade during sample handling and processing.

By systematically addressing these aspects, you can develop a robust and reliable LC-MS/MS method for this compound quantification that is free from the confounding influence of matrix effects.

References

  • A Validated LC-MS/MS Method for Pharmacokinetic Study of this compound in Healthy Rabbits. (2022). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • A quantitative LC/MSMS method for determination of this compound, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]

  • Fully Automated LC-MS/MS Analysis of Anticoagulants Using a Stable Isotope Labelled Internal Standards. (2019). Shimadzu. [Link]

  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. (2007). Journal of Chromatography B. [Link]

  • A Validated LC-MS/MS Method for Pharmacokinetic Study of this compound in Healthy Rabbits. (2022). ResearchGate. [Link]

  • The this compound-M4 metabolite and measurement of this compound by chromogenic assays in human plasma. (2022). Research on Practice in Thrombosis and Haemostasis. [Link]

  • The this compound-M4 metabolite and measurement of this compound by chromogenic assays in human plasma. (2022). PubMed. [Link]

  • UPLC-MS Stability-Indicating Method for Determination of this compound and its Acid Degradation Products. (2019). Acta Scientific Pharmaceutical Sciences. [Link]

  • Importance of measuring pharmacologically active metabolites of this compound: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method. (2020). Therapeutic Drug Monitoring. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis. [Link]

  • Parameters Optimization of this compound Extraction from Dried Plasma Spots. (2020). Scientia Pharmaceutica. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2024). AMSbiopharma. [Link]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. (2024). Lab Manager. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC International. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (2016). Waters. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2006). LCGC North America. [Link]

  • Importance of measuring pharmacologically active metabolites of this compound: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method. (2020). ResearchGate. [Link]

  • Measurement of apixaban, dabigatran, this compound and rivaroxaban in human plasma using automated online solid-phase extraction combined with ultra-performance liquid chromatography-tandem mass spectrometry and its comparison with coagulation assays. (2016). Journal of Thrombosis and Haemostasis. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • Rapid Assay for the Therapeutic Drug Monitoring of this compound. (2022). Pharmaceuticals. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Online. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (2015). Journal of Analytical & Bioanalytical Techniques. [Link]

  • This compound population pharmacokinetics and exposure-response analysis in patients with non-valvular atrial fibrillation. (2015). British Journal of Clinical Pharmacology. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Measurement of apixaban, dabigatran, this compound and rivaroxaban in human plasma using automated online solid-phase extraction combined with ultra-performance liquid chromatography-tandem mass spectrometry and its comparison with coagulation assays. (2016). ResearchGate. [Link]

  • Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. (2018). SCIEX. [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015). YouTube. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • a protein precipitation extraction method. (2019). Protocols.io. [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2024). News-Medical.Net. [Link]

  • Matrix Effect in Bioanalysis: An Overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019). Aurora Biomed. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. [Link]

  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]

Sources

Technical Support Center: Edoxaban Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Edoxaban (specifically This compound Tosylate Monohydrate ) is a direct Factor Xa inhibitor.[1][2][3][4] While robust in solid form under controlled conditions, it exhibits specific vulnerabilities in solution—particularly regarding alkaline hydrolysis , oxidative stress , and photolysis .[5]

The Golden Rule of this compound Handling:

Treat this compound as a "pH-sensitive, light-intolerant" small molecule. Maintain acidic-to-neutral conditions (pH 3.0–6.0) for maximum stability and strictly avoid alkaline environments (pH > 8.0) during storage and processing.

The Stability Matrix (Critical Quality Attributes)

Understanding the "why" behind degradation allows you to design self-validating experiments.

Degradation Pathways
StressorVulnerability LevelMechanismConsequence
Alkaline pH (>8.0) High Hydrolysis of amide bondsIrreversible loss of potency; formation of hydrolytic impurities.
Oxidation Moderate N-oxidationFormation of N-oxide impurities (e.g., pyridine N-oxide).
Light (UV/Vis) Moderate PhotolysisIsomerization or cleavage; requires protection (amber vials).
Acidic pH (<3.0) Low/ModerateHydrolysisGenerally more stable than in base, but extreme acid (1N HCl) causes degradation.
Thermal LowDecompositionStable at RT in solid state; degradation observed >105°C.
Solubility Profile (this compound Tosylate Monohydrate)

Data aggregated from compiled physicochemical studies.

Solvent SystemSolubility EstimateNotes
DMSO > 10 mg/mL Recommended for Stock. Soluble, clear solution.
Water ~ 2.7 mg/mLpH-dependent. Solubility decreases as pH increases.
Acetonitrile/Water (1:1) ~ 100 mg/mLExcellent for analytical sample prep (HPLC).
Ethanol ~ 1.3 mg/mLPoor solubility; not recommended for high-concentration stocks.
PBS (pH 7.4) < 1 mg/mLRisk of precipitation at high concentrations due to neutral/alkaline pH.

Experimental Protocols & Workflows

Protocol A: Preparation of Stable Stock Solution (In Vitro)

Target: Create a stored master stock to minimize freeze-thaw cycles.

  • Weighing: Weigh this compound Tosylate Monohydrate powder into an amber glass vial.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Note: Avoid water at this stage to prevent hydrolysis during storage.

  • Dissolution: Vortex or sonicate briefly (1–2 mins) until the solution is perfectly clear.

  • Aliquot: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol B: In Vivo Formulation (Oral Gavage)

Target: Rat/Mouse Dosing (0.5 – 12.5 mg/kg). Standard Vehicle:0.5% Methylcellulose (MC) is the industry-standard vehicle for this compound oral suspension.

  • Vehicle Prep: Prepare 0.5% Methylcellulose in distilled water.[6] Allow to hydrate overnight at 4°C.

  • Compound Prep: Weigh the required amount of this compound solid.

  • Trituration: Add a small volume of the 0.5% MC vehicle to the powder. Triturate (grind) with a mortar and pestle to form a smooth paste.

  • Dilution: Gradually add the remaining vehicle to reach the final volume.

  • Suspension: Transfer to a dosing vial. Vortex continuously before dosing, as this is a suspension, not a solution.

    • Shelf Life: Prepare fresh daily. Do not store suspensions.

Visual Workflow: Handling Logic

The following diagram illustrates the decision logic for handling this compound to ensure stoichiometric integrity.

Edoxaban_Workflow cluster_warnings Critical Checkpoints Powder This compound Tosylate (Solid Powder) Storage Store: Desiccated Dark, RT or 4°C Powder->Storage Upon Receipt InVivo In Vivo Vehicle (0.5% Methylcellulose) Powder->InVivo Animal Study (Suspension) Solubilization Solubilization (DMSO) Storage->Solubilization For Exp Stock Master Stock (10-50 mM) Solubilization->Stock >10 mg/mL Aliquot Aliquot & Freeze (-20°C / -80°C) Stock->Aliquot Immediate WorkingSol Working Solution (Dilute < 1:1000) Aliquot->WorkingSol In Vitro Assay (Keep DMSO < 0.1%)

Caption: Operational workflow for this compound from solid state to experimental application. Note the divergence between solution-based in vitro assays and suspension-based in vivo dosing.

Troubleshooting & FAQ

Q1: My this compound precipitated when I added the DMSO stock to my cell culture media. Why?

  • Root Cause: "Solubility Shock." this compound is hydrophobic. Rapid addition of a high-concentration DMSO stock into an aqueous buffer (especially cold buffer) can cause immediate precipitation.

  • Solution:

    • Perform an intermediate dilution (e.g., dilute stock 1:10 in media first, vortex, then add to bulk).

    • Ensure the final DMSO concentration is < 0.1% to avoid cytotoxicity, but high enough to keep the drug solubilized during the transition.

    • Warm the media to 37°C before adding the drug.

Q2: Can I store the diluted working solution (e.g., in PBS) for use next week?

  • Answer: No.

  • Reasoning: In aqueous solution, particularly at neutral or slightly alkaline pH (PBS is pH 7.4), this compound is susceptible to slow hydrolysis. Furthermore, dilute solutions are more prone to oxidative degradation and adsorption to plastic surfaces. Always prepare working solutions fresh.

Q3: I see an extra peak in my HPLC analysis after leaving the sample on the bench. What is it?

  • Analysis: If your mobile phase or sample solvent was alkaline, it is likely a hydrolysis product. If the sample was exposed to light, it could be a photolytic degradant.

  • Fix: Use an Amber vial for the autosampler. Ensure your mobile phase pH is acidic (e.g., 0.1% Formic Acid or Acetate Buffer pH 4.0).

Visual Troubleshooting: Degradation Logic

Use this flow to diagnose stability failures in your data.

Degradation_Logic Issue Loss of Potency / Extra Peaks CheckPH Check pH Environment Issue->CheckPH CheckLight Check Light Exposure Issue->CheckLight CheckOx Check Oxidative Stress Issue->CheckOx ResultAlk pH > 8.0? Hydrolysis (Amide Cleavage) CheckPH->ResultAlk ResultLight Clear Vial? Photolytic Degradation CheckLight->ResultLight ResultOx Old DMSO / H2O2? N-Oxide Formation CheckOx->ResultOx Action Corrective Action: Buffer to pH 4-6, Amber Vials, Fresh DMSO ResultAlk->Action ResultLight->Action ResultOx->Action

Caption: Diagnostic logic tree for identifying the root cause of this compound degradation in experimental settings.

References

  • Daiichi Sankyo Co., Ltd. (2015).[2] Lixiana (this compound) Prescribing Information.

  • Arous, B., & Al-Mardini, M. A. (2019). UPLC-MS Stability-Indicating Method for Determination of this compound and its Acid Degradation Products.[4][7] Acta Scientific Pharmaceutical Sciences, 3(1), 73-81.[7]

  • BenchChem Technical Division. (2025). This compound Tosylate Monohydrate: Solubility & Stability Profile.

  • Center for Drug Evaluation and Research (FDA). (2014). Pharmacology Review: this compound (Application Number 206316Orig1s000). (See "Animal Models" section regarding Methylcellulose vehicle).

  • Masani, N., et al. (2019). Stability Indicating Assay Method Development and Validation of this compound Tosylate Monohydrate. International Journal of Pharmaceutical Sciences and Research.

Sources

Identifying and mitigating Edoxaban's off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Mitigating Edoxaban’s Off-Target Effects in Cellular Assays Document ID: EDX-TECH-001 Version: 2.4 (Current)

Introduction: The Specificity Challenge

As a direct Factor Xa (FXa) inhibitor, This compound is engineered for high selectivity. However, in the high-concentration environments of cellular screening and safety pharmacology, "selectivity" is relative, not absolute.

When you observe unexpected cytotoxicity, non-linear dose responses, or off-target signaling in your this compound assays, it rarely indicates a failure of the drug's mechanism. Instead, it usually points to one of three culprits:

  • Supraphysiological Overdose: Forcing interactions with homologous serine proteases (e.g., Thrombin/Factor IIa).

  • Physicochemical Artifacts: Compound precipitation or aggregation in aqueous media.

  • Environmental Interference: Shifts in potency caused by serum protein binding (this compound binds ~55% to plasma proteins).

This guide provides the protocols to distinguish true pharmacological off-target effects from experimental noise.

Module 1: Establishing the Baseline (Selectivity Profile)

Before troubleshooting, you must benchmark your assay against this compound’s known selectivity profile. If your inhibition data deviates significantly from these ratios, your assay conditions are likely the variable, not the drug.

Standard Selectivity Ratios (Data Benchmark)
Target EnzymeInteraction TypeKi / IC50 (Approx)Selectivity Ratio (vs. FXa)
Factor Xa (Human) Primary Target ~0.56 nM 1x (Baseline)
Thrombin (Factor IIa)Off-Target (Homologue)> 6,000 nM> 10,000-fold
TrypsinOff-Target (Digestive)> 10,000 nM> 17,000-fold
hERG ChannelSafety Target> 10 µMLow Risk (Safety Margin High)

Analyst Note: If you observe Thrombin inhibition at concentrations < 1 µM, check for compound aggregation . Aggregates can non-specifically sequester enzymes, mimicking inhibition.

Module 2: The "Off-Target" Hunt (Protocols)

Workflow 1: The Serine Protease Counter-Screen

Objective: Confirm that observed inhibition is specific to FXa and not a general protease blockade.

The Protocol:

  • Design: Run parallel chromogenic assays for FXa and Thrombin using identical buffer conditions.

  • Substrates:

    • FXa: S-2765 (or equivalent chromogenic substrate).

    • Thrombin: S-2238.

  • Execution:

    • Incubate this compound (0.1 nM to 10 µM) with the respective enzyme for 10 minutes at 37°C.

    • Add substrate and measure Absorbance (405 nm) kinetically for 5 minutes.

  • Validation Logic:

    • True Positive: FXa signal drops dose-dependently; Thrombin signal remains flat until >5 µM.

    • False Positive (Off-Target): Both signals drop at <100 nM. Action: Suspect non-specific binding or aggregation.

Workflow 2: hERG Safety Screening (Cellular)

Objective: Mitigate risk of QT prolongation signals in safety assays.

While this compound has a clean cardiac safety profile, high-concentration screening can trigger hERG flags.

The Protocol (Patch Clamp / Flux Assay):

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Buffer Control: Use HEPES-buffered saline (0.1% DMSO max).

  • Step: Apply this compound at 30 µM (supratherapeutic ceiling).

  • Readout: Measure tail current inhibition.

  • Threshold: <20% inhibition at 30 µM is considered "Clean."

Visualizing the Screening Logic

Edoxaban_Screening_Logic Start Unexpected Signal in Assay Check_Conc Is Concentration > 10 µM? Start->Check_Conc Check_Agg Check for Aggregation (Dynamic Light Scattering) Check_Conc->Check_Agg Yes Selectivity_Run Run Thrombin Counter-Screen Check_Conc->Selectivity_Run No Conclusion_Artifact Artifact: Non-Specific Binding Check_Agg->Conclusion_Artifact Aggregates Found Result_Clean Result: FXa Inhibited, Thrombin Active Selectivity_Run->Result_Clean Result_Dirty Result: Both Inhibited Selectivity_Run->Result_Dirty Conclusion_Safe True Pharmacological Signal Result_Clean->Conclusion_Safe Result_Dirty->Conclusion_Artifact

Caption: Decision tree for distinguishing pharmacological inhibition from assay artifacts.

Module 3: Mitigating Environmental Interference

The most common source of "failed" this compound cellular assays is not the drug, but the media composition .

The "Serum Shift" Phenomenon

This compound exhibits moderate plasma protein binding (~55%).[1] In protein-free media (e.g., pure RPMI/DMEM), the drug is 100% free. In media with 10% FBS or human plasma, the free fraction drops, shifting your IC50 to the right (less potent).

Troubleshooting Protocol: The Shift Assay If your cellular IC50 does not match literature values (approx. 1-2 nM for FXa), perform this validation:

  • Condition A: Assay in Serum-Free Media (Buffer + 0.1% BSA to prevent plastic binding).

  • Condition B: Assay in Media + 50% Human Serum.

  • Calculation:

    
    
    
  • Interpretation:

    • This compound Expected Shift: ~2-fold increase in IC50.

    • If Shift > 10-fold: Indicates the drug is binding non-specifically to albumin or other media components. Action: Re-check solubility.

Frequently Asked Questions (FAQ)

Q1: My this compound stock solution is precipitating in the cell media. How do I fix this? A: this compound is lipophilic.

  • Step 1: Ensure your DMSO stock is highly concentrated (e.g., 10 mM).

  • Step 2: Do not add DMSO stock directly to the well. Perform an intermediate dilution in PBS/Media to 10x your final concentration, vortex immediately, and then add to cells.

  • Limit: Keep final DMSO < 0.5% to prevent solvent cytotoxicity.[2]

Q2: I see inhibition of Thrombin (Factor IIa) at 5 µM. Is this a real off-target effect? A: Likely no . While this compound can inhibit Thrombin at massive doses, 5 µM is supraphysiological (clinical Cmax is ~250 ng/mL, roughly 0.5 µM). At 5 µM, you are likely seeing "promiscuous" low-affinity binding. This is not clinically relevant but should be noted in safety profiling.

Q3: Can I use this compound in a fluorescence-based assay? A: Yes, but be cautious of autofluorescence . This compound itself is not highly fluorescent, but high concentrations (>50 µM) can interfere with UV-range excitation. Always run a "Compound Only" well (No Enzyme/Cells) to subtract background fluorescence.

References

  • This compound Selectivity Profile & Mechanism Source: National Institutes of Health (PMC) Title: Laboratory measurement of the anticoagulant activity of this compound: a systematic review. URL:[Link]

  • Factor Xa Inhibitory Profile & Comparison Source: PubMed Central Title: Factor Xa Inhibitory Profile of Apixaban, Betrixaban, this compound, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum.[3] URL:[Link]

  • hERG Channel & Safety Pharmacology Source: PubMed Title: Non-cardiovascular drugs that inhibit hERG-encoded potassium channels and risk of sudden cardiac death.[4] URL:[Link]

  • This compound Pharmacokinetics (Protein Binding) Source: National Institutes of Health (PMC) Title: Pharmacokinetics and Pharmacodynamics of this compound, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. URL:[Link]

  • DMSO & Solubility in Cellular Assays Source: National Institutes of Health (PMC) Title: Considerations regarding use of solvents in in vitro cell based assays. URL:[Link]

Sources

Validation & Comparative

Comparative Pharmacodynamics: Edoxaban vs. Apixaban in Thrombin Generation Assays

[1][2][3][4]

Executive Summary

This guide provides a rigorous technical comparison of Edoxaban and Apixaban , focusing specifically on their inhibition of thrombin generation (TG). While both agents are direct, reversible Factor Xa (FXa) inhibitors, their pharmacodynamic profiles in in vitro models reveal distinct kinetic behaviors.

Key Technical Verdict:

  • Potency: Apixaban generally demonstrates higher molar potency (lower

    
    ) and a more profound suppression of the propagation phase  (Peak Thrombin) in low-tissue-factor environments compared to this compound.
    
  • Assay Sensitivity: this compound exhibits a linear dose-dependent extension of Lag Time , making it highly responsive to assay variations, whereas Apixaban maintains a flatter inhibitory profile across a wider concentration range.

  • Experimental Recommendation: For comparative profiling, the Calibrated Automated Thrombogram (CAT) using low Tissue Factor (1 pM) is the mandatory standard to differentiate the subtle kinetic differences between these two high-affinity inhibitors.

Mechanistic Foundation: The Xa-IIa Axis

To understand the experimental data, one must first isolate the precise point of intervention. Both drugs inhibit free and clot-bound Factor Xa, preventing the assembly of the Prothrombinase Complex (FXa + FVa + Ca++ + PL). This inhibition does not merely stop clotting; it delays the "Thrombin Burst," which is the critical event for fibrin polymerization and platelet activation.

Pathway Visualization

The following diagram illustrates the specific inhibition points and the downstream collapse of the amplification loop.

Coagulation_InhibitionTFTissue Factor (TF)FVIIaFVIIaFXFactor XTF->FXActivatesFVIIa->FXActivatesFXaFactor Xa(Active Protease)FX->FXaProthrombinaseProthrombinase Complex(FXa + FVa + PL)FXa->ProthrombinaseAssemblyInhibitorsThis compound / Apixaban(Direct Inhibition)Inhibitors->FXaReversible Binding (Ki < 1nM)Inhibitors->ProthrombinaseBlocks AssemblyProthrombinProthrombin (FII)Prothrombin->ProthrombinaseThrombinThrombin (FIIa)(The Burst)Prothrombinase->ThrombinConvertsFibrinFibrin ClotThrombin->Fibrin

Figure 1: Mechanism of Action. Both agents target FXa, effectively severing the link between the initiation and propagation phases of coagulation.

Experimental Methodology: Calibrated Automated Thrombogram (CAT)[5][6][7]

The standard prothrombin time (PT) assay is insufficient for research-grade comparison because it only measures the initiation of the clot (approx. 5% of total thrombin). To compare this compound and Apixaban, you must quantify the total thrombin potential .

The Self-Validating Protocol

This protocol utilizes the "Thrombin Calibrator" to correct for inner filter effects (color interference from plasma) and substrate consumption, ensuring data integrity.

Reagents Required:

  • Trigger: PPP-Reagent Low (1 pM Tissue Factor, 4 µM Phospholipids). Note: Low TF is critical to detect the "Lag Time" extension caused by DOACs.

  • Substrate: Z-Gly-Gly-Arg-AMC (Fluorogenic).[1]

  • Calibrator:

    
    -Macroglobulin-Thrombin Complex.[1]
    
Workflow Diagram

CAT_WorkflowSampleCitrated Plasma(PPP)Well_ATest Well(+ TF/PL Trigger)Sample->Well_AWell_BCalibrator Well(+ Thrombin Calibrator)Sample->Well_BStartAdd FluCa(Substrate + CaCl2)Well_A->StartWell_B->StartReadMeasure Fluorescence(Exc 390nm / Em 460nm)Start->ReadKinetic Read (60 min)ComputeCalculate TG Curve(1st Derivative)Read->ComputeApply Calibration

Figure 2: CAT Assay Workflow. Parallel running of the calibrator well is the primary control mechanism to validate the resulting thrombogram.

Comparative Performance Analysis

The following data synthesizes findings from key comparative studies (refer to References [1][2][4]).

Binding Kinetics & Potency

Apixaban generally exhibits a tighter binding affinity (

ParameterThis compoundApixabanSignificance
Target Factor XaFactor XaIdentical Mechanism
Inhibitory Constant (

)
0.561 nM~0.08 - 0.18 nMApixaban has higher affinity
Bioavailability 62%~50%Affects in vivo dosing, not in vitro potency
Protein Binding ~55%~87%High protein binding in Apixaban can affect in vitro results if albumin levels vary
Thrombin Generation Parameters (at 1.0 µg/mL)

Data derived from spiked plasma experiments using the CAT assay (Trigger: 5 pM TF).

TG ParameterThis compound EffectApixaban EffectInterpretation
Lag Time Moderate ProlongationStrong Prolongation Apixaban delays the initiation phase more effectively at equivalent doses.
Peak Thrombin Reduced (~11.1 nM)Highly Reduced (~9.5 nM) Apixaban suppresses the "burst" slightly more efficiently.
ETP (AUC) Dose-dependent reductionDose-dependent reductionBoth agents effectively reduce the total amount of thrombin generated.
IC50 (TG Inhibition) ~30-50 ng/mL~15-30 ng/mLApixaban shows higher potency in TG inhibition assays.
The "Assay Discrepancy" Phenomenon

Researchers must be aware that This compound often shows a stronger effect in clotting time assays (like PT or aPTT) compared to Apixaban, despite Apixaban being more potent in Thrombin Generation assays.

  • Why? The PT assay relies on a massive TF trigger that overwhelms the subtle initiation blockade. The CAT assay (especially at low TF) allows the high affinity of Apixaban to manifest as a distinct delay in the propagation phase.

References

  • Factor Xa Inhibitory Profile of Apixaban, Betrixaban, this compound, and Rivaroxaban. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and this compound Measurements. Source: Frontiers in Cardiovascular Medicine. URL:[Link]

  • Pharmacokinetics and Pharmacodynamics of this compound. Source: Clinical Pharmacokinetics (via NIH). URL:[Link]

  • Apixaban inhibits tissue-factor induced human platelet aggregation in vitro. Source: Thrombosis and Haemostasis (via PubMed).[2] URL:[Link]

Head-to-Head Comparison of Edoxaban and Other DOACs in Animal Models

[1]

Executive Summary

This guide provides a technical comparison of Edoxaban against Rivaroxaban and Apixaban within preclinical animal models, specifically focusing on the rat—the gold standard for antithrombotic pharmacodynamics.

Key Finding: While all three DOACs (Direct Oral Anticoagulants) demonstrate potent antithrombotic efficacy in venous thrombosis models, This compound exhibits a significantly wider safety margin in rat models.[1] Experimental data indicates that this compound requires a supratherapeutic dose (>10x the effective antithrombotic dose) to double bleeding time, whereas comparators like Rivaroxaban and Apixaban show bleeding time prolongation at doses much closer to their therapeutic efficacy.

Mechanistic Foundation: Factor Xa Inhibition

This compound, Rivaroxaban, and Apixaban share a common mechanism: the direct, reversible inhibition of free and clot-bound Factor Xa (FXa). By inhibiting FXa, they prevent the conversion of Prothrombin (Factor II) to Thrombin (Factor IIa), thereby halting the amplification of the coagulation cascade.

Mechanism of Action Diagram

The following diagram illustrates the precise intervention point of this compound within the coagulation cascade, highlighting its upstream effect relative to direct thrombin inhibitors.

CoagulationCascadeTFTissue Factor(Extrinsic Pathway)FXFactor XTF->FXActivatesFXaFactor Xa(Active Enzyme)FX->FXaActivated byTenase ComplexProthrombinProthrombin(Factor II)FXa->ProthrombinConvertsThrombinThrombin(Factor IIa)Prothrombin->ThrombinGeneratesFibrinogenFibrinogenThrombin->FibrinogenCleavesFibrinFibrin ClotFibrinogen->FibrinFormsThis compoundThis compound(Direct Inhibitor)This compound->FXaInhibits

Caption: this compound interrupts the coagulation cascade by directly inhibiting Factor Xa, preventing thrombin generation and subsequent fibrin clot formation.

Comparative Performance Data

The following data synthesizes head-to-head and bridging studies in Rat Venous Thrombosis (efficacy) and Tail Transection (safety) models.

Table 1: Pharmacodynamic Profile in Rats
ParameterThis compoundRivaroxabanApixabanSignificance
Target Factor XaFactor XaFactor XaSame Mechanism
Efficacy (ED₅₀) (Venous Thrombosis)1.9 mg/kg ~0.1–0.3 mg/kg~2.4 mg/kgRivaroxaban is most potent by weight; this compound and Apixaban are comparable.
Bleeding Risk (Bleeding Time Doubling Dose)> 20 mg/kg ~0.3–1.0 mg/kg~3.0 mg/kgCritical Differentiator
Safety Margin (BT₂ / ED₅₀)> 10.5 ~1.0–3.0~1.0–1.2This compound allows high antithrombotic efficacy with minimal bleeding risk in rats.
Renal Clearance (Rat/Human)~50%~35%~27%This compound levels are more sensitive to renal function changes.

Data Interpretation:

  • Efficacy: All three agents effectively inhibit thrombus formation. Rivaroxaban shows higher potency per mg, but potency alone does not equate to clinical superiority.

  • Safety Margin: This is the most distinct difference. In rat models, this compound requires a dose >10 times its effective antithrombotic dose to significantly prolong bleeding time. In contrast, Apixaban and Rivaroxaban prolong bleeding times at doses very close to their effective antithrombotic doses (Safety Margin ~1). This suggests a wider therapeutic window for this compound in this specific animal model context.[1]

Experimental Protocols

To replicate these findings or conduct new comparisons, use the following standardized protocols. These methodologies are self-validating systems designed to minimize variability.

Protocol A: Rat Venous Thrombosis (Platinum Wire Model)

This model mimics venous stasis and hypercoagulability, the hallmarks of Deep Vein Thrombosis (DVT).

Workflow Diagram:

ThrombosisProtocolStep11. Anesthesia(Ketamine/Xylazine)Step22. Drug Admin(Oral/IV Dosing)Step1->Step2Step33. LaparotomyExpose IVCStep2->Step3Step44. InductionInsert Platinum Wire+ Partial LigationStep3->Step4Step55. Stasis60 MinutesStep4->Step5Step66. EndpointWeigh ThrombusStep5->Step6

Caption: Step-by-step workflow for the Rat Platinum Wire Venous Thrombosis model.

Detailed Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (250–300 g).

  • Anesthesia: Intraperitoneal injection of Ketamine (100 mg/kg) and Xylazine (10 mg/kg).

  • Dosing: Administer this compound or comparator orally (via gavage) 1 hour prior to induction or IV immediately prior.

  • Surgical Induction:

    • Perform a midline laparotomy to expose the Inferior Vena Cava (IVC).

    • Isolate the IVC carefully to avoid bleeding.

    • Insert a platinum wire (size 0.025 mm diameter) into the lumen of the IVC.

    • Apply a partial ligation (using 4-0 silk suture) around the IVC and wire to create turbulent flow/stasis without complete occlusion.

  • Thrombus Formation: Allow 60 minutes for thrombus maturation.

  • Quantification:

    • Remove the wire and ligate the vessel segments.

    • Extract the thrombus carefully.

    • Blot dry and measure Wet Thrombus Weight (mg).

    • Validation: Control animals (vehicle only) should consistently produce thrombi >15 mg.

Protocol B: Rat Tail Transection Bleeding Model

This assay quantifies the hemostatic risk associated with the anticoagulant.[1]

  • Preparation: Anesthetize rats as above. Place in a prone position on a heating pad (37°C) to maintain body temperature (hypothermia artificially prolongs bleeding).

  • Transection: Surgically transect the tail 2–5 mm from the tip using a sharp scalpel.

  • Measurement:

    • Immerse the tail tip immediately into a beaker of saline at 37°C.

    • Measure the time until bleeding ceases for >30 seconds (Primary Bleeding Time).[2]

    • Note: If bleeding continues >20 minutes, terminate and record as 1200s.

  • Data Analysis: Compare the dose required to double the baseline bleeding time (BT2) against the antithrombotic ED50.

Pharmacokinetic Considerations for Researchers

When designing animal studies comparing this compound to other DOACs, two critical PK factors must be controlled:

  • Renal Clearance:

    • This compound (~50% Renal): In rat models of renal impairment (e.g., 5/6 nephrectomy), this compound plasma levels will rise more sharply than Apixaban (~27% renal).

    • Implication: Ensure all animals have normalized renal function (Creatinine Clearance) unless testing a renal impairment hypothesis.

  • Circadian Sensitivity:

    • Studies in rats have shown that this compound's efficacy varies with dosing time (Morning vs. Evening) due to circadian rhythms in coagulation factors.

    • Recommendation: Standardize dosing time (e.g., ZT2 - 2 hours after lights on) for all head-to-head comparisons to reduce data noise.

References

  • Morishima Y, et al. (2012). Comparison of antithrombotic and haemorrhagic effects of this compound, an oral direct factor Xa inhibitor, with warfarin and enoxaparin in rats. Thrombosis Research.

  • Fukasawa T, et al. (2022).[3] Comparative effectiveness and safety of this compound, rivaroxaban, and apixaban in patients with venous thromboembolism: A cohort study. Journal of Thrombosis and Haemostasis.

  • Wong PC, et al. (2011). Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies.[4][5] Journal of Thrombosis and Haemostasis.

  • Perzborn E, et al. (2011). Rivaroxaban: a new oral factor Xa inhibitor.[6] Arteriosclerosis, Thrombosis, and Vascular Biology.

  • FDA Center for Drug Evaluation and Research. (2015). This compound Pharmacology Review (NDA 206316).

Validating the Anti-Inflammatory Effects of Edoxaban In Vitro: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thrombo-Inflammatory Axis

In modern cardiovascular research, the distinction between coagulation and inflammation has blurred, giving rise to the concept of thrombo-inflammation . While Edoxaban is clinically established as a direct Factor Xa (FXa) inhibitor for stroke prevention and VTE treatment, its utility extends beyond simple anticoagulation.[1]

This guide provides a technical framework for validating the pleiotropic anti-inflammatory effects of this compound in vitro. Unlike Vitamin K antagonists (Warfarin), which passively deplete clotting factors, this compound actively blocks FXa-mediated signaling. This blockade prevents the activation of Protease-Activated Receptors (PARs) on the endothelium, thereby severing the link between coagulation cascades and inflammatory cytokine release.

Mechanistic Architecture: The FXa-PAR Signaling Pathway

To validate this compound’s anti-inflammatory efficacy, one must first understand the target mechanism. FXa does not merely convert prothrombin to thrombin; it acts as a potent signaling molecule by cleaving PAR-1 and PAR-2 on endothelial cells, macrophages, and vascular smooth muscle cells.

The Mechanism of Action[1][2][3][4][5][6]
  • Ligand Binding: Free FXa binds to PAR-1/PAR-2 on the cell surface.

  • Receptor Activation: Proteolytic cleavage exposes a tethered ligand, activating G-protein coupled pathways.

  • Signal Transduction: Activation of ERK1/2 (MAPK pathway) and PI3K/Akt/NF-κB axes.

  • Transcriptional Response: Upregulation of pro-inflammatory cytokines (IL-6, TNF-α) and adhesion molecules (ICAM-1, VCAM-1).

This compound’s Role: By occupying the catalytic site of FXa with high selectivity (Ki ~0.561 nM), this compound prevents PAR cleavage, effectively silencing this pro-inflammatory signaling loop.

Visualization: The Anti-Inflammatory Signaling Pathway

Edoxaban_Mechanism FXa Factor Xa (FXa) PARs PAR-1 / PAR-2 (Endothelial Receptors) FXa->PARs Proteolytic Cleavage This compound This compound (Direct Inhibitor) This compound->FXa Inhibits (Ki ~0.6 nM) Signaling Intracellular Signaling (ERK1/2, NF-κB, PI3K) PARs->Signaling Activates Transcription Gene Transcription Signaling->Transcription Translocates to Nucleus Outcome Inflammation (IL-6, TNF-α, ICAM-1) Transcription->Outcome Upregulation Block X

Caption: Figure 1. This compound inhibits FXa-mediated activation of PAR-1/2, preventing downstream NF-κB/ERK signaling and cytokine release.

Comparative Analysis: this compound vs. Alternatives

When designing validation assays, it is critical to benchmark this compound against other anticoagulants.[2] The following table synthesizes data regarding anti-inflammatory potential.

Table 1: Comparative Anti-Inflammatory Profiles[9]
CompoundClassPrimary TargetAnti-Inflammatory MechanismExperimental Efficacy (In Vitro)
This compound Direct FXa InhibitorFXa (Free & Clot-bound)High. Directly blocks FXa-PAR1/2 activation. Downregulates ERK1/2 & NF-κB.Superior. Significant reduction in IL-6, TNF-α, and ICAM-1 at 10–500 nM [1, 2].
Rivaroxaban Direct FXa InhibitorFXaHigh. Similar PAR blockade.Comparable. Effective, though some AF models suggest this compound may yield lower cytokine expression [3].[3][4]
Dabigatran Direct Thrombin InhibitorThrombin (FIIa)Moderate. Blocks Thrombin-PAR1 signaling but leaves FXa-PAR2 axis active.Specific. Effective against thrombin-induced inflammation, but ineffective against FXa-specific pathways.
Warfarin Vit K AntagonistFactors II, VII, IX, XLow/Indirect. Reduces factor synthesis but does not inhibit pre-existing proteases directly.Poor. Often used as a negative control in pleiotropic assays. Can induce vascular calcification.

Key Insight: this compound's advantage lies in its potent inhibition of FXa, which is an upstream activator of both thrombin generation and PAR-2 signaling, offering a dual "brake" on inflammation that thrombin inhibitors (Dabigatran) may miss.

Experimental Validation Framework

To scientifically validate these effects, we utilize a Human Umbilical Vein Endothelial Cell (HUVEC) model challenged with FXa.[5] This system isolates the endothelial response, removing confounding variables found in whole blood.

Experimental Workflow Diagram

Workflow HUVEC HUVEC Culture (Passage 2-5) Starvation Serum Starvation (0.5% FBS, 6-12h) HUVEC->Starvation Pretreat Pre-treatment This compound (10-500 nM) 30-60 min Starvation->Pretreat Induction Induction FXa (10-50 nM) or LPS (100 ng/mL) Pretreat->Induction Assay1 qRT-PCR (mRNA: IL-6, ICAM-1) Induction->Assay1 Assay2 Adhesion Assay (PBMC/THP-1 Binding) Induction->Assay2 Assay3 Western Blot (p-ERK, p-NF-κB) Induction->Assay3

Caption: Figure 2.[6] Step-by-step in vitro workflow for validating this compound's anti-inflammatory effects in endothelial cells.

Detailed Protocol: Inhibition of FXa-Induced Inflammation

Objective: Quantify this compound-mediated downregulation of adhesion molecules and cytokines in endothelial cells.

Materials:

  • Cells: HUVECs (Lonza or ATCC), Passages 2–5.

  • Reagents: this compound tosylate (dissolved in DMSO), Human Factor Xa (Enzyme Research Labs), Calcein-AM (for adhesion).

  • Controls: Vehicle (DMSO <0.1%), Rivaroxaban (positive control), Warfarin (negative control).

Step-by-Step Methodology:

  • Cell Preparation & Starvation:

    • Seed HUVECs in 6-well plates (for PCR/Western) or 96-well plates (for adhesion).

    • Grow to 80-90% confluence in EGM-2 medium.

    • Crucial Step: Switch to basal medium with low serum (0.5% FBS) for 6–12 hours prior to treatment. This synchronizes the cells and minimizes background signaling from growth factors.

  • Drug Pre-treatment:

    • Treat cells with this compound at graded concentrations: 10 nM, 50 nM, 100 nM, 500 nM .

    • Incubate for 30–60 minutes at 37°C.

    • Note: The IC50 for FXa inhibition is ~2-3 nM, but cellular assays often require higher concentrations (100 nM range) to effectively outcompete high concentrations of exogenous FXa [4].

  • Pro-Inflammatory Induction:

    • Add Human FXa (final concentration 10–50 nM ) directly to the medium containing this compound.

    • Alternative: Use LPS (100 ng/mL) to test if this compound has effects independent of direct FXa inhibition (though FXa induction is more mechanistically relevant).

    • Incubate for:

      • 4–6 hours for mRNA analysis (qRT-PCR).

      • 12–24 hours for protein analysis (ELISA/Adhesion).

  • Readout 1: Monocyte Adhesion Assay (Functional Endpoint):

    • Label THP-1 monocytes with Calcein-AM (fluorescent dye).

    • Add labeled monocytes to the HUVEC monolayer. Incubate for 30 mins.

    • Wash 3x with PBS to remove non-adherent cells.

    • Measure fluorescence (Ex/Em 485/535 nm).

    • Expected Result: FXa increases adhesion by ~2-3 fold; this compound should dose-dependently reverse this to near-baseline levels.

  • Readout 2: Molecular Analysis (Mechanistic Endpoint):

    • qRT-PCR: Extract RNA and probe for ICAM1, VCAM1, IL6, and TNF.

    • Western Blot: Lyse cells and blot for phospho-ERK1/2 and phospho-NF-κB (p65) .

    • Validation: this compound treatment must reduce phosphorylation levels compared to the FXa-only group.

Data Interpretation & Troubleshooting

Expected Results
  • Cytokine Suppression: this compound (100 nM) typically reduces FXa-induced IL-6 and ICAM-1 mRNA expression by >50% [1, 5].

  • Pathway Specificity: If this compound fails to inhibit LPS-induced inflammation but inhibits FXa-induced inflammation, this confirms the mechanism is strictly via FXa-PAR blockade, validating the specificity of your assay.

Common Pitfalls
  • Serum Interference: High FBS concentrations contain antithrombin and other protease inhibitors that can neutralize the exogenous FXa before it activates PARs. Always use low-serum (0.5%) media during the induction phase.

  • DMSO Toxicity: Ensure final DMSO concentration is <0.1% to avoid cell stress, which mimics inflammation.

  • FXa Quality: Use active-site titrated FXa. Degraded FXa will not activate PARs, leading to false negatives.

References

  • Almengló, C., et al. (2020).[6] "this compound's contribution to key endothelial cell functions."[5][7][8] ResearchGate.[9][10] Available at: [Link]

  • Goette, A., et al. (2023). "Pleiotropic effects of NOACs with focus on this compound: scientific findings and potential clinical implications." Herzschrittmachertherapie & Elektrophysiologie. Available at: [Link]

  • Deng, Y., et al. (2022). "Beneficial Effect of this compound on Preventing Atrial Fibrillation and Coagulation by Reducing Inflammation via HBG1/HBD Biomarkers." Frontiers in Pharmacology. Available at: [Link]

  • Morishima, Y., et al. (2016).[11] "this compound, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro."[11] Thrombosis Research. Available at: [Link]

  • Okuno, Y., et al. (2024). "Xa inhibitor this compound ameliorates hepatic ischemia-reperfusion injury via PAR-2–ERK 1/2 pathway."[12] PLOS ONE. Available at: [Link]

Sources

Cross-Reactivity and Quantification of Edoxaban in Factor Xa Inhibitor Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of Edoxaban in assays for other factor Xa inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Clinical Scientists, and Drug Development Professionals

Executive Summary

The widespread adoption of Direct Oral Anticoagulants (DOACs) has created a diagnostic challenge: clinical laboratories often lack specific calibrators for every agent.[1] While this compound (Savaysa/Lixiana) is a potent direct Factor Xa (FXa) inhibitor, it is frequently measured using assays calibrated for Rivaroxaban, Apixaban, or Low-Molecular-Weight Heparin (LMWH).

This guide analyzes the cross-reactivity —more accurately described as cross-functionality —of this compound in these surrogate systems. It provides the mechanistic basis, quantitative performance data, and a self-validating protocol for establishing surrogate quantification models.

Mechanistic Basis of Cross-Reactivity

This compound, like Rivaroxaban and Apixaban, binds reversibly to the active site of Factor Xa. Chromogenic anti-Xa assays rely on a competitive inhibition principle where the residual FXa cleaves a chromogenic substrate (e.g., paranitroaniline), producing a color change inversely proportional to the drug concentration.

Because the inhibition mechanism is identical across the class, this compound will modulate the optical density (OD) in any functional anti-Xa assay. The "cross-reactivity" is therefore 100% functional; the variable is the potency-to-signal ratio (calibration slope).

Visualization: Competitive Inhibition Pathway

The following diagram illustrates the shared mechanism that permits surrogate calibration.

G FXa Factor Xa (Reagent) Complex Inhibited FXa-Drug Complex FXa->Complex Inhibition pNA Free pNA (Color @ 405nm) FXa->pNA Cleavage Substrate Chromogenic Substrate Substrate->pNA This compound This compound (Analyte) This compound->Complex RivApi Riv/Api/LMWH (Calibrator) RivApi->Complex Surrogate Binding

Figure 1: Shared mechanistic pathway. Both this compound and surrogate calibrators (Riv/Api) compete for the same FXa active site, allowing optical density changes to be mathematically transformed between drugs.

Comparative Performance Analysis

Experimental data confirms that this compound exhibits linear dose-response relationships in assays calibrated for other FXa inhibitors.[2] However, direct substitution without mathematical correction yields bias due to molecular weight and affinity differences.

Table 1: Performance of this compound in Surrogate Assays

Data synthesized from multi-center validation studies (e.g., Simple-Xa study, Douxfils et al.).

Surrogate CalibratorLinearity (

)
Range of LinearityBias (Uncorrected)Clinical Utility
LMWH (Universal) > 0.980 – 483 ng/mLVariable*High: Excellent for ruling out presence (>30 ng/mL).[3]
Rivaroxaban > 0.9720 – 500 ng/mLModerate OverestimationHigh: Similar inhibition profile allows robust conversion.
Apixaban > 0.9620 – 500 ng/mLSignificant DeviationModerate: Requires strict regression correction.

*Note: LMWH assays report in IU/mL. A conversion factor (approx. 1 IU/mL ≈ 145 ng/mL this compound, varying by kit) is required for mass concentration.

The Metabolite Factor (M4)

Unlike Rivaroxaban, this compound has a pharmacologically active metabolite (M4).[4]

  • Impact: Most chromogenic assays detect Total Anti-Xa Activity (this compound + M4).

  • Discrepancy: In patients with renal impairment, M4 accumulation may alter the ratio of this compound:M4.[4] While LC-MS/MS separates these, chromogenic assays provide a composite measure of anticoagulation, which is often more clinically relevant for bleeding risk assessment.

Experimental Protocol: Establishing a Surrogate Calibration

Objective: Validate a conversion model to quantify this compound using a Rivaroxaban-calibrated anti-Xa assay. Prerequisite: A chromogenic anti-Xa kit (e.g., Siemens INNOVANCE, Stago STA-Liquid Anti-Xa).[5]

Workflow Visualization

Protocol Start Start: Select Surrogate Assay (e.g., Rivaroxaban Calibrated) Spike Step 1: Preparation Spike this compound (0-500 ng/mL) into Normal Pooled Plasma Start->Spike Measure Step 2: Measurement Run samples on Analyzer Record 'Rivaroxaban Equivalent' (ng/mL) Spike->Measure Regress Step 3: Regression Analysis Plot: True this compound (X) vs. Measured Riv (Y) Derive Slope (m) and Intercept (b) Measure->Regress Validate Step 4: Validation Test Patient Samples (n=20) Compare Calculated vs. LC-MS/MS Regress->Validate Decision Is $R^2$ > 0.95 and Bias < 15%? Validate->Decision Pass Valid Surrogate Model Decision->Pass Yes Fail Recalibrate / Check Reagents Decision->Fail No

Figure 2: Step-by-step validation workflow for establishing a surrogate quantification model.

Detailed Methodology
  • Preparation (Spiking):

    • Prepare a stock solution of this compound (1000 ng/mL) in buffer.

    • Create 5 calibrators in Normal Pooled Plasma (NPP): 0, 50, 100, 250, 500 ng/mL.

  • Measurement:

    • Run the spiked samples on the automated coagulation analyzer using the Rivaroxaban application.

    • Record the result. Example: A 250 ng/mL this compound spike might read as "210 ng/mL Rivaroxaban."

  • Derivation of Conversion Factor:

    • Perform linear regression:

      
      
      
      • 
         = Observed Rivaroxaban concentration.[6]
        
      • 
         = True this compound concentration.
        
    • Calculation:

      
      .
      
  • Verification:

    • Run 3 levels of Quality Control (QC) prepared independently.

    • Acceptance criteria: Recovery within ±15% of target.

Clinical Interpretation & Cut-offs

When specific quantification is impossible, LMWH-calibrated assays provide qualitative "Traffic Light" guidance.

LMWH Anti-Xa Activity (IU/mL)Estimated this compound StatusClinical Action
< 0.10 IU/mL Absent / Trough Safe for surgery/procedure.
0.10 – 0.50 IU/mL Residual Effect Standard risk; proceed with caution.
> 0.50 IU/mL Therapeutic / Peak High bleeding risk; delay elective procedure.

Source: Studt et al. (2021) "A universal anti-Xa assay..."[1][6]

References
  • Studt, J. D., et al. (2021).[1] A universal anti-Xa assay for rivaroxaban, apixaban, and this compound measurements: method validation, diagnostic accuracy and external validation.[1][6] British Journal of Haematology.

  • Douxfils, J., et al. (2022). The this compound-M4 metabolite and measurement of this compound by chromogenic assays in human plasma.[4] Research and Practice in Thrombosis and Haemostasis.

  • Nagler, M., et al. (2020). Accuracy of a Single, Heparin-Calibrated Anti-Xa Assay for the Measurement of Rivaroxaban, Apixaban, and this compound Drug Concentrations. Frontiers in Medicine.

  • Becker, R. C., et al. (2023). Determination of Anti-Xa Inhibitor Plasma Concentrations Using a Universal this compound Calibrator. Journal of Clinical Medicine.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). H48-A2: Determination of Coagulation Factor Activities Using Chromogenic Substrates.

Sources

Validating Edoxaban's Mechanism of Action Using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Basis of Selectivity

Edoxaban (DU-176b) represents a class of Direct Oral Anticoagulants (DOACs) that function by selectively inhibiting Factor Xa (FXa), a serine protease pivotal to the coagulation cascade. Unlike Vitamin K antagonists, which act indirectly, this compound binds directly to the active site of FXa.

For drug development professionals, validating this mechanism goes beyond simple


 measurements. It requires mapping the specific atomic interactions that confer potency and selectivity. This guide details a rigorous Site-Directed Mutagenesis (SDM)  workflow to validate this compound’s binding mode, distinguishing its interaction profile from competitors like Rivaroxaban and Apixaban.

Strategic Framework: Why Site-Directed Mutagenesis?

While X-ray crystallography (e.g., PDB 2W26 for Rivaroxaban, 2P16 for Apixaban) provides a static snapshot of binding, it does not quantify the thermodynamic contribution of individual residues. SDM allows researchers to "surgically" remove specific interactions (e.g., hydrogen bonds,


-stacking) and measure the resulting energetic penalty (

).
The "L-Shape" Binding Configuration

All major direct FXa inhibitors adopt an "L-shaped" conformation within the active site, occupying two key pockets:

  • S1 Pocket: Deep, narrow, and lined with Asp189. It accommodates the "P1" moiety of the inhibitor (e.g., the chloropyridine of this compound).

  • S4 Pocket: A hydrophobic "aromatic box" formed by Tyr99, Phe174, and Trp215. It accommodates the "P4" moiety (e.g., the tetrahydropyridine of this compound).

Comparative Interaction Profile

The following table summarizes the structural differentiation required for the validation strategy.

FeatureThis compound (DU-176b) Rivaroxaban Apixaban
P1 Moiety ChloropyridineChlorothiopheneMethoxyphenyl
P4 Moiety TetrahydropyridineMorpholinonePhenyl-lactam
Key S1 Interaction Asp189 (Electrostatic/H-bond)Tyr228 (Hydrophobic/Stacking)Asp189 (H-bond via water)
Key S4 Interaction Tyr99, Phe174 (Aromatic box)Trp215 (Indole stacking)Phe174, Trp215 (Aromatic box)
Selectivity Driver H-bonds in Oxyanion Hole (Gly216/218 )Rigid S4 fitRigid S1/S4 fit

Experimental Protocol: The Validation Workflow

This protocol is designed to be a self-validating system. If the mechanism is correct, specific mutations must yield predicted shifts in inhibition constants (


).
Phase 1: In Silico Design of Mutants

To validate this compound's binding, we generate single-point mutations in the FXa catalytic domain that disrupt predicted contact points.

  • Mutant A (S1 Probe): Asp189Asn (D189N)

    • Rationale: Neutralizes the negative charge at the bottom of the S1 pocket.

    • Hypothesis: Drastic loss of potency for this compound due to disruption of the chloropyridine interaction.

  • Mutant B (S4 Probe): Tyr99Ala (Y99A)

    • Rationale: Removes the phenolic ring forming the "lid" of the S4 aromatic box.

    • Hypothesis: Significant

      
       increase (loss of potency) for this compound's P4 tetrahydropyridine group.
      
  • Mutant C (Oxyanion Probe): Gly216Ala (G216A)

    • Rationale: Introduces steric bulk in the oxyanion hole/linker region.

    • Hypothesis: Disruption of the diamide linker hydrogen bonds unique to the this compound scaffold.

Phase 2: Mutagenesis & Expression

Methodology: QuikChange II Site-Directed Mutagenesis or equivalent high-fidelity PCR method.

  • Template: Human Factor X cDNA in a mammalian expression vector (e.g., pCMV or pSecTag).

  • Primer Design: Overlapping primers (25–45 bp) containing the mutation in the center.

    
    .[1]
    
  • PCR Amplification:

    • 95°C for 1 min (Initial denaturation)

    • 18 cycles: 95°C (50s) -> 60°C (50s) -> 68°C (1 min/kb plasmid length).

  • Digestion: Add DpnI (10 U) to digest methylated parental DNA (1 hr at 37°C).

  • Transformation: Transform into XL1-Blue supercompetent cells. Verify via sequencing.

  • Expression: Transfect HEK293T cells using Polyethylenimine (PEI). Harvest supernatant after 48–72 hours.

Phase 3: Purification & Activation

Since FX is secreted as a zymogen, it must be activated to FXa.

  • Purification: Anti-FX affinity chromatography or Ni-NTA (if His-tagged).

  • Activation: Incubate purified FX with Russell's Viper Venom (RVV-X) at a 1:100 enzyme-to-substrate molar ratio in presence of

    
     for 30 min at 37°C.
    
  • Quantification: Active site titration using a high-affinity irreversible inhibitor (e.g., p-nitrophenyl guanidinobenzoate).

Phase 4: Kinetic Characterization (Chromogenic Assay)

Objective: Determine


 for Wild Type (WT) vs. Mutant FXa.
  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Substrate: S-2765 (Chromogenic FXa substrate).

  • Reaction:

    • Incubate FXa (0.5 nM) with varying concentrations of this compound (0.01 nM – 1000 nM) for 30 min.

    • Add S-2765 (

      
      ).
      
    • Monitor Absorbance at 405 nm for 10 min (initial velocity,

      
      ).
      
  • Analysis: Fit data to the Morrison equation for tight-binding inhibitors (since this compound

    
    ).
    

Data Visualization & Interpretation

Mechanism of Action Diagram

The following diagram illustrates the structural logic of the inhibition and the impact of the proposed mutations.

FXa_Inhibition cluster_S1 S1 Pocket (P1 Binding) cluster_S4 S4 Pocket (P4 Binding) This compound This compound (Inhibitor) Asp189 Asp189 (Electrostatic) This compound->Asp189 Chloropyridine Interaction Tyr99 Tyr99 (Aromatic Box) This compound->Tyr99 Tetrahydropyridine Interaction FXa_WT Factor Xa (Wild Type) FXa_WT->Asp189 FXa_WT->Tyr99 Tyr228 Tyr228 (Hydrophobic) Phe174 Phe174 (Stacking) Mut_D189N Mutant D189N (S1 Disruption) Mut_D189N->Asp189 Abolishes Charge Result Ki Shift > 100-fold (Validation Confirmed) Mut_D189N->Result Mut_Y99A Mutant Y99A (S4 Disruption) Mut_Y99A->Tyr99 Removes Ring Mut_Y99A->Result

Caption: Structural logic of this compound inhibition. Dashed red lines indicate critical binding interactions targeted by mutagenesis (D189N and Y99A) to validate the mechanism.

Validation Workflow

The step-by-step experimental process to generate the data.

Workflow Step1 1. In Silico Design (Select Mutants) Step2 2. Mutagenesis (QuikChange PCR) Step1->Step2 Step3 3. Expression (HEK293 Transfection) Step2->Step3 Step4 4. Purification (Affinity Chrom.) Step3->Step4 Step5 5. Kinetic Assay (Chromogenic S-2765) Step4->Step5 Step6 6. Data Analysis (Ki Calculation) Step5->Step6

Caption: Experimental workflow for validating FXa inhibitor mechanism via site-directed mutagenesis.

Quantitative Analysis: Interpreting the Shift

To validate the mechanism, compare the Fold Change in


:


MutationPredicted this compound ShiftPredicted Rivaroxaban ShiftInterpretation
D189N (S1) High (>100x) High (>100x)Validates P1-S1 electrostatic dependency common to both.
Y99A (S4) Moderate (10-50x) High (>100x) Rivaroxaban is often more sensitive to S4 perturbations due to rigid morpholinone fit; this compound may show slightly more plasticity.
G216A (Linker) High (>50x) Low (<10x)Critical Differentiator: Validates this compound's specific diamide linker H-bonds in the oxyanion hole.

Conclusion: A successful validation will show a significant loss of potency (


 increase) in mutants targeting the S1 and S4 pockets, confirming that this compound binds directly to these sites. The differential sensitivity of the G216A  mutant can serve as a "fingerprint" to distinguish this compound's binding mode from other DOACs.

References

  • This compound (DU-176b) Pharmacological Profile

    • Source: National Institutes of Health (NIH) / PubMed[2]

    • Title: DU-176b, a potent and orally active factor Xa inhibitor: in vitro and in vivo pharmacological profiles[3]

    • URL:[Link]

  • Structural Basis of FXa Inhibition

    • Source: RCSB Protein Data Bank[4][5]

    • Title: Factor Xa in complex with BAY 59-7939 (Rivaroxaban) - PDB 2W26
    • URL:[Link][4]

  • Site-Directed Mutagenesis Protocols

    • Source: Thermo Fisher Scientific
    • Title: Fast and efficient site-directed mutagenesis with Platinum SuperFi II DNA Polymerase[6]

  • Compar

    • Source: PubMed Central
    • Title: Factor Xa Inhibitory Profile of Apixaban, Betrixaban, this compound, and Rivaroxaban
    • URL:[Link]

  • This compound Chemical Biology

    • Source: PubChem
    • Title: this compound (CID 10280735) - Mechanism of Action and Targets
    • URL:[Link]

Sources

Validating the Specificity of Edoxaban for Factor Xa: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticoagulant drug development, the specificity of a molecule for its target is a critical determinant of its efficacy and safety profile. Edoxaban, a direct oral anticoagulant (DOAC), has emerged as a potent inhibitor of Factor Xa (FXa), a key serine protease in the coagulation cascade. This guide provides an in-depth, technical comparison of this compound's specificity for FXa over other serine proteases, supported by experimental data and detailed protocols for validation.

The Critical Role of Specificity in Anticoagulation

The coagulation cascade is a complex series of enzymatic reactions involving numerous serine proteases, including thrombin (Factor IIa), Factor IXa, Factor XIa, and plasmin. While inhibition of coagulation is the therapeutic goal, off-target inhibition of other essential proteases can lead to undesirable side effects, such as bleeding complications or interference with fibrinolysis. Therefore, a highly specific inhibitor that selectively targets FXa is paramount for a favorable risk-benefit profile. This compound was designed to meet this need, offering a targeted approach to anticoagulation.[1]

This compound's Mechanism of Action: A Direct and Competitive Inhibition

This compound exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting human Factor Xa.[2] Its inhibitory constant (Ki) for free human FXa is a remarkably low 0.561 nM, indicating a very high binding affinity.[2][3] By binding to the active site of FXa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of blood coagulation and subsequent fibrin clot formation.

Visualizing the Coagulation Cascade and this compound's Target

To understand the significance of this compound's specificity, it is essential to visualize the coagulation cascade and the central role of Factor Xa.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa XIIa->XI XIa->IX X FX IXa->X TF Tissue Factor TF_VIIa TF-FVIIa Complex VII FVII VIIa FVIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->Xa Inhibition

Figure 1: The Coagulation Cascade and the Site of this compound Inhibition.

Quantifying Specificity: A Comparative Analysis

The hallmark of this compound's design is its exceptional selectivity for Factor Xa. This is quantified by comparing its inhibition constant (Ki) for FXa against a panel of other physiologically relevant serine proteases.

Serine ProteaseThis compound Ki (µM)Fold-Selectivity vs. Factor Xa
Factor Xa 0.000561 1
Thrombin (Factor IIa)6>10,000
Trypsin>100>178,000
Chymotrypsin>100>178,000
Plasmin>100>178,000
Recombinant human activated Protein C (aPC)>100>178,000
Factor IXa41.7~74,000
Factor XIa>100>178,000
Recombinant human tissue Plasminogen Activator (rt-PA)>100>178,000
Recombinant human Factor VIIa/soluble Tissue Factor (rhFVIIa/sTF)>100>178,000

Data sourced from regulatory filings and publications.[4][5]

The data unequivocally demonstrates that this compound is over 10,000-fold more selective for Factor Xa than for thrombin and shows negligible inhibitory activity against other tested serine proteases.[3][4][6] This high degree of specificity is a key contributor to its predictable anticoagulant effect and favorable safety profile.

Experimental Validation of this compound's Specificity

The specificity of this compound is validated through a series of in vitro enzymatic assays. A cornerstone of this evaluation is the chromogenic substrate assay, which allows for the precise measurement of enzyme activity and its inhibition.

Experimental Workflow for Determining Inhibitor Specificity

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Protease Stock Solutions - Inhibitor (this compound) Dilutions - Chromogenic Substrate - Assay Buffer Incubation Pre-incubate Protease with varying concentrations of this compound Reagents->Incubation Substrate_add Initiate reaction by adding chromogenic substrate (e.g., S-2222 for FXa) Incubation->Substrate_add Measurement Measure absorbance change over time at 405 nm Substrate_add->Measurement Rate_calc Calculate initial reaction velocities (V₀) Measurement->Rate_calc IC50_calc Determine IC₅₀ value from dose-response curve Rate_calc->IC50_calc Ki_calc Calculate Ki value using the Cheng-Prusoff equation or Michaelis-Menten kinetics IC50_calc->Ki_calc

Figure 2: General workflow for determining the inhibitory specificity of a compound.

Detailed Protocol: Chromogenic Assay for Factor Xa Inhibition

This protocol outlines the determination of this compound's inhibitory activity against Factor Xa using the chromogenic substrate S-2222.

Materials:

  • Human Factor Xa (purified)

  • This compound (analytical grade)

  • Chromogenic Substrate S-2222 (N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline hydrochloride)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human Factor Xa in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer to cover a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Prepare a stock solution of the chromogenic substrate S-2222 in sterile water.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the Factor Xa solution to each well.

    • Add an equal volume of the corresponding this compound dilution or vehicle control (assay buffer) to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed S-2222 substrate solution to each well.

    • Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (kinetic mode) at 37°C. The p-nitroaniline (pNA) released by the enzymatic cleavage of the substrate results in a color change.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Determining the Inhibition Constant (Ki)

The Ki value, a true measure of the inhibitor's binding affinity, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors:

Ki = IC₅₀ / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate (S-2222) used in the assay.

  • Km is the Michaelis-Menten constant for the substrate with the enzyme.

To determine Km, a separate experiment is conducted by measuring the initial reaction velocity at varying substrate concentrations in the absence of the inhibitor.

Conclusion

The extensive experimental data robustly validates the high specificity of this compound for Factor Xa. Its multi-log fold selectivity over other serine proteases, including the closely related thrombin, underscores its targeted mechanism of action. This high degree of specificity is fundamental to its clinical utility, minimizing off-target effects and contributing to a predictable and effective anticoagulant profile. The methodologies outlined in this guide provide a framework for researchers to independently verify the specificity of protease inhibitors, a critical step in the development of novel therapeutics.

References

  • Camm, A. J., & Bounameaux, H. (2011). This compound: a new oral direct factor Xa inhibitor. Drugs of the future, 36(8), 589.
  • Chemsrc. (2019, June 28). Factor Xa. Retrieved from [Link]

  • Cornish-Bowden, A. (1975). The use of the direct linear plot for determining initial velocities. Biochemical Journal, 149(2), 305–312.
  • National Center for Biotechnology Information. (n.d.). This compound. In StatPearls. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2007, June 22). NDA #206316 Reviewer: Shwu-Luan Lee. Retrieved from [Link]

Sources

Comparative Pharmacodynamics of Edoxaban: A Cross-Species Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Translational Validity Alert: For drug development professionals, the critical insight regarding Edoxaban (DU-176b) is a distinct species-specific variance in target affinity. While this compound exhibits sub-nanomolar affinity (


 nM) for Human, Cynomolgus monkey, and Rabbit Factor Xa (FXa), it displays an approximate 10-fold lower affinity  for Rat FXa (

nM).

This guide provides a rigorous comparative analysis of this compound’s pharmacodynamics (PD) across species, establishing the necessary scaling factors for preclinical efficacy models. It includes validated protocols for enzymatic inhibition assays and in vivo thrombosis models to support reproducible experimental design.

Molecular Mechanism & Target Homology

This compound is a direct, specific, and reversible inhibitor of Factor Xa (FXa).[1] Unlike indirect inhibitors (e.g., Fondaparinux) that require Antithrombin III, this compound binds directly to the active site of FXa, inhibiting both free FXa and clot-bound FXa within the prothrombinase complex.

Pathway Visualization

The following diagram illustrates the coagulation cascade, highlighting the precise intervention point of this compound and the upstream/downstream biomarkers used for PD monitoring.

CoagulationCascade TF Tissue Factor (Extrinsic Pathway) X Factor X TF->X Activates XII Factor XII (Intrinsic Pathway) XII->X Activates Xa Factor Xa (Active Site) X->Xa Activation Prothrombin Prothrombin (Factor II) Xa->Prothrombin Prothrombinase Complex This compound This compound (Direct Inhibitor) This compound->Xa Reversible Binding (Ki ~0.56 nM Human) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Figure 1: Mechanism of Action. This compound inhibits Factor Xa, the convergence point of the intrinsic and extrinsic pathways, preventing thrombin generation.[2]

In Vitro Pharmacodynamics: Species Sensitivity

The defining characteristic of this compound's preclinical profile is the variance in inhibitory constant (


) values. The rat is a "hypo-sensitive" species due to structural differences in the FXa S4 binding pocket, necessitating higher molar concentrations to achieve equivalent inhibition compared to primates or rabbits.
Table 1: Comparative Inhibitory Constants ( ) for Factor Xa
Species

(nM)
Selectivity vs. HumanTranslational Implication
Human 0.561 1.0xClinical baseline.
Rabbit 0.457~0.8x (More Potent)Highly predictive model for human bleeding risk.
Monkey (Cynomolgus)0.715~1.3x (Comparable)Ideal for PK/PD bridging studies.
Rat 6.98 ~12.4x (Less Potent) CRITICAL: Requires dose adjustment (approx. 10x) for efficacy models.

Data Source: FDA Pharmacology Review [1] & Furugohri et al. [2]

Ex Vivo Coagulation Profiles

While


 defines molecular affinity, the functional anticoagulant effect is measured via clotting assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).
Concentration Required to Double Clotting Time ( )

The


 value represents the plasma concentration of this compound required to prolong the clotting time by 2-fold over baseline.[3]
AssayHuman Plasma (

)
Rat Plasma (

)
Insight
PT 0.256

M
~2.5

M
PT is the most sensitive routine assay for this compound.
aPTT 0.508

M
> 5.0

M
aPTT is less sensitive and less linear at high concentrations.

Technical Note: The variability in PT reagents (thromboplastin source) significantly affects sensitivity.[4] Reagents with an International Sensitivity Index (ISI) near 1.0 (e.g., RecombiPlasTin) provide the sharpest dose-response curves [3].

In Vivo Efficacy: Validated Rat Model

Despite the lower affinity for rat FXa, the rat remains the standard species for venous thromboembolism (VTE) efficacy testing. However, the dosing regimen must account for the rapid clearance and lower potency.

Efficacy Benchmarks (Rat Venous Thrombosis)
  • ED₅₀ (Venous Stasis): 0.076 mg/kg/h (Infusion) or ~1-3 mg/kg (Oral) [2].

  • Bleeding Risk: this compound exhibits a wider therapeutic window than Warfarin in rats.[5] The dose required to double bleeding time is significantly higher than the antithrombotic dose.

Detailed Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on pivotal pharmacological assessments.

Protocol A: Chromogenic Anti-FXa Assay (In Vitro)

Objective: Determine


/

of this compound in species-specific plasma.

Workflow Diagram:

AssayWorkflow Step1 Prep: Citrated Plasma (Species Specific) Step2 Spike: this compound (0.1 - 1000 nM) Step1->Step2 Step3 Add: Factor Xa (Excess) Step2->Step3 Step4 Incubate (5 min @ 37°C) Step3->Step4 Step5 Add: Chromogenic Substrate (e.g., S-2222) Step4->Step5 Step6 Read: OD 405nm (Kinetic/Endpoint) Step5->Step6

Figure 2: Chromogenic Anti-FXa Assay Workflow. A competitive inhibition setup where residual FXa cleaves the substrate.

Step-by-Step Methodology:

  • Buffer Preparation: Use Tris-buffered saline (TBS) containing 0.1% BSA, pH 7.4.

  • Enzyme Preparation: Dilute species-specific Factor Xa (e.g., Human or Rat FXa) to a working concentration of 0.5 nM.

  • Inhibitor Incubation:

    • Mix 50

      
      L of diluted FXa with 50 
      
      
      
      L of this compound (serial dilutions in DMSO/Buffer).
    • Incubate for 15 minutes at room temperature to reach equilibrium.

  • Substrate Addition: Add 50

    
    L of chromogenic substrate (e.g., S-2222 or Spectrozyme FXa) at 
    
    
    
    concentration (approx. 200
    
    
    M).
  • Measurement: Monitor absorbance at 405 nm for 10 minutes (kinetic mode) on a microplate reader.

  • Calculation: Plot initial velocity (

    
    ) vs. log[this compound]. Fit to a 4-parameter logistic equation to determine 
    
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Rat Venous Thrombosis Model (Platinum Wire)

Objective: Assess antithrombotic efficacy in a high-shear stasis environment.

Methodology:

  • Animals: Male Wistar rats (250–300 g).

  • Anesthesia: Induce with 4% isoflurane; maintain with 2% isoflurane.

  • Drug Administration: Administer this compound orally (p.o.) via gavage suspended in 0.5% methylcellulose solution 1 hour prior to thrombus induction.

    • Dose Range: 0.3, 1.0, 3.0, 10 mg/kg.

  • Thrombus Induction:

    • Expose the Inferior Vena Cava (IVC) via a midline laparotomy.

    • Insert a platinum wire (0.6 mm diameter) into the IVC.

    • Perform partial ligation of the IVC (distal and proximal to the wire) to reduce flow but not occlude it completely (stasis model).

  • Endpoint:

    • After 60 minutes, remove the IVC segment.

    • Extract the thrombus formed on the wire.

    • Metric: Weigh the thrombus (wet weight) and compare % inhibition vs. Vehicle control.

References

  • FDA Center for Drug Evaluation and Research. (2014). Pharmacology/Toxicology Review and Evaluation: SAVAYSA (this compound). Application Number: 206316.[3]

  • Furugohri, T., Isobe, K., Honda, Y., et al. (2008). DU-176b, a potent and orally active factor Xa inhibitor: in vitro and in vivo pharmacological profiles.[1] Journal of Thrombosis and Haemostasis, 6(9), 1542-1549.[1]

  • Morishima, Y., & Kamisato, C. (2015). Laboratory measurements of the oral direct factor Xa inhibitor this compound: comparison of prothrombin time, activated partial thromboplastin time, and thrombin generation assay. American Journal of Clinical Pathology, 143(6), 783-790.

  • Honda, Y., Kamisato, C., & Morishima, Y. (2016). This compound, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux.[6] Thrombosis Research, 141, 17-21.

Sources

Safety Operating Guide

Navigating the Unseen Risks: A Guide to Personal Protective Equipment for Handling Edoxaban

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, or drug development professional, the pursuit of novel therapeutics is a journey of precision and meticulousness. This commitment to accuracy must extend beyond the experimental design and into the very fabric of laboratory safety. Edoxaban, a potent and selective direct inhibitor of Factor Xa, represents a significant advancement in anticoagulant therapy.[1] However, its pharmacological power necessitates a comprehensive and nuanced approach to handling in a research setting. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

The Science of Safety: Understanding this compound's Profile

This compound is a white to pale yellowish-white crystalline powder.[2] Its therapeutic action lies in its ability to inhibit Factor Xa, a critical juncture in the coagulation cascade, thereby preventing the formation of blood clots.[1] While this is its intended effect in a clinical setting, accidental exposure in the laboratory through inhalation of aerosolized powder, skin contact, or ingestion can lead to unintended anticoagulant effects, increasing the risk of bleeding.[3] Furthermore, as with many active pharmaceutical ingredients (APIs), there is a potential for respiratory and dermal irritation.[4] Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of responsible laboratory practice.

Core Principles of Protection: A Multi-Layered Approach

The selection of appropriate PPE is dictated by a thorough risk assessment of the specific procedures being undertaken. Handling this compound can range from working with milligram quantities of the solid compound to preparing and administering solutions. Each stage presents a unique exposure potential.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is imperative to utilize engineering controls to minimize exposure at the source.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[4] A certified chemical fume hood or a powder containment hood is essential to capture any aerosolized particles.

  • Contained Systems: For larger scale operations or repetitive tasks, the use of glove boxes or other closed-system transfer methods can significantly reduce the risk of exposure.[5]

Personal Protective Equipment: The Essential Barrier

When engineering controls cannot eliminate all risks, a comprehensive PPE ensemble is required.

TaskRecommended Personal Protective EquipmentRationale
Handling Solid this compound (Weighing, Aliquoting) - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat or Disposable Gown- Safety Glasses with Side Shields or Goggles- Respiratory Protection (N95 or higher)High risk of aerosolization. Double gloving provides an extra layer of protection against tears and contamination. A lab coat or gown protects skin and clothing. Eye protection is crucial to prevent contact with airborne particles. An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), is necessary to prevent inhalation of the fine powder.[6][7]
Preparing this compound Solutions - Disposable Nitrile Gloves- Lab Coat- Safety Glasses with Side ShieldsModerate risk of splashes. Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects against spills. Safety glasses shield the eyes from accidental splashes of the solvent or the dissolved compound.
Administering this compound Solutions (e.g., to cell cultures) - Disposable Nitrile Gloves- Lab Coat- Safety Glasses with Side ShieldsLower risk, but good laboratory practice is essential. Standard PPE protects against minor splashes and maintains a sterile environment for the experiment.
Spill Cleanup - Disposable Nitrile Gloves (double-gloving recommended)- Disposable Gown- Safety Goggles- Respiratory Protection (if powder is present)High risk of exposure. A higher level of PPE is required to safely manage a spill, especially of the powdered form.

A Deeper Dive into PPE Selection

Hand Protection:

The choice of gloves is critical. Nitrile gloves are generally preferred over latex for handling chemicals due to their superior chemical resistance and reduced risk of allergic reactions.[8] For handling powdered APIs, double-gloving is a prudent measure. The outer glove can be removed and disposed of immediately if it becomes contaminated, minimizing the spread of the compound.[9]

Eye and Face Protection:

Safety glasses with side shields are the minimum requirement for any laboratory work involving this compound.[4] When there is a significant risk of splashes or aerosol generation, such as during weighing or spill cleanup, safety goggles or a face shield should be worn for more comprehensive protection.

Respiratory Protection:

The primary risk associated with handling solid this compound is the inhalation of fine powder. An N95 respirator is the minimum level of protection recommended for this task. For operations with a higher potential for aerosolization or for individuals with respiratory sensitivities, a powered air-purifying respirator (PAPR) offers a higher level of protection and can be more comfortable for extended wear.[7][10][11]

Protective Clothing:

A standard lab coat is sufficient for most procedures involving this compound solutions. However, when handling the powder or cleaning up a spill, a disposable gown made of a low-permeability fabric provides a higher level of protection and can be easily removed and disposed of if contaminated.[6]

Procedural Guidance for Safe Handling and Disposal

A self-validating safety system is one where each step is designed to minimize risk and can be easily verified. The following protocols are designed with this principle in mind.

Step-by-Step Handling Protocol
  • Preparation: Before handling this compound, ensure the designated work area (e.g., fume hood) is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Donning PPE: Put on your lab coat or gown, followed by safety glasses/goggles, and then your inner pair of gloves. If respiratory protection is required, ensure it is properly fitted. Finally, don your outer pair of gloves.

  • Weighing and Aliquoting (Solid):

    • Perform all manipulations within a certified chemical fume hood or powder containment hood.

    • Use a dedicated set of spatulas and weigh boats.

    • Handle the container of this compound with care to avoid generating dust.

    • After weighing, carefully clean the spatula and the weighing area with a damp wipe to remove any residual powder. Dispose of the wipe in the designated pharmaceutical waste container.

  • Preparing Solutions:

    • Add the solvent to the weighed this compound in a controlled manner to avoid splashing.

    • Cap the container and mix gently until the solid is fully dissolved.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing. The outer gloves should be removed first, followed by the gown, safety glasses, inner gloves, and finally, the respirator (if used).

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Spill Management Plan

Accidents can happen, and a clear, concise spill management plan is essential.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and laboratory safety officer.

  • Assess the Situation: Determine the extent of the spill and whether it involves the solid or liquid form of this compound.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • Solid Spills: Gently cover the spill with absorbent pads to prevent further aerosolization.

    • Liquid Spills: Surround the spill with absorbent material to prevent it from spreading.

  • Clean the Spill:

    • Carefully collect the absorbent material and any contaminated debris and place it in a clearly labeled hazardous waste bag.

    • Decontaminate the spill area using a suitable cleaning agent. A solution of mild detergent and water is often effective.[12]

    • Wipe the area with clean, damp cloths, working from the outside of the spill inwards.

    • Dispose of all cleaning materials in the hazardous waste bag.

  • Decontaminate and Dispose: Seal the hazardous waste bag and dispose of it according to your institution's guidelines for non-hazardous pharmaceutical waste.[13] Decontaminate any reusable equipment used in the cleanup process.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused this compound: Unused or expired this compound should be disposed of as non-hazardous pharmaceutical waste.[13][14] It should not be poured down the drain or thrown in the regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and cleaning materials, should be placed in a designated, clearly labeled pharmaceutical waste container.[15] These containers are typically blue or are otherwise marked to distinguish them from other waste streams.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The defaced, empty container can then be disposed of in the regular trash.[16]

Visualizing the Path to Safety

To further clarify the decision-making process for PPE selection, the following diagrams illustrate the key considerations and workflows.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_0 Risk Assessment cluster_1 PPE for Solid Form cluster_2 PPE for Liquid Form cluster_3 Final Checks Start Start: Handling this compound AssessForm Assess Physical Form of this compound Start->AssessForm SolidPPE High Risk of Aerosolization - Double Nitrile Gloves - Lab Coat/Gown - Safety Goggles - N95 Respirator or PAPR AssessForm->SolidPPE Solid (Powder) LiquidPPE Moderate Risk of Splashes - Nitrile Gloves - Lab Coat - Safety Glasses AssessForm->LiquidPPE Liquid (Solution) FinalCheck Perform Task in Appropriate Engineering Control (e.g., Fume Hood) SolidPPE->FinalCheck LiquidPPE->FinalCheck End Proceed with Task FinalCheck->End

Caption: A workflow for selecting appropriate PPE based on the physical form of this compound.

Coagulation_Cascade_Inhibition Mechanism of Action: this compound's Inhibition of the Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa FactorXa->Prothrombin Activates This compound This compound This compound->FactorXa Inhibits

Caption: this compound directly inhibits Factor Xa, a key step in the coagulation cascade.

By integrating these principles and protocols into your daily laboratory practices, you can handle this compound with the confidence that comes from a deep understanding of its properties and the associated risks. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your invaluable research.

References

  • Health and Safety Executive. Chemical disinfection of blood or body fluid spillage. [Link]

  • University of California, Berkeley. Glove Selection Guide. Office of Environment, Health & Safety. [Link]

  • Scribd. Handling APIs Advanced Containment System Options For Pharmaceutical Processes-7-2. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Wikipedia. This compound. [Link]

  • Cleveland Clinic. Factor Xa Inhibitors: How They Work & Side Effects. [Link]

  • Pharmaceutical Technology. Powered air-purifying respirators: a necessity for small molecule API manufacturing. [Link]

  • Cleanroom Supplies. CYTOTOXIC CHEMICALS - ARE YOU USING THE CORRECT GLOVES?. [Link]

  • National Center for Biotechnology Information. Anticoagulation Safety. StatPearls. [Link]

  • SHIELD Scientific. Which Protective Gloves for Cytotoxic Drugs?. [Link]

  • Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. [Link]

  • TriHaz Solutions. Non-hazardous Pharmaceutical Waste Disposal. [Link]

  • Centers for Disease Control and Prevention. Recommendations for Disinfection and Sterilization in Healthcare Facilities. [Link]

  • INGENIUM. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. [Link]

  • University of California, Los Angeles. OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • ILC Dover. The Role of PAPRs in Pharmaceutical Manufacturing. [Link]

  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them. [Link]

  • 3M. API Handling Hazards. [Link]

  • Glenmark. GLN-EDOXABAN (this compound Tablets) Product Monograph. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Decontamination. [Link]

  • U.S. Food and Drug Administration. Medical Gloves. [Link]

  • National Center for Biotechnology Information. Decontamination of the treatment area. [Link]

  • UConn Health. Waste Stream Disposal –Quick Sheet. [Link]

  • Right Decisions. Factor Xa Inhibitors management of haemorrhage, surgery or other invasive procedures (Apixaban, this compound and Rivaroxaban). [Link]

  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. [Link]

  • MDPI. An Overview of Anticoagulant Drugs Pharmacology, Therapeutic Approaches, Limitations and Perspectives. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edoxaban
Reactant of Route 2
Edoxaban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.